MS-PEG4-t-butyl ester
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C14H28O8S |
|---|---|
分子量 |
356.43 g/mol |
IUPAC 名称 |
tert-butyl 3-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C14H28O8S/c1-14(2,3)22-13(15)5-6-18-7-8-19-9-10-20-11-12-21-23(4,16)17/h5-12H2,1-4H3 |
InChI 键 |
QEQPZKCBLSKCJH-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to MS-PEG4-t-butyl Ester: A Versatile Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS-PEG4-t-butyl ester is a heterobifunctional crosslinking reagent of significant interest in the fields of bioconjugation, proteomics, and drug development. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data, and visual diagrams of relevant biological pathways and experimental workflows are presented to facilitate its effective implementation in research and development settings.
Introduction
This compound, systematically named 1-(tert-butoxycarbonyl)-15-mesyloxy-3,6,9,12-tetraoxapentadecane, is a versatile chemical tool designed for the covalent linkage of molecules. Its structure incorporates three key functional elements:
-
A Mesylate (Ms) Group: A methanesulfonyl ester that acts as an excellent leaving group in nucleophilic substitution reactions, particularly with primary and secondary amines.
-
A Tetraethylene Glycol (PEG4) Spacer: A hydrophilic polyethylene glycol chain composed of four ethylene glycol units. This spacer enhances the aqueous solubility of the resulting conjugate, reduces aggregation, and can improve the pharmacokinetic properties of biotherapeutics.[1][2]
-
A t-butyl Ester Group: A protecting group for a terminal carboxylic acid. The tert-butyloxycarbonyl (Boc) group is stable under a variety of reaction conditions but can be selectively removed under acidic conditions to reveal a free carboxylic acid, which can then be used for further conjugation.[3]
This unique combination of a reactive mesylate, a solubilizing PEG spacer, and a protected carboxylate makes this compound an ideal reagent for multi-step bioconjugation strategies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its closely related tosylate analog, Tos-PEG4-t-butyl ester, are presented in Table 1.
| Property | This compound | Tos-PEG4-t-butyl ester | Reference(s) |
| Molecular Formula | C16H32O9S | C20H32O8S | [4][5] |
| Molecular Weight | 400.49 g/mol | 432.53 g/mol | [4][5] |
| CAS Number | 870487-48-2 | 217817-01-1 | [4][5] |
| Appearance | Not specified (typically an oil or solid) | Not specified (typically an oil or solid) | |
| Purity | ≥95% | ≥95% | [4][5] |
| Solubility | Soluble in water, DMSO, DCM, DMF | Soluble in water, DMSO, DCM, DMF | [3] |
| Storage Conditions | -20°C for long-term storage | 2-8°C | [4][5] |
Synthesis of this compound and Analogs
Synthesis of Tos-PEG4-t-butyl ester:
A common synthetic route involves the reaction of 3-{2-[2-(2-hydroxy-ethoxy)-ethoxy]-ethoxy}-propionic acid tert-butyl ester with p-toluenesulfonyl chloride in the presence of a base like pyridine.[5]
-
Reactants: 3-{2-[2-(2-hydroxy-ethoxy)-ethoxy]-ethoxy}-propionic acid tert-butyl ester, p-toluenesulfonyl chloride, pyridine.
-
Solvent: Hexane, ethyl acetate, or acetonitrile can be used as the reaction solvent.[5]
-
Reaction Conditions: The reaction is typically carried out at room temperature.
-
Purification: The final product is purified using standard chromatographic techniques.
Experimental Protocols
The utility of this compound lies in its ability to participate in sequential conjugation reactions. Below are detailed protocols for the key steps.
Conjugation of this compound to a Primary Amine
This protocol describes the reaction of the mesylate group with a primary amine, for instance, on a protein or a small molecule.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, or small molecule)
-
Anhydrous aprotic solvent (e.g., DMF or DMSO)
-
Tertiary amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Reaction vessel
-
Stirring apparatus
-
Nitrogen or argon atmosphere
Procedure:
-
Dissolve the amine-containing molecule in the anhydrous solvent in the reaction vessel.
-
Add 3 equivalents of the tertiary amine base to the solution.
-
In a separate vial, dissolve 1.1 equivalents of this compound in the anhydrous solvent.
-
Slowly add the this compound solution to the stirred solution of the amine-containing molecule under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by an appropriate analytical technique such as LC-MS.
-
Upon completion, the reaction mixture can be quenched by the addition of a small amount of water.
-
The crude product is then purified by a suitable method such as preparative HPLC or size-exclusion chromatography for proteins.
Deprotection of the t-butyl Ester
This protocol details the removal of the t-butyl protecting group to reveal the terminal carboxylic acid.
Materials:
-
PEGylated conjugate with a t-butyl ester
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolve the t-butyl ester-protected PEGylated conjugate in DCM in the reaction vessel.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.[6]
-
Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[6]
-
The resulting deprotected product, often as a TFA salt, can be used directly in the next step or further purified. For neutralization, the residue can be dissolved in a suitable organic solvent and washed with a saturated aqueous solution of sodium bicarbonate.[6]
Applications in Drug Development
This compound is a valuable tool in the development of complex therapeutics like ADCs and PROTACs, where precise control over the linker chemistry is crucial.
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The linker plays a critical role in the stability and efficacy of the ADC. The hydrophilic PEG4 spacer of this compound can improve the solubility and stability of the ADC, potentially allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation.[1][2]
The general workflow for constructing an ADC using this compound is as follows:
-
Conjugation of the mesylate group of the linker to a nucleophilic residue on the antibody, such as a lysine.
-
Deprotection of the t-butyl ester to reveal the carboxylic acid.
-
Activation of the carboxylic acid (e.g., to an NHS ester) and subsequent conjugation to an amine-functionalized cytotoxic payload.
The stability of ADCs in plasma is a critical parameter. LC-MS methods are commonly used to assess changes in the DAR over time, providing a measure of linker stability.[6]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[7] A PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting them. The linker's length and composition are critical for the formation of a productive ternary complex (POI-PROTAC-E3 ligase) and subsequent ubiquitination and degradation of the POI.[8]
This compound can be used to synthesize PROTACs by sequentially attaching the POI ligand and the E3 ligase ligand. For example, the mesylate end can be reacted with an amine on one ligand, followed by deprotection of the t-butyl ester and coupling of the resulting carboxylic acid to an amine on the second ligand.
A key application of PROTACs is in the degradation of proteins that are considered "undruggable" by traditional inhibitors. An example is the degradation of the transcriptional regulator Bromodomain-containing protein 4 (BRD4), which is a target in oncology.[7]
Visualizations of Key Pathways and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the core concepts discussed in this guide.
Quantitative Data
| Condition | Reagent(s) | Stability of Sulfonate Esters | Reference(s) |
| Mildly Reducing | NaBH4 | Generally stable | [1] |
| Strongly Reducing | Zinc (Zn) | Trichloroethyl (TCE) sulfonates are cleaved | [1] |
| Moderately Acidic | TFA (room temp, 16h) | Isopropyl esters are labile; others generally stable | [1] |
| Basic (Nucleophilic) | 20% Piperidine in DMF | n-Butyl and TCE esters are cleaved; TFE, Phenyl, Neopentyl esters are stable | [1] |
The incorporation of PEG linkers has been shown to significantly improve the pharmacokinetic profiles of bioconjugates in vivo, leading to a prolonged half-life (t1/2), increased plasma concentration, and an increased area under the plasma concentration-time curve (AUC).[9]
Conclusion
This compound is a highly versatile and valuable tool for researchers in drug development and chemical biology. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the controlled and sequential assembly of complex biomolecules. This guide has provided a detailed overview of its properties, synthesis, and applications, along with practical experimental protocols and visualizations of its role in advanced therapeutic modalities such as ADCs and PROTACs. The continued development and application of such sophisticated linkers will undoubtedly play a crucial role in the advancement of next-generation targeted therapies.
References
- 1. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enovatia.com [enovatia.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tos-PEG4-t-butyl ester|lookchem [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to MS-PEG4-t-butyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of MS-PEG4-t-butyl ester, a heterobifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and proteomics. This document outlines its chemical structure, physicochemical properties, synthesis, and functional applications, offering detailed experimental protocols and workflow visualizations to support its practical implementation in research and development.
Core Concepts: Chemical Structure and Properties
This compound, systematically named tert-butyl 1-(mesyloxy)-3,6,9,12-tetraoxapentadecan-15-oate, is a versatile molecule featuring a tetra-ethylene glycol (PEG4) spacer. This linker is functionalized with a methanesulfonyl (mesyl) group at one terminus and a tert-butyl ester protecting group at the other. The mesylate is an excellent leaving group, facilitating nucleophilic substitution reactions, while the tert-butyl ester provides a stable protection for the carboxylic acid, which can be selectively deprotected under acidic conditions.
The hydrophilic polyethylene glycol chain enhances the solubility of the molecule and its conjugates in aqueous media, a critical attribute for biological applications. This property can improve the pharmacokinetic profiles of modified biomolecules by increasing their hydrodynamic volume and shielding them from enzymatic degradation.[1]
A visual representation of the chemical structure of this compound is presented below:
Caption: Chemical structure of this compound.
Physicochemical Data
A summary of the key quantitative data for this compound is provided in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C16H32O9S | [2] |
| Molecular Weight | 400.5 g/mol | [2] |
| CAS Number | 870487-48-2 | [2] |
| Purity | Typically ≥95% | [3] |
| Appearance | Varies (often a liquid or oil) | |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents | [4] |
| Storage | Recommended storage at -20°C | [3] |
Synthesis and Functionalization: Experimental Protocols
The synthesis of this compound is typically achieved through the mesylation of a commercially available precursor, Hydroxy-PEG4-t-butyl ester (HO-PEG4-t-butyl ester). Following conjugation, the tert-butyl ester can be deprotected to reveal a terminal carboxylic acid, enabling further modification.
Synthesis of this compound
This protocol describes the conversion of the terminal hydroxyl group of HO-PEG4-t-butyl ester to a mesylate group.
Materials:
-
Hydroxy-PEG4-t-butyl ester (HO-PEG4-t-butyl ester)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Methanesulfonyl chloride (MsCl)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Standard laboratory glassware for workup and purification
Methodology:
-
Dissolve Hydroxy-PEG4-t-butyl ester in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine or DIPEA (typically 1.5-2.0 equivalents) to the solution and stir for 10-15 minutes.
-
Slowly add methanesulfonyl chloride (typically 1.2-1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and continue stirring for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound using silica gel column chromatography.
Deprotection of the t-butyl Ester
This protocol outlines the removal of the tert-butyl protecting group to yield the free carboxylic acid.
Materials:
-
MS-PEG4-carboxylic acid-t-butyl ester conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge and tubes (if precipitation is used)
Methodology:
-
Dissolve the this compound conjugate in a solution of TFA in DCM (e.g., 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
To precipitate the deprotected product, add cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product with cold diethyl ether and dry under vacuum.
Application in Bioconjugation: A Workflow for Protein Modification
This compound is a valuable tool for the PEGylation of biomolecules, such as proteins and peptides. The mesylate group can be displaced by nucleophilic side chains of amino acids, primarily the ε-amino group of lysine or the N-terminal α-amino group.
Experimental Protocol for Protein PEGylation
This protocol provides a general procedure for the conjugation of this compound to a protein containing accessible primary amines.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) or Dialysis system for purification
-
Protein concentration assay kit
Methodology:
-
Prepare the protein solution in the reaction buffer at a known concentration (e.g., 1-10 mg/mL).
-
Dissolve the this compound in a compatible organic solvent (e.g., DMSO or DMF) immediately before use.
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution while gently stirring. The final concentration of the organic solvent should be kept low (typically <10% v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 12-16 hours. The optimal time and temperature should be determined empirically for each specific protein.
-
Stop the reaction by adding the quenching buffer to consume any unreacted this compound.
-
Purify the PEGylated protein from excess reagents and byproducts using SEC or dialysis.
-
Characterize the extent of PEGylation using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
Visualizing Workflows and Pathways
To facilitate a clearer understanding of the processes involving this compound, the following diagrams have been generated using Graphviz.
Synthesis and Deprotection Workflow
Caption: Synthesis and deprotection workflow for this compound.
Bioconjugation Reaction Pathway
References
An In-depth Technical Guide on the Role and Mechanism of PEG4-t-butyl ester Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The compound "MS-PEG4-t-butyl ester" represents a class of chemical tools critical to the synthesis of Proteolysis Targeting Chimeras (PROTACs), rather than a therapeutic agent with a direct biological mechanism of action. The "MS" designation is likely a supplier-specific prefix for a Mesylate (Ms) functional group, a common leaving group in organic synthesis[1]. This guide elucidates the mechanistic role of its core components—the tetraethylene glycol (PEG4) linker and the t-butyl ester protecting group—within the broader context of PROTAC-mediated protein degradation. We will detail the function of these components, their impact on PROTAC efficacy, relevant quantitative data, and the experimental protocols used for characterization.
Introduction to PROTACs and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's native ubiquitin-proteasome system[2][3]. A PROTAC molecule consists of three essential parts: a ligand that binds the target POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two[2][4].
The linker is not a passive spacer; it is a critical determinant of the PROTAC's overall efficacy, influencing its solubility, cell permeability, and, most importantly, the stability of the key ternary complex (POI-PROTAC-E3 ligase)[4][5][6]. The formation of a productive ternary complex is the foundational step for the subsequent ubiquitination and degradation of the target protein[5][7][8].
The Functional Mechanism of Core Components
The "this compound" molecule is a bifunctional linker building block. Its "mechanism of action" is chemical, enabling the synthesis and subsequent biological function of a complete PROTAC molecule.
PEG4 Linker: The Flexible Bridge
Polyethylene glycol (PEG) chains are among the most common linkers used in PROTAC design[9][10]. The PEG4 component, with its four ethylene glycol units, confers several advantageous properties:
-
Solubility and Permeability: The hydrophilic nature of the PEG linker enhances the aqueous solubility of the PROTAC, which is often necessary to counteract the hydrophobicity of the attached ligands. This can improve the molecule's overall pharmacokinetic profile[2][9][10]. While increased hydrophilicity can sometimes impede passive diffusion across cell membranes, the flexibility of PEG linkers allows them to adopt folded conformations that may shield polar surfaces, facilitating cell entry[11].
-
Ternary Complex Optimization: The length and flexibility of the linker are paramount for the successful formation of a stable and productive ternary complex[6][]. A linker that is too short may cause steric hindrance, preventing the POI and E3 ligase from binding simultaneously[6]. Conversely, a linker that is too long can lead to an overly flexible and unstable complex, resulting in inefficient ubiquitination[6]. The PEG4 linker provides a specific length and rotational freedom that can be optimal for certain POI-E3 ligase pairs.
t-Butyl Ester: The Protective Group
The t-butyl ester is a widely used protecting group for carboxylic acids in organic synthesis[13][14][15]. Its function is to temporarily mask the reactive carboxylic acid group to prevent it from participating in unwanted side reactions during the multi-step synthesis of the PROTAC[13].
-
Stability and Deprotection: The t-butyl ester is stable under a variety of reaction conditions but can be selectively and cleanly removed under acidic conditions (e.g., using trifluoroacetic acid, TFA) to reveal the free carboxylic acid[15][16]. This free acid is then typically activated and coupled to an amine-containing ligand (either for the POI or the E3 ligase) to complete the PROTAC synthesis[2].
Mesylate (Ms) Group: The Reactive Handle
The "Ms" likely refers to a mesylate group (CH₃SO₂O-). In organic synthesis, mesylate is an excellent leaving group. This functionality allows the linker to be readily coupled to another part of the molecule, typically a nucleophile like an alcohol or an amine, during the PROTAC assembly process[1].
Signaling Pathway: The General PROTAC Mechanism of Action
While this compound does not directly modulate a signaling pathway, it is an essential component of PROTACs that do. The diagram below illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
This pathway illustrates how a PROTAC molecule catalytically induces the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent destruction by the proteasome[2][3].
Quantitative Data: The Impact of Linker Length
The optimization of linker length is a critical, empirical process in PROTAC development[6]. The optimal length is highly dependent on the specific POI and E3 ligase pair[6][]. Data from various studies demonstrate that a "sweet spot" for linker length often exists, where degradation potency (measured by DC₅₀, the concentration for 50% degradation) is maximized.
| Target Protein | E3 Ligase | Linker Type | Optimal Linker Length (atoms) | DC₅₀ (nM) at Optimal Length | Reference |
| ERα | VHL | PEG | 16 | ~10 | [17][18] |
| BRD4 | CRBN | PEG/Alkyl | 12 | <1 | [6] |
| p38α | VHL | PEG/Alkyl | 15-17 | ~25 | [6] |
| TBK1 | VHL | PEG | >12 | Activity improved with length | [] |
Note: Data is compiled from multiple sources and represents approximate values for comparison. DC₅₀ values are highly cell-line and assay-dependent.
Experimental Protocols and Workflows
Characterizing a PROTAC involves a series of experiments to confirm its mechanism of action, from initial binding to final protein degradation.
General Experimental Workflow
The development and evaluation of a PROTAC follows a structured workflow, as depicted below.
Caption: A typical workflow for the design and evaluation of PROTACs.
Protocol: Ternary Complex Formation Assay (NanoBRET™)
This protocol provides a method to measure the PROTAC-induced proximity of the target protein and the E3 ligase in live cells[8].
-
Cell Preparation:
-
Co-transfect HEK293 cells with two plasmids: one expressing the POI fused to NanoLuc® luciferase (energy donor) and another expressing the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (energy acceptor).
-
-
Reagent Preparation:
-
Prepare a stock solution of the HaloTag® NanoBRET™ 618 Ligand (fluorescent acceptor).
-
Prepare a serial dilution of the PROTAC compound to be tested.
-
-
Assay Procedure:
-
Plate the transfected cells in a 96-well assay plate.
-
Add the HaloTag® ligand to the cells and incubate to allow for labeling of the E3 ligase-HaloTag® fusion protein.
-
Optional: Pre-treat cells with a proteasome inhibitor (e.g., MG132) to prevent degradation of the target and stabilize the ternary complex.
-
Add the serially diluted PROTAC compound to the wells.
-
Add the Nano-Glo® Substrate to generate the luminescent signal from the NanoLuc®-POI.
-
-
Data Acquisition:
-
Immediately measure luminescence at two wavelengths using a plate reader equipped with appropriate filters: one for the donor (e.g., 460 nm) and one for the acceptor (e.g., >610 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission signal by the donor emission signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is characteristic, indicating the formation and subsequent disruption (due to the "hook effect") of the ternary complex[8].
-
Protocol: Target Ubiquitination Assay
This protocol confirms that the PROTAC induces the ubiquitination of the POI[19].
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the PROTAC at its optimal degradation concentration. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) for 2-4 hours to allow ubiquitinated proteins to accumulate.
-
-
Cell Lysis:
-
Wash cells with cold PBS and lyse them in a denaturing buffer (e.g., RIPA buffer containing 1% SDS) to disrupt non-covalent protein-protein interactions.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
-
Immunoprecipitation (IP):
-
Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration to ~0.1%.
-
Pre-clear the lysate with Protein A/G agarose beads.
-
Incubate the cleared lysate with an antibody specific to the POI overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
-
-
Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with an anti-ubiquitin antibody to detect the poly-ubiquitin chains on the immunoprecipitated POI. A high-molecular-weight smear indicates successful ubiquitination.
-
The membrane can be stripped and re-probed with the anti-POI antibody as a loading control.
-
Conclusion
This compound is a representative example of a chemical building block that is indispensable for the modern drug development paradigm of targeted protein degradation. Its mechanism of action is not biological but chemical, providing the essential structural and functional elements—spacing, flexibility, solubility, and synthetic handles—required to construct a potent PROTAC. Understanding the distinct roles of the PEG linker and the t-butyl ester protecting group is fundamental for the rational design and optimization of next-generation protein degraders. The systematic evaluation of linker composition and length, using the experimental workflows outlined, remains a critical step in translating the promise of PROTAC technology into effective therapeutics.
References
- 1. Ms-PEG-t-butyl ester | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ternary Complex Formation [worldwide.promega.com]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. precisepeg.com [precisepeg.com]
- 11. benchchem.com [benchchem.com]
- 13. fiveable.me [fiveable.me]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 16. m.youtube.com [m.youtube.com]
- 17. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to MS-PEG4-t-butyl Ester: Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of MS-PEG4-t-butyl ester, a heterobifunctional linker crucial in the fields of bioconjugation and drug development. This document details experimental protocols for its use and outlines a representative workflow for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Properties of this compound
This compound, systematically named 1-(tert-butoxycarbonyl)-15-methylsulfonyl-3,6,9,12-tetraoxapentadecane, is a versatile chemical tool. It features a methanesulfonyl (mesyl) group at one end of a tetraethylene glycol (PEG4) spacer and a t-butyl protected carboxylic acid at the other. The mesyl group serves as an excellent leaving group for nucleophilic substitution reactions, while the t-butyl ester protects the carboxylic acid, which can be deprotected under acidic conditions. The hydrophilic PEG4 spacer enhances the solubility of the molecule and its conjugates in aqueous media.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| Chemical Structure | Mesyl-O-(CH2CH2O)4-C(O)O-tBu | |
| Molecular Formula | C16H32O9S | [1] |
| Molecular Weight | 400.49 g/mol | [1][2] |
| Appearance | Colorless to pale yellow oil or solid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform | [3][4] |
| Storage Conditions | -20°C, protected from moisture | [3] |
Experimental Protocols
The utility of this compound lies in its ability to undergo sequential conjugation reactions. The following protocols provide detailed methodologies for the key transformations involving this linker.
Nucleophilic Substitution of the Mesyl Group with a Primary Amine
This protocol describes the reaction of the mesyl group with a primary amine to form a secondary amine linkage.
Materials:
-
This compound
-
Amine-containing molecule (e.g., a protein ligand)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel and magnetic stirrer
-
Purification system (e.g., HPLC)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF or DCM in a clean, dry reaction vessel.
-
Addition of Base: Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Linker: Dissolve this compound (1.1-1.5 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50°C) to increase the reaction rate if necessary.
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction by adding a small amount of water. Remove the solvent under reduced pressure. The crude product can be partitioned between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the resulting conjugate by flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC).[5]
-
Characterization: Confirm the identity and purity of the product by NMR and mass spectrometry.[6]
Deprotection of the t-butyl Ester Group
This protocol details the removal of the t-butyl protecting group to reveal the free carboxylic acid using trifluoroacetic acid (TFA).
Materials:
-
t-butyl ester-PEG4-conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
(Optional) Scavenger, such as triisopropylsilane (TIS)
-
Reaction vessel and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the t-butyl ester-PEG4-conjugate in DCM in a round-bottom flask.[7]
-
Acid Addition: In a fume hood, add TFA to the solution to a final concentration of 20-50% (v/v).[7][8] If the conjugate contains acid-sensitive groups prone to alkylation by the released t-butyl cation, add a scavenger like TIS (2.5-5% v/v).[7]
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours.[9]
-
Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is no longer detectable.[7]
-
Solvent Removal: Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x).[7]
-
Product Isolation: The resulting carboxylic acid is often obtained as a TFA salt and can be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate during an aqueous work-up.[7]
Application in PROTAC Synthesis
This compound is a valuable linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[10][11] The following diagram illustrates a representative workflow for the synthesis of a PROTAC using this linker.
Caption: A representative workflow for the synthesis of a PROTAC using this compound.
This workflow demonstrates the sequential conjugation of a POI ligand and an E3 ligase ligand to the this compound linker. The mesyl group is first reacted with an amine on the POI ligand. Following purification, the t-butyl ester is deprotected to reveal a carboxylic acid, which is then coupled to an amine on the E3 ligase ligand to form the final PROTAC molecule. Each conjugation step is followed by purification to ensure the isolation of the desired product.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. Methylamino-PEG4-t-butyl ester, 1621616-14-5 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. nbinno.com [nbinno.com]
- 11. precisepeg.com [precisepeg.com]
An In-depth Technical Guide to Ms-PEG4-t-butyl ester: A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ms-PEG4-t-butyl ester (CAS Number: 870487-48-2), a heterobifunctional polyethylene glycol (PEG) linker. This document is intended for researchers and scientists in the fields of medicinal chemistry, drug discovery, and bioconjugation, particularly those involved in the development of sophisticated therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Compound Specifications
This compound is a valuable chemical tool featuring a methanesulfonyl (mesyl) group at one end of a discrete four-unit PEG chain and a t-butyl protected carboxylic acid at the other. The mesyl group serves as an excellent leaving group for nucleophilic substitution reactions, while the t-butyl ester provides a stable protecting group for the carboxylic acid, which can be selectively removed under acidic conditions. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.
| Property | Value | Reference |
| CAS Number | 870487-48-2 | [1][2] |
| Molecular Formula | C₁₆H₃₂O₉S | [1][3] |
| Molecular Weight | 400.48 g/mol | [3][4] |
| Appearance | N/A | [5] |
| Purity | >90% to 98% | [2][5] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [6] |
| Storage | -20°C, protected from light and moisture | [5] |
Experimental Protocols
Nucleophilic Substitution of the Mesyl Group
The mesyl group of this compound is a highly reactive leaving group, readily undergoing nucleophilic substitution with various nucleophiles, most commonly amines. This reaction is fundamental to the conjugation of this linker to a target molecule, such as an E3 ligase ligand in PROTAC synthesis.
Representative Protocol for Reaction with a Primary Amine:
-
Dissolution: Dissolve the amine-containing molecule (1.1 equivalents) and this compound (1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at 60°C overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Track the reaction progress using liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Purification: Upon completion, the reaction mixture can be purified by preparative high-performance liquid chromatography (HPLC) to yield the desired conjugate.
Deprotection of the t-Butyl Ester
The t-butyl ester serves as a robust protecting group for the carboxylic acid, which can be selectively cleaved under acidic conditions. This unmasks the carboxyl group for subsequent conjugation reactions, such as amide bond formation with an amine-containing molecule.
Standard Protocol for t-Butyl Ester Deprotection:
-
Dissolution: Dissolve the t-butyl ester-containing compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Acid Addition: Cool the solution to 0°C in an ice bath and add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). For acid-sensitive substrates, scavengers like triisopropylsilane (TIS) can be added (2.5-5% v/v).
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-4 hours.
-
Monitoring: Monitor the deprotection process by thin-layer chromatography (TLC) or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Co-evaporate with toluene (3 times) to remove residual TFA.
-
The resulting TFA salt can often be used directly in the next step.
-
For neutralization, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free carboxylic acid.
-
Application in PROTAC Synthesis
This compound is an ideal linker for the modular synthesis of PROTACs. Its bifunctional nature allows for the sequential conjugation of a target protein ligand and an E3 ligase ligand. The following workflow illustrates a common strategy for PROTAC synthesis using this linker.
This diagram illustrates a three-step process for synthesizing a PROTAC. First, the mesyl group of this compound reacts with an amine on the E3 ligase ligand. This is followed by the deprotection of the t-butyl ester to reveal a carboxylic acid. Finally, the carboxylic acid is coupled with an amine on the target protein ligand to form the final PROTAC molecule.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The ultimate function of a PROTAC synthesized with a linker like this compound is to induce the degradation of a target protein through the ubiquitin-proteasome system.
This signaling pathway diagram shows how a PROTAC molecule facilitates the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, and the PROTAC and E3 ligase are released to repeat the cycle.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Acid-PEG4-t-butyl ester, 1835759-85-7 | BroadPharm [broadpharm.com]
- 3. Ms-PEG12-t butyl ester | BroadPharm [broadpharm.com]
- 4. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 5. Amino-PEG4-t-butyl ester, 581065-95-4 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
The Role of the PEG4 Spacer in PROTAC Linker Design
An In-Depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract: Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality capable of targeting and eliminating disease-causing proteins. A PROTAC molecule consists of three components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to form a productive ternary complex.[1][2] Among various linker types, those incorporating polyethylene glycol (PEG) motifs are exceedingly common.[3] This technical guide provides an in-depth examination of the specific role of the four-unit ethylene glycol (PEG4) spacer, a frequently used building block in PROTAC design. We will explore its impact on PROTAC properties, present quantitative data from relevant studies, detail key experimental protocols for evaluation, and provide visual diagrams of core concepts.
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules that function by hijacking the body's own ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.[1] They achieve this by bringing a target protein and an E3 ubiquitin ligase into close proximity, facilitating the formation of a ternary complex (POI-PROTAC-E3 Ligase).[4] Once this complex is formed, the E3 ligase ubiquitinates the target protein, marking it for destruction by the 26S proteasome.[5] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein, offering a powerful and potentially more durable therapeutic effect.[5]
The Critical Role of the Linker
The linker is far more than a passive tether; it actively governs the potency and drug-like properties of the PROTAC.[2] Its length, composition, rigidity, and attachment points significantly influence:
-
Physicochemical Properties: The linker's chemical makeup affects the PROTAC's solubility, lipophilicity, and polar surface area, which are key determinants of its pharmacokinetic profile.[][7]
-
Cell Permeability: As large molecules, PROTACs often exist "beyond the Rule of 5" and face challenges in crossing the cell membrane.[8] The linker's properties can be tuned to improve this crucial step.[9]
-
Ternary Complex Formation: The linker's length and flexibility are paramount for enabling the optimal orientation of the POI and E3 ligase, which is necessary for efficient ubiquitination.[] An improperly designed linker can create steric hindrance or an unproductive geometric arrangement, abolishing the PROTAC's activity.[]
The PEG4 Spacer: A Detailed Analysis
Monodisperse PEG oligomers, particularly PEG2, PEG4, and PEG6, have become standard hydrophilic linkers in PROTAC development.[] The PEG4 spacer, consisting of four repeating ethylene glycol units, offers a unique and advantageous balance of properties.
Impact on Physicochemical Properties
-
Enhanced Solubility: A primary role of the PEG4 spacer is to improve the aqueous solubility of the often hydrophobic PROTAC molecule.[11] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, enhancing interactions with water and improving compatibility with physiological environments.[1][9] This is critical for preventing aggregation and improving a compound's developability.[]
-
Modulation of Cell Permeability: The relationship between PEG linkers and permeability is complex. While increased hydrophilicity can hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers offers a distinct advantage.[9] PEG linkers are more likely than alkyl chains to adopt folded, compact conformations.[8][9] This "chameleonic" behavior can shield the PROTAC's polar surface area, reducing the desolvation penalty and facilitating membrane traversal.[8] However, excessive PEGylation can also lead to decreased permeability, making the defined length of a PEG4 spacer a critical design choice.[][9]
Influence on Ternary Complex Formation
The formation of a stable and productive ternary complex is the catalytic heart of PROTAC action.[12] The PEG4 spacer contributes to this in two main ways:
-
Optimal Length and Vector: Each ethylene glycol unit adds approximately 3.5 Å to the linker's contour length.[] A PEG4 spacer, therefore, provides a well-defined separation distance between the two ligands. This specific length is often found to be optimal for spanning the distance between the POI's binding pocket and the E3 ligase's recruitment site, allowing for favorable protein-protein interactions that stabilize the complex.[]
-
Flexibility and Conformational Sampling: The flexible nature of the PEG4 chain acts as an "entropic spring," allowing the PROTAC to explore various conformations.[] This increases the probability that the two ligands will simultaneously occupy their respective binding pockets during a diffusional encounter, which can lead to steeper cellular degradation (DC₅₀) values without altering the binary binding affinities.[]
Quantitative Analysis of PEG-Containing PROTACs
The choice of linker profoundly impacts a PROTAC's measurable performance. The following tables summarize quantitative data from studies comparing PROTACs with different linker architectures, highlighting the effects on physicochemical properties and degradation efficiency.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA |
|---|---|---|---|---|---|---|
| PROTAC A | PEG2 | 875.0 | 2.4 | 184.0 | 4 | 12 |
| PROTAC B | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 |
| PROTAC C | PEG6 | 963.1 | 3.2 | 202.0 | 4 | 16 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[9]
Table 2: Influence of Linker Composition on Degradation and Permeability of AR-Targeting PROTACs
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Caco-2 Pₐₚₚ (A→B) (10⁻⁶ cm/s) |
|---|---|---|---|---|
| PROTAC 20b | Alkyl Chain | >1000 | <20 | 0.35 |
| PROTAC 20d | PEG linker | 10 | >95 | <0.1 (efflux observed) |
Data adapted from studies on Androgen Receptor (AR) PROTACs. The transition from an alkyl to a PEG linker dramatically improved degradation efficacy, though it also revealed sensitivity to efflux transporters in Caco-2 assays.[13]
Key Experimental Methodologies
Evaluating the efficacy of a PROTAC requires a suite of specialized assays. Below are detailed protocols for three fundamental experiments.
Western Blotting for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.[14][15]
-
Cell Seeding and Treatment: Plate cells (e.g., HeLa, THP-1) in 6-well plates and allow them to adhere overnight.[16] Treat the cells with a dose-response curve of the PROTAC (e.g., 0.1 to 1000 nM) for a set time course (e.g., 4, 8, 16, 24 hours).[16] Include a vehicle control (e.g., 0.1% DMSO).[5]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS.[5] Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[17] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[5]
-
Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[16] Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[16]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add 4X Laemmli sample buffer and boil at 95°C for 5-10 minutes.[16] Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.[16]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[5] Incubate with a primary antibody against the POI overnight at 4°C. Also probe for a loading control (e.g., GAPDH, β-actin).[16]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[5] Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[5]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[5]
Cellular Permeability Assessment (PAMPA & Caco-2)
These assays evaluate a PROTAC's ability to cross biological membranes.[8]
-
Parallel Artificial Membrane Permeability Assay (PAMPA):
-
Principle: A fast, high-throughput assay that measures passive diffusion across an artificial lipid membrane.[7][8]
-
Method: A donor plate containing the PROTAC solution is placed on top of an acceptor plate. The two plates are separated by a filter coated with a lipid solution (e.g., phosphatidylcholine in dodecane), which forms the artificial membrane. After an incubation period, the concentration of the PROTAC in both the donor and acceptor wells is measured by LC-MS/MS to calculate the permeability coefficient (Pₑ).[18]
-
-
Caco-2 Permeability Assay:
-
Principle: A more biologically relevant assay using a monolayer of Caco-2 human colon adenocarcinoma cells, which differentiate to form tight junctions and express active transporters, mimicking the intestinal epithelium.[8][13]
-
Method: Caco-2 cells are cultured on permeable filter supports for ~21 days until a differentiated monolayer is formed.[19] The PROTAC is added to either the apical (A) or basolateral (B) side. Samples are taken from the opposite chamber at various time points.[13]
-
Analysis: The apparent permeability coefficient (Pₐₚₚ) is calculated in both directions (A→B and B→A).[13] The efflux ratio (Pₐₚₚ(B→A) / Pₐₚₚ(A→B)) is calculated to determine if the PROTAC is a substrate of efflux transporters like P-glycoprotein.[13][19]
-
Biophysical Analysis of Ternary Complex Formation (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free technique to measure the real-time kinetics and affinity of binary and ternary complex formation.[20][21]
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when molecules bind. One binding partner is immobilized on the chip, and the other(s) are flowed over the surface as analytes.[20]
-
Binary Affinity Measurement:
-
Ternary Complex Affinity Measurement:
-
Using the same E3 ligase-immobilized surface, inject increasing concentrations of the PROTAC that has been pre-incubated with a near-saturating concentration of the POI.[22]
-
This measures the binding of the pre-formed POI-PROTAC binary complex to the immobilized E3 ligase, providing the kinetics and affinity of the ternary complex.[22]
-
-
Cooperativity (α) Calculation: Cooperativity is a measure of how the binding of one protein influences the PROTAC's affinity for the other. It is a critical parameter for PROTAC efficacy.[12] It is calculated as:
-
α = (K₋ for PROTAC-E3 ligase) / (K₋ for Ternary Complex)
-
An α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes, which is a highly desirable feature.[22]
-
Visualizing Core Concepts
The following diagrams illustrate key logical and experimental workflows in PROTAC development.
Caption: The PROTAC mechanism of action, from ternary complex formation to proteasomal degradation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 11. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 12. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. enamine.net [enamine.net]
- 20. aragen.com [aragen.com]
- 21. o2hdiscovery.co [o2hdiscovery.co]
- 22. pubs.acs.org [pubs.acs.org]
- 23. charnwooddiscovery.com [charnwooddiscovery.com]
The t-Butyl Ester: A Linchpin in Modern Organic Synthesis and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tert-butyl (t-butyl or OtBu) ester is a cornerstone protecting group for carboxylic acids in the landscape of organic synthesis, with profound implications for peptide synthesis and the development of complex pharmaceutical agents. Its strategic utility stems from a unique combination of stability across a wide range of chemical conditions and its susceptibility to cleavage under specific, mild acidic conditions. This orthogonality allows for the selective unmasking of the carboxylic acid moiety at a desired stage of a synthetic sequence, preventing unwanted side reactions and enabling the construction of intricate molecular architectures.[1][2][3] This technical guide provides a comprehensive overview of the t-butyl ester protecting group, including its mechanism of action, detailed experimental protocols for its introduction and removal, and quantitative data to inform synthetic strategy.
Core Principles: Stability and Lability
The efficacy of the t-butyl ester as a protecting group is rooted in its steric hindrance and electronic properties. The bulky t-butyl group effectively shields the carbonyl carbon from nucleophilic attack, rendering the ester stable to a variety of reagents and conditions, including:
-
Basic conditions: It is stable to strong bases and nucleophiles, a critical feature in multi-step syntheses where other functional groups may require base-mediated transformations.[4]
-
Hydrogenolysis: Unlike benzyl esters, t-butyl esters are stable to catalytic hydrogenation.[5]
-
Some reducing agents: It can withstand certain reducing agents.[5]
This stability profile is contrasted by its lability under acidic conditions. The deprotection mechanism is typically an acid-catalyzed elimination that proceeds through a stable tertiary carbocation, the t-butyl cation.[6] This process is highly efficient and results in the formation of the free carboxylic acid and isobutylene gas.[7]
Quantitative Data Summary
The selection of a protecting group strategy is often guided by reaction efficiency and selectivity. The following tables summarize quantitative data for the deprotection of t-butyl esters under various conditions.
Table 1: Acid-Catalyzed Deprotection of t-Butyl Esters
| Reagent(s) | Solvent | Temperature | Time | Yield (%) | Substrate Scope | Reference(s) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 0.5 - 2 h | >95 | Broad (Peptides, complex molecules) | [6] |
| Hydrogen Chloride (HCl) | Dioxane, Diethyl Ether, Acetic Acid | Room Temperature | 1 - 12 h | High | General | [6] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | 12 - 24 h | Good to High | Selective cleavage in the presence of N-(PhF)amines | [8][9] |
| Aqueous Phosphoric Acid (H₃PO₄) | - | Room Temperature | Varies | High | Mild and selective | [10] |
| p-Toluenesulfonic Acid (p-TsOH) | Toluene (solvent-free, microwave) | Microwave Irradiation | 6 - 8 min | High | Aromatic esters | [11] |
| Silica Gel | Toluene | Reflux | 2 - 12 h | 60 - 95 | Selective over t-butyl ethers and TMSE esters | [12] |
Table 2: Catalytic and Mild Deprotection Methods
| Catalyst/Reagent | Co-reagent(s) | Solvent | Temperature | Time | Yield (%) | Notes | Reference(s) |
| Tris(4-bromophenyl)amminium radical cation (Magic Blue) | Triethylsilane | Dichloromethane (DCM) | Room Temperature | < 1 h | up to 95 | Mild, suitable for diverse, sensitive substrates | [13][14] |
| Cerium(III) chloride (CeCl₃·7H₂O) | Sodium Iodide (NaI) | Acetonitrile | 40 - 70 °C | Varies | High | Alternative to strong acids | [13] |
Experimental Protocols
Protocol 1: Introduction of the t-Butyl Ester Protecting Group (Esterification)
Method A: Using Isobutylene and Catalytic Acid
This is a common and efficient method for the t-butylation of carboxylic acids.
-
Reagents and Materials:
-
Carboxylic acid
-
Liquid isobutylene
-
Dichloromethane (DCM) or Dioxane (anhydrous)
-
Sulfuric acid (concentrated) or p-toluenesulfonic acid
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Pressure vessel or sealed tube
-
-
Procedure:
-
Dissolve the carboxylic acid in anhydrous DCM or dioxane in a pressure vessel.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Carefully add condensed liquid isobutylene (typically 2-10 equivalents).
-
Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.
-
Seal the vessel and allow it to warm to room temperature.
-
Stir the reaction mixture for 12-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the vessel before carefully opening it.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Method B: Using Di-tert-butyl dicarbonate (Boc₂O) and DMAP
This method is particularly useful for the esterification of alcohols but can be adapted for carboxylic acids.[15]
-
Reagents and Materials:
-
Carboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or Acetonitrile (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
Dissolve the carboxylic acid in anhydrous DCM or acetonitrile.
-
Add a catalytic amount of DMAP (0.1-0.2 equivalents).
-
Add Boc₂O (1.1-1.5 equivalents) portion-wise to the stirred solution.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting t-butyl ester by flash column chromatography.
-
Protocol 2: Removal of the t-Butyl Ester Protecting Group (Deprotection)
Method A: Acid-Catalyzed Cleavage with Trifluoroacetic Acid (TFA)
This is the most common method for t-butyl ester deprotection, especially in peptide synthesis.[6]
-
Reagents and Materials:
-
t-Butyl ester protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM, anhydrous)
-
Toluene
-
Scavengers (e.g., triisopropylsilane (TIS), water, anisole) if sensitive functional groups are present.
-
-
Procedure:
-
Dissolve the t-butyl ester in anhydrous DCM.
-
Add TFA (typically 20-50% v/v in DCM). If the substrate is sensitive to cationic side reactions, add a scavenger like TIS (2-5%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Deprotection is often complete within 30 minutes to 2 hours.
-
Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with toluene can help to remove residual TFA.
-
The resulting carboxylic acid can often be used directly or purified by precipitation, crystallization, or chromatography.
-
Method B: Selective Cleavage with Zinc Bromide (ZnBr₂)
This Lewis acid-mediated method can be used for the selective deprotection of t-butyl esters in the presence of certain other acid-labile groups like N-(PhF)amines.[8][9]
-
Reagents and Materials:
-
t-Butyl ester protected compound
-
Zinc bromide (ZnBr₂, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Water
-
Ethyl acetate or other suitable extraction solvent
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the t-butyl ester in anhydrous DCM.
-
Add anhydrous ZnBr₂ (typically 2-5 equivalents).
-
Stir the suspension at room temperature for 12-24 hours.[8]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Signaling Pathways and Experimental Workflows
The strategic use of the t-butyl ester protecting group is central to many synthetic workflows, particularly in the context of solid-phase peptide synthesis (SPPS).
Caption: General workflow for the protection and deprotection of a carboxylic acid using a t-butyl ester.
The acid-catalyzed deprotection mechanism is a classic example of an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism.
Caption: Acid-catalyzed deprotection mechanism of a t-butyl ester.
In the context of Fmoc-based solid-phase peptide synthesis, the t-butyl group is used to protect reactive side chains of amino acids such as aspartic acid, glutamic acid, serine, threonine, and tyrosine.[2][16][17] This orthogonal protection strategy allows for the selective removal of the N-terminal Fmoc group with a base (e.g., piperidine) for peptide chain elongation, while the t-butyl groups remain intact. The t-butyl protecting groups are then removed simultaneously with cleavage of the peptide from the solid support using a strong acid cocktail, typically containing TFA.[2]
Caption: Role of t-butyl protection in an Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflow.
Conclusion
The t-butyl ester protecting group is an indispensable tool in modern organic chemistry, offering a robust and reliable method for the temporary masking of carboxylic acid functionality. Its well-defined stability profile and predictable cleavage under acidic conditions have cemented its role in complex total synthesis and, most notably, in automated peptide synthesis, which is critical for drug discovery and development. The choice of deprotection conditions, ranging from strong acids like TFA to milder Lewis acid or catalytic systems, allows for its application in a wide array of molecular contexts, underscoring its versatility and enduring importance in the synthesis of novel therapeutics and functional molecules.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. t-Butyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. tert-Butyl Ethers [organic-chemistry.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tert-Butyl Esters [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 17. peptide.com [peptide.com]
An In-depth Technical Guide to MS-PEG4-t-butyl Ester Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MS-PEG4-t-butyl ester and its derivatives, a class of chemical tools increasingly utilized in biomedical research and drug development. These heterobifunctional linkers, characterized by a discrete polyethylene glycol (PEG) spacer, offer a versatile platform for the conjugation of biomolecules and the construction of complex therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Concepts and Applications
This compound and its analogs are valued for the water-soluble PEG spacer, which enhances the solubility and pharmacokinetic properties of the resulting conjugates.[1] The terminal functional groups allow for covalent attachment to various molecules of interest. The t-butyl ester group serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to reveal a reactive carboxyl group for further conjugation.[2][3][4]
The diverse derivatives of this core structure, featuring functional groups such as amines, mesylates, maleimides, and hydroxyls, enable a wide range of bioconjugation strategies. These linkers are instrumental in connecting a targeting moiety (like an antibody) to a payload (like a cytotoxic drug in an ADC) or bridging a target protein and an E3 ligase in a PROTAC.[5]
Physicochemical Properties of this compound Derivatives and Analogs
The following table summarizes the key physicochemical properties of various commercially available this compound derivatives and analogs. This data is essential for designing and executing bioconjugation experiments, as well as for the characterization of the final conjugates.
| Derivative Name | Functional Groups | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity | Solubility |
| This compound | Mesyl, t-butyl ester | C16H32O9S | 400.49 | 1334145-38-9 | ≥95% | Not specified |
| Amino-PEG4-t-butyl ester | Amine, t-butyl ester | C15H31NO6 | 321.41 | 581065-95-4 | >98% | Methylene chloride, DMAC, DMSO[2] |
| Methylamino-PEG4-t-butyl ester | Methylamine, t-butyl ester | C16H33NO6 | 335.44 | 1621616-14-5 | ≥98% | Water, DMSO, DCM, DMF[4] |
| Acid-PEG4-t-butyl ester | Carboxylic acid, t-butyl ester | C16H30O8 | 350.40 | 1835759-85-7 | ≥98% | Not specified |
| Hydroxy-PEG4-t-butyl ester | Hydroxyl, t-butyl ester | C15H30O7 | 322.39 | 518044-32-1 | ≥95% | Not specified |
| Mal-Amido-PEG4-t-butyl ester | Maleimide, t-butyl ester | C22H36N2O9 | 472.53 | 1415800-35-9 | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound derivatives. The following sections provide key experimental protocols.
Synthesis of Heterobifunctional PEGs (General Protocol)
A common method involves the monoprotection of tetraethylene glycol, followed by mesylation of the free hydroxyl group. The protected end is then deprotected and reacted to form the t-butyl ester.
Deprotection of the t-butyl Ester
The t-butyl ester is a commonly used protecting group for carboxylic acids and can be removed under acidic conditions.
Materials:
-
t-butyl ester functionalized PEG compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolve the t-butyl ester-containing compound in a minimal amount of DCM.
-
Add an excess of TFA to the solution (e.g., a 1:1 v/v mixture of DCM:TFA).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether.
-
Dry the product under vacuum.[2]
Amide Coupling using Acid-PEG4-t-butyl ester
The carboxylic acid moiety of Acid-PEG4-t-butyl ester can be coupled to a primary amine using carbodiimide chemistry.
Materials:
-
Acid-PEG4-t-butyl ester
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the Acid-PEG4-t-butyl ester in anhydrous DMF.
-
Add EDC (1.2 equivalents) and NHS or HOBt (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve the amine-containing molecule in anhydrous DMF and add DIPEA (2-3 equivalents).
-
Add the amine solution to the activated PEG-acid solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be purified by chromatography.
Thiol-Maleimide Conjugation using Mal-Amido-PEG4-t-butyl ester
The maleimide group of Mal-Amido-PEG4-t-butyl ester reacts specifically with thiol groups to form a stable thioether bond.
Materials:
-
Mal-Amido-PEG4-t-butyl ester
-
Thiol-containing molecule (e.g., a protein with a cysteine residue)
-
Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve the Mal-Amido-PEG4-t-butyl ester in a small amount of DMSO.
-
Dissolve the thiol-containing molecule in PBS buffer.
-
Add the maleimide-PEG solution to the thiol solution with gentle stirring. A molar excess of the maleimide reagent is typically used.
-
Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.
-
The reaction can be quenched by adding a small molecule thiol like β-mercaptoethanol.
-
The resulting conjugate can be purified by size-exclusion chromatography or dialysis to remove unreacted PEG linker.
Mandatory Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The PEG linker plays a crucial role in spanning the distance between the target protein and the E3 ligase to facilitate the formation of a productive ternary complex.
Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis
The synthesis of an Antibody-Drug Conjugate (ADC) often involves the use of heterobifunctional linkers to attach a cytotoxic drug to a monoclonal antibody. This workflow illustrates a general process using an amino-functionalized PEG4 linker derivative.
Logical Relationship: Versatility of this compound Derivatives
This diagram illustrates the logical relationship between the core this compound structure and its various derivatives, highlighting the versatility of this chemical scaffold in accessing different functionalities for bioconjugation.
References
- 1. PEG Linker, Discrete PEG | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Amino-PEG4-t-butyl ester | 581065-95-4 [sigmaaldrich.com]
- 4. Methylamino-PEG4-t-butyl ester, 1621616-14-5 | BroadPharm [broadpharm.com]
- 5. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 6. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Fundamentals of Heterobifunctional Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Specificity in Bioconjugation
Heterobifunctional crosslinkers are indispensable reagents in modern biochemistry, drug development, and diagnostics.[1][2] These molecules possess two distinct reactive groups, enabling the controlled, sequential, and covalent linkage of two different biomolecules.[2][3][4] This inherent asymmetry provides a significant advantage over homobifunctional crosslinkers (which have two identical reactive groups), as it minimizes the formation of undesirable homodimers and polymers.[4][5] The ability to selectively target different functional groups on proteins, peptides, nucleic acids, or other molecules is crucial for creating complex and well-defined bioconjugates.[2][3]
The general structure of a heterobifunctional crosslinker consists of two reactive moieties separated by a spacer arm. The choice of reactive groups dictates which functional groups on the target biomolecules will be linked, while the length and composition of the spacer arm influence the stability, solubility, and steric accessibility of the final conjugate.[2] This guide provides a comprehensive overview of the core principles of heterobifunctional crosslinkers, including their chemical properties, detailed experimental protocols for their use, and visualizations of relevant biological pathways and experimental workflows.
Core Concepts: Reactive Groups and Spacer Arms
Heterobifunctional crosslinkers are categorized based on the functional groups they target. The most common reactive chemistries include:
-
Amine-to-Sulfhydryl: This is one of the most widely used combinations. An N-hydroxysuccinimide (NHS) ester at one end reacts with primary amines (e.g., on lysine residues), while a maleimide group at the other end targets sulfhydryl groups (e.g., on cysteine residues).[2][3]
-
Carbonyl-to-Sulfhydryl: These linkers typically contain a hydrazide group that reacts with carbonyls (aldehydes or ketones) and a maleimide or pyridyldithiol group for reaction with sulfhydryls.[2]
-
Amine-to-Photoreactive: These crosslinkers combine an amine-reactive group with a photoreactive group, such as an aryl azide or a diazirine.[2] The photoreactive group remains inert until activated by UV light, at which point it forms a highly reactive species that can non-selectively insert into nearby C-H or N-H bonds.[6]
-
Sulfhydryl-to-Photoreactive: Similar to the amine-reactive versions, these reagents allow for the specific attachment to a sulfhydryl group, followed by light-activated crosslinking to an interacting molecule.[2][4]
The spacer arm is the component of the crosslinker that separates the two reactive ends. Its length and chemical composition are critical design features:
-
Length: The length of the spacer arm, typically measured in angstroms (Å), determines the distance between the two conjugated molecules. Longer spacer arms can be beneficial for linking large proteins or overcoming steric hindrance.[5]
-
Cleavability: Some spacer arms contain cleavable bonds, such as disulfide bonds, which can be broken under specific conditions (e.g., with reducing agents). This allows for the release of the conjugated molecules, which is useful in applications like drug delivery and affinity purification.[2] Non-cleavable linkers form more permanent connections.
-
Solubility: The inclusion of polyethylene glycol (PEG) units in the spacer arm can increase the water solubility of the crosslinker and the resulting conjugate.[2]
Quantitative Data of Common Heterobifunctional Crosslinkers
The selection of an appropriate heterobifunctional crosslinker is paramount for successful bioconjugation. The following table summarizes the key quantitative properties of several commonly used reagents to aid in this selection process.
| Crosslinker | Abbreviation | Reactive Groups | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Cleavable? | Key Features |
| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | NHS ester (Amine), Maleimide (Sulfhydryl) | 8.3 | 334.32 | No | Widely used for ADC development; provides a stable thioether bond.[7] |
| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | Sulfo-NHS ester (Amine), Maleimide (Sulfhydryl) | 8.3 | 436.37 | No | Water-soluble version of SMCC, ideal for reactions in aqueous buffers without organic solvents.[7][8] |
| N-Succinimidyl 3-(2-pyridyldithio)propionate | SPDP | NHS ester (Amine), Pyridyldithiol (Sulfhydryl) | 6.8 | 312.36 | Yes (Disulfide) | Features a cleavable disulfide bond in the spacer arm.[9] |
| Succinimidyl 6-(3-[2-pyridyldithio]-propionamido)hexanoate | LC-SPDP | NHS ester (Amine), Pyridyldithiol (Sulfhydryl) | 15.7 | 425.52 | Yes (Disulfide) | Long-chain version of SPDP, providing greater reach.[1][6][10] |
| N-succinimidyl S-acetylthioacetate | SATA | NHS ester (Amine) | 2.8 | 231.23 | No (Thiolation reagent) | Used to introduce a protected sulfhydryl group onto a molecule containing primary amines.[11] |
| Succinimidyl 4,4'-azipentanoate | SDA | NHS ester (Amine), Diazirine (Photoreactive) | 3.9 | - | No | Photoreactive crosslinker for capturing protein-protein interactions.[8] |
| Sulfosuccinimidyl 4,4'-azipentanoate | Sulfo-SDA | Sulfo-NHS ester (Amine), Diazirine (Photoreactive) | - | - | No | Water-soluble version of SDA.[7] |
Experimental Protocols
Protocol 1: Antibody-Drug Conjugation using SMCC
This protocol describes a two-step process for conjugating a small molecule containing a sulfhydryl group to an antibody.
Materials:
-
Antibody (1-10 mg/mL in Amine Reaction Buffer)
-
SMCC crosslinker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Thiol-containing drug
-
Amine Reaction Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2
-
Desalting columns
-
Quenching reagent (e.g., L-cysteine or N-acetylcysteine)
Procedure:
-
Antibody Modification with SMCC: a. Immediately before use, prepare a 10 mM stock solution of SMCC in anhydrous DMF or DMSO.[3] b. Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution.[12] c. Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.[12]
-
Removal of Excess Crosslinker: a. Remove non-reacted SMCC using a desalting column equilibrated with the Amine Reaction Buffer.[12]
-
Conjugation with Thiol-Containing Drug: a. Immediately add the thiol-containing drug to the maleimide-activated antibody. A molar excess of 1.5 to 5-fold over the available maleimide groups is recommended.[3] b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[12]
-
Quenching the Reaction: a. Quench any unreacted maleimide groups by adding a quenching reagent to a final concentration of approximately 1 mM.[3] b. Incubate for an additional 15-30 minutes.[3]
-
Purification: a. Purify the final antibody-drug conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove unreacted drug and other small molecules.[3][5]
Protocol 2: Protein Thiolation using SATA
This protocol describes the introduction of protected sulfhydryl groups onto a protein using SATA, followed by deprotection to generate a free thiol.
Materials:
-
Protein (in a non-amine buffer like PBS, pH 7.2-7.5)
-
SATA
-
Anhydrous DMSO
-
Deacetylation Solution: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5
-
Desalting columns
Procedure:
-
Protein Modification with SATA: a. Immediately before use, dissolve 6-8 mg of SATA in 0.5 ml of DMSO to create an approximately 55 mM solution.[13] b. Combine 1.0 ml of the protein solution with 10 μl of the SATA solution. This provides roughly a 9:1 molar ratio of SATA to protein, which can be adjusted as needed.[13] c. Incubate the reaction at room temperature for 30 minutes.[13]
-
Removal of Excess SATA: a. Remove unreacted SATA using a desalting column equilibrated with PBS.[13] At this stage, the SATA-modified protein with its protected sulfhydryl group can be stored.[13]
-
Deprotection to Generate Free Sulfhydryl: a. To the SATA-modified protein, add the Deacetylation Solution. b. Incubate for 2 hours at room temperature.
-
Purification: a. Remove the hydroxylamine and other small molecules by passing the solution through a desalting column equilibrated with PBS containing 10 mM EDTA to minimize disulfide bond formation. The resulting protein now has free sulfhydryl groups available for conjugation.
Protocol 3: Photo-Crosslinking to Study Protein-Protein Interactions using a Diazirine Crosslinker (Sulfo-SDA)
This protocol provides a general workflow for using a photoreactive, amine-reactive heterobifunctional crosslinker to capture protein-protein interactions.
Materials:
-
Protein sample containing interacting partners
-
Sulfo-SDA crosslinker
-
Crosslinking Buffer: 20 mM HEPES-OH, 20 mM NaCl, 5 mM MgCl₂, pH 7.8[7]
-
Quenching Buffer: 50-100 mM Tris or 10-50 mM DTT
-
UV lamp (365 nm)
Procedure:
-
Amine-Reactive Labeling (in the dark): a. Dissolve the protein sample in the Crosslinking Buffer. b. Prepare a fresh solution of Sulfo-SDA in the Crosslinking Buffer. c. Add the Sulfo-SDA solution to the protein sample. A protein-to-crosslinker ratio of 1:0.5 (w/w) can be used as a starting point.[7] d. Incubate the mixture in the dark for 50 minutes at room temperature to allow the NHS ester to react with primary amines.[7]
-
Photo-Activation: a. Place the sample on ice under a UV lamp.[14] b. Irradiate the sample with UV light at 365 nm for a predetermined time (e.g., 15-60 minutes) to activate the diazirine group and induce crosslinking.[14][15]
-
Quenching: a. After irradiation, add the Quenching Buffer to stop the reaction and quench any unreacted diazirine intermediates.[14]
-
Analysis: a. The crosslinked protein complexes can now be analyzed by various methods, such as SDS-PAGE, Western blotting, or mass spectrometry, to identify the interacting partners.[14]
Mandatory Visualizations
General Experimental Workflow for Bioconjugation
Caption: General workflow for a two-step bioconjugation reaction.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling cascade.
Antibody-Drug Conjugate (ADC) Mechanism of Action
Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).
References
- 1. interchim.fr [interchim.fr]
- 2. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. covachem.com [covachem.com]
- 5. cyanagen.com [cyanagen.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photolytic Crosslinking to Probe Protein-Protein and Protein-Matrix Interactions In Lyophilized Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A simple photo-affinity labeling protocol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. Blind testing cross-linking/mass spectrometry under the auspices of the 11 th critical assessment of methods of protein structure prediction (CASP11) - PMC [pmc.ncbi.nlm.nih.gov]
The Linchpin of Degradation: An In-depth Technical Guide to PROTAC Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2][3] Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4][5][6] This technical guide provides a comprehensive overview of PROTAC linker chemistry, detailing the core principles, diverse chemical architectures, and their profound impact on the biological activity of these targeted protein degraders.
Core Principles of PROTAC Linker Function
The primary role of the linker in a PROTAC is to bridge the POI and an E3 ligase, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[4][7] This proximity-induced event is the cornerstone of PROTAC-mediated protein degradation, as it enables the E3 ligase to transfer ubiquitin to the POI, marking it for destruction by the proteasome.[4][8] The linker's length, chemical composition, and rigidity are paramount in dictating the geometry and stability of this ternary complex.[5][7][9]
An optimal linker will:
-
Facilitate Productive Ternary Complex Formation: The linker must be of an appropriate length to allow the POI and E3 ligase to interact effectively without steric hindrance.[5][10]
-
Enhance Ternary Complex Stability: The chemical nature of the linker can contribute to favorable protein-protein interactions within the ternary complex, a phenomenon known as positive cooperativity.[4]
-
Modulate Physicochemical Properties: The linker significantly influences the PROTAC's solubility, cell permeability, and metabolic stability, all of which are critical for its drug-like properties.[9][11][12]
The Chemical Diversity of PROTAC Linkers
The design of PROTAC linkers has evolved from simple hydrocarbon chains to more sophisticated structures aimed at fine-tuning the molecule's properties. The most common linker motifs fall into three main categories: polyethylene glycol (PEG) linkers, alkyl linkers, and rigid linkers.[9][11]
Polyethylene Glycol (PEG) Linkers
PEG linkers are the most prevalent type used in PROTAC design, incorporated in approximately 55% of reported structures.[2][11][13] They consist of repeating ethylene glycol units, which impart hydrophilicity and flexibility.
-
Advantages:
-
Improved Solubility: The ether oxygens in the PEG backbone act as hydrogen bond acceptors, increasing the aqueous solubility of the often-lipophilic PROTAC molecule.[1][14]
-
Enhanced Permeability (to an extent): The flexibility of PEG linkers can allow the PROTAC to adopt a more compact conformation, shielding its polar surface area and facilitating passage across the cell membrane.[1]
-
Synthetic Tractability: A wide variety of bifunctional PEG linkers are commercially available, enabling the rapid synthesis of PROTAC libraries with varying linker lengths.[11][13]
-
-
Disadvantages:
Alkyl Linkers
Alkyl linkers are simple hydrocarbon chains of varying lengths and represent the second most common linker type, found in about 30% of PROTACs.[2][11]
-
Advantages:
-
Increased Membrane Permeability: The lipophilic nature of alkyl chains can enhance passive diffusion across the cell membrane.[8]
-
Metabolic Stability: The carbon-carbon bonds of alkyl chains are generally more resistant to metabolic degradation compared to the ether bonds of PEG linkers.[8]
-
Synthetic Accessibility: Similar to PEG linkers, a variety of bifunctional alkyl linkers are readily available.[8][11]
-
-
Disadvantages:
-
Poor Solubility: The hydrophobicity of alkyl linkers can lead to poor aqueous solubility of the PROTAC.[15]
-
Potential for Non-specific Binding: The lipophilic nature of long alkyl chains can increase the risk of non-specific hydrophobic interactions.
-
Rigid and Semi-Rigid Linkers
To overcome the limitations of flexible linkers, researchers have increasingly turned to rigid and semi-rigid structures. These linkers often incorporate cyclic moieties (e.g., piperazine, piperidine, aromatic rings) or unsaturated bonds (e.g., alkynes, triazoles) to restrict conformational flexibility.[2][11][15]
-
Advantages:
-
Pre-organization for Ternary Complex Formation: A rigid linker can lock the PROTAC into a bioactive conformation that is favorable for ternary complex formation, reducing the entropic penalty of binding.[4][9]
-
Improved Selectivity: By disfavoring the formation of off-target ternary complexes, rigid linkers can enhance the selectivity of the PROTAC.[9]
-
Enhanced Pharmacokinetic Properties: The constrained conformation can lead to improved metabolic stability and other desirable DMPK properties.[9]
-
-
Disadvantages:
The "Click Chemistry" Approach to PROTAC Synthesis
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the rapid and efficient synthesis of PROTAC libraries.[15][] This approach involves functionalizing the warhead and the E3 ligase ligand with an alkyne and an azide, respectively (or vice versa), and then "clicking" them together with a linker containing the complementary functionality.[][17][18] The resulting triazole ring is metabolically stable and can act as a rigid component within the linker.[14][15] This modular strategy allows for the systematic variation of linker length, composition, and attachment points to optimize PROTAC activity.[11][17][18]
Quantitative Impact of Linker Properties on PROTAC Efficacy
The choice of linker has a profound and quantifiable impact on the degradation efficiency and other key parameters of a PROTAC. The following tables summarize representative data from the literature, illustrating the effects of linker length and composition.
| Target | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | PEG | 8 | >5000 | <20 | [11] |
| BRD4 | CRBN | PEG | 11 | <500 | ~80 | [11] |
| BRD4 | CRBN | PEG | 14 | <500 | ~90 | [11] |
| BRD4 | VHL | PEG | 9 | ~250 | ~70 | [11] |
| BRD4 | VHL | PEG | 12 | ~30 | >95 | [11] |
| BRD4 | VHL | PEG | 15 | ~100 | ~90 | [11] |
| BRD4 | CRBN | Alkyl-ether | 12 | 1.8 | >95 | [19] |
| BRD4 | CRBN | Alkyl-ether | 15 | 0.8 | >95 | [19] |
| BRD4 | VHL | PEG | 12 | 23 | >95 | [20] |
| BRD2 | VHL | PEG | 12 | 18 | >95 | [20] |
| BRD3 | VHL | PEG | 12 | 60 | >95 | [20] |
Table 1: Impact of Linker Length and Type on BRD4 Degradation. DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.
| PROTAC | Linker Type | ALogP | PAMPA Permeability (10⁻⁶ cm/s) | Reference |
| MZ1 (amide) | PEG-based | 3.5 | 0.05 | [21] |
| OMZ1 (ester) | PEG-based | 4.1 | 0.5 | [21] |
| ARV-771 (amide) | PEG-based | 4.2 | 0.2 | [21] |
| OARV-771 (ester) | PEG-based | 4.8 | 0.3 | [21] |
| AB1 (amide) | Alkyl-based | 5.2 | 1.0 | [21] |
| OAB1 (ester) | Alkyl-based | 5.8 | 0.4 | [21] |
Table 2: Impact of Linker Composition on Physicochemical Properties. ALogP is a measure of lipophilicity. PAMPA (Parallel Artificial Membrane Permeability Assay) is a measure of passive cell permeability.
Experimental Protocols
A systematic evaluation of PROTAC linker candidates requires a suite of robust biophysical and cellular assays. The following are detailed methodologies for key experiments in PROTAC development.
Protocol 1: Western Blotting for Quantifying Protein Degradation
This protocol is used to determine the DC50 and Dmax values of a PROTAC.[2][8]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC compound dissolved in DMSO
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound (typically from 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[2]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[2]
-
Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay.[2]
-
SDS-PAGE and Western Blotting: Normalize the protein concentration of all samples, add Laemmli buffer, and boil to denature the proteins. Separate the proteins by SDS-PAGE and transfer them to a membrane.[2][8]
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.[2][8]
-
Detection and Analysis: Add the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation versus the log of the PROTAC concentration to determine the DC50 and Dmax values.[8][20]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess the passive permeability of PROTACs.[1][22][23]
Materials:
-
96-well filter plate (donor plate) and acceptor plate
-
Artificial membrane solution (e.g., phosphatidylcholine in dodecane)
-
PROTAC compound dissolved in a suitable buffer
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS for quantification
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.[23]
-
Assay Setup: Fill the acceptor plate wells with buffer. Add the PROTAC solution to the donor plate wells.[24]
-
Incubation: Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-18 hours) at room temperature.[23][24]
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (V_A / (Area * time)) * -ln(1 - [drug]_acceptor / [drug]_equilibrium) where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and [drug]_equilibrium is the concentration at which the system would be at equilibrium.[24]
Protocol 3: Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) for Ternary Complex Formation
This bead-based proximity assay is used to measure the formation of the POI-PROTAC-E3 ligase ternary complex.[12][13]
Materials:
-
Purified recombinant POI and E3 ligase complex
-
AlphaScreen donor and acceptor beads conjugated to antibodies or tags that recognize the POI and E3 ligase (e.g., anti-His, anti-GST)
-
PROTAC compound
-
Assay buffer
-
Microplate reader capable of AlphaScreen detection
Procedure:
-
Assay Setup: In a microplate, combine the purified POI, E3 ligase complex, and a serial dilution of the PROTAC compound.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Bead Addition: Add the donor and acceptor beads and incubate in the dark.
-
Detection: Read the plate on an AlphaScreen-capable microplate reader. The formation of the ternary complex brings the donor and acceptor beads into close proximity, resulting in a luminescent signal.[13]
-
Data Analysis: Plot the AlphaScreen signal against the PROTAC concentration. A characteristic "hook effect" is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes (POI-PROTAC and E3-PROTAC) that do not bring the beads together.[17][25] The peak of the curve represents the optimal concentration for ternary complex formation.[12][13]
Visualizing PROTAC Mechanisms and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the key processes in PROTAC-mediated protein degradation and the general workflow for PROTAC development.
Conclusion
The linker is a multifaceted and critical component of a PROTAC molecule, playing a pivotal role in its biological activity and drug-like properties.[4][5][6] A deep understanding of linker chemistry, including the properties of different linker types and their impact on ternary complex formation, is essential for the rational design of effective and selective protein degraders. The "trial and error" approach to linker design is gradually being replaced by more structure-guided and rational strategies, aided by a growing body of quantitative data and advanced computational modeling.[3][26] As the field of targeted protein degradation continues to evolve, innovative linker technologies will undoubtedly play a central role in unlocking the full therapeutic potential of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ternary complex formation - Profacgen [profacgen.com]
- 14. precisepeg.com [precisepeg.com]
- 15. medchemexpress.com [medchemexpress.com]
- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 18. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. PAMPA | Evotec [evotec.com]
- 24. bioassaysys.com [bioassaysys.com]
- 25. resources.revvity.com [resources.revvity.com]
- 26. precisepeg.com [precisepeg.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of MS-PEG4-t-butyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS-PEG4-t-butyl ester, also known as mesyl-PEG4-tert-butyl ester, is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation and pharmaceutical development. This compound features a discrete polyethylene glycol (dPEG®) linker with four ethylene glycol units, providing hydrophilicity and a defined spacer length. One terminus is functionalized with a mesylate group, an excellent leaving group for nucleophilic substitution reactions, while the other end is capped with a t-butyl ester, a protecting group for a carboxylic acid that can be removed under acidic conditions.
These characteristics make this compound a valuable building block in the synthesis of more complex molecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, while the terminal functional groups allow for sequential and controlled conjugation to different molecules of interest.
This document provides a detailed protocol for the laboratory-scale synthesis of this compound, including the preparation of the key precursor, purification methods, and characterization data.
Physicochemical Properties and Data Presentation
A summary of the key quantitative data for the starting material and the final product is presented below for easy reference and comparison.
| Property | HO-PEG4-t-butyl ester (Precursor) | This compound (Final Product) |
| Molecular Formula | C₁₅H₃₀O₇ | C₁₆H₃₂O₉S |
| Molecular Weight | 322.39 g/mol | 400.49 g/mol |
| CAS Number | 518044-32-1 | 870487-48-2 |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow oil or solid |
| Purity (Typical) | ≥95% | ≥98% |
| Solubility | Soluble in water, DMSO, DCM, DMF | Soluble in water, DMSO, DCM, DMF |
| Storage Conditions | 2-8°C | -20°C for long-term stability |
Experimental Protocols
The synthesis of this compound is a two-step process, starting from commercially available tetraethylene glycol. The first step involves the formation of the t-butyl ester, followed by the mesylation of the terminal hydroxyl group.
Step 1: Synthesis of HO-PEG4-t-butyl ester (Precursor)
This protocol is based on the general principle of Williamson ether synthesis followed by esterification, adapted for the specific synthesis of the mono-t-butyl ester of a PEG chain.
Materials:
-
Tetraethylene glycol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
tert-Butyl bromoacetate
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add tetraethylene glycol (1 equivalent) to a flask containing anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0°C and add tert-butyl bromoacetate (1 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure HO-PEG4-t-butyl ester.
Expected Yield: 60-70%
Step 2: Synthesis of this compound (Final Product)
This protocol describes the mesylation of the terminal hydroxyl group of the precursor synthesized in Step 1.
Materials:
-
HO-PEG4-t-butyl ester (from Step 1)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve HO-PEG4-t-butyl ester (1 equivalent) in anhydrous DCM in a flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
Expected Yield: 85-95%
Characterization Data (Representative)
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results for this compound |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.38-4.35 (m, 2H, -CH₂-OMs), 3.75-3.60 (m, 14H, PEG backbone), 3.08 (s, 3H, -SO₂-CH₃), 2.50 (t, 2H, -CH₂-COO-), 1.45 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 170.8, 80.5, 70.6, 70.5, 70.4, 70.3, 69.1, 68.9, 37.7, 28.1 |
| Mass Spectrometry (ESI-MS) | Calculated for C₁₆H₃₂O₉SNa [M+Na]⁺: 423.16. Found: 423.1. |
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis process for this compound.
Caption: Two-step synthesis workflow for this compound.
Logical Relationship in PROTAC Application
This compound is a linker that can be used in the synthesis of PROTACs. The following diagram shows the logical relationship of the components in a PROTAC molecule and its mechanism of action.
Caption: Logical workflow of PROTAC-mediated protein degradation.
Application Notes: Synthesis of PROTACs using Acid-PEG4-t-butyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that utilize the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component influencing the PROTAC's efficacy, solubility, and pharmacokinetic properties.[2][3]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and improve pharmacokinetic profiles.[4][5] Acid-PEG4-t-butyl ester is a versatile bifunctional linker that offers a terminal carboxylic acid for conjugation to an amine-functionalized ligand and a t-butyl ester-protected carboxylic acid on the other end. This protecting group strategy allows for a sequential and controlled synthesis of the final PROTAC molecule.
These application notes provide detailed protocols for the synthesis of PROTACs utilizing Acid-PEG4-t-butyl ester, methodologies for purification and characterization, and representative data.
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
Experimental Protocols
The synthesis of a PROTAC using Acid-PEG4-t-butyl ester typically involves a two-step process:
-
Amide coupling of the free carboxylic acid of the linker to an amine-containing ligand (either the POI binder or the E3 ligase ligand).
-
Deprotection of the t-butyl ester to reveal a carboxylic acid.
-
A subsequent amide coupling to the second amine-containing ligand.
Materials
-
Acid-PEG4-t-butyl ester
-
Amine-functionalized POI ligand (POI-NH2)
-
Amine-functionalized E3 ligase ligand (E3-NH2)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)
-
Base: DIPEA (N,N-Diisopropylethylamine), Triethylamine (TEA)
-
Solvents: Anhydrous DMF (N,N-Dimethylformamide), Anhydrous DCM (Dichloromethane)
-
Deprotection agent: TFA (Trifluoroacetic acid)
-
Purification: Preparative reverse-phase HPLC system with a C18 column
Protocol 1: Synthesis of POI-Linker Intermediate
This protocol describes the coupling of the Acid-PEG4-t-butyl ester to an amine-functionalized POI ligand.
-
Dissolve the amine-functionalized POI ligand (1.0 equivalent) and Acid-PEG4-t-butyl ester (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the POI-PEG4-t-butyl ester intermediate.
Protocol 2: Deprotection of the t-butyl ester
This protocol describes the removal of the t-butyl protecting group to generate the free carboxylic acid.
-
Dissolve the purified POI-PEG4-t-butyl ester intermediate (1.0 equivalent) in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 2-4 hours. Monitor the reaction by LC-MS until the starting material is consumed.[6]
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Co-evaporate with DCM (3 x 10 mL) to remove residual TFA. The resulting crude POI-PEG4-acid can be used in the next step without further purification.
Protocol 3: Synthesis of the Final PROTAC
This protocol describes the final coupling of the deprotected intermediate with the E3 ligase ligand.
-
Dissolve the crude POI-PEG4-acid (1.0 equivalent) and the amine-functionalized E3 ligase ligand (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) and stir for 5 minutes at room temperature.
-
Add HATU (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
Quantitative Data
The following tables summarize representative data for the synthesis and evaluation of PROTACs. The data is illustrative and may vary depending on the specific ligands and reaction conditions.
Table 1: Representative Reaction Yields
| Step | Reaction | Typical Yield (%) |
| 1 | First Amide Coupling | 60-80% |
| 2 | t-butyl Deprotection | >90% (crude) |
| 3 | Second Amide Coupling | 40-60% |
Table 2: Representative Degradation Efficacy of a BRD4-targeting PROTAC
| Compound | Linker | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC B24 | 2 PEG units | 0.75 | >95 | MV4-11 |
| PROTAC A | 4 PEG units | 5-10 | ~90 | HeLa |
| PROTAC B | 4 PEG units | 1-5 | >95 | 22Rv1 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.[7]
Application Example: Targeting BRD4 in Cancer
Bromodomain-containing protein 4 (BRD4) is a key regulator of oncogenes such as c-MYC and is a validated target in various cancers. PROTACs that target BRD4 for degradation have shown significant anti-cancer activity.
Conclusion
Acid-PEG4-t-butyl ester is a valuable and versatile linker for the modular synthesis of PROTACs. The PEG4 spacer can enhance the solubility and pharmacokinetic properties of the resulting PROTAC, while the orthogonal protecting group strategy allows for a controlled and efficient synthetic route. The protocols and data presented here provide a foundation for researchers to design and synthesize novel PROTACs for the targeted degradation of proteins of interest.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. rsc.org [rsc.org]
- 7. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [html.rhhz.net]
Application Notes and Protocols for Bioconjugation Using MS-PEG4-t-butyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the use of MS-PEG4-t-butyl ester, a heterobifunctional linker, in bioconjugation. This compound features a methanesulfonyl (mesyl) group for covalent attachment to nucleophilic residues on biomolecules and a t-butyl ester protected carboxylic acid. The mesyl group serves as an excellent leaving group, enabling efficient conjugation, particularly with thiol groups found in cysteine residues. The PEG4 spacer enhances solubility and reduces steric hindrance. The t-butyl ester provides a stable protecting group for the carboxylic acid, which can be deprotected under acidic conditions for subsequent functionalization, for example, in the creation of antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).
These application notes offer detailed experimental protocols for protein conjugation, deprotection of the t-butyl ester, and characterization of the resulting bioconjugate. Furthermore, we present illustrative quantitative data and diagrams to guide researchers in applying this versatile linker in their drug development and research endeavors.
Introduction to this compound Bioconjugation
Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation to improve the pharmacokinetic and pharmacodynamic properties of biomolecules. The this compound linker offers a strategic approach to bioconjugation through its distinct functionalities. The mesyl group is highly reactive towards nucleophiles, with a preference for thiols under controlled pH conditions, allowing for site-specific modification of proteins at cysteine residues. The t-butyl ester protected carboxyl group provides a latent reactive site that can be revealed post-conjugation for further molecular assembly.
Key Features of this compound:
-
Mesyl Group: A good leaving group that readily reacts with nucleophiles like thiols (from cysteine), and to a lesser extent, amines (from lysine) and hydroxyls (from serine, threonine, tyrosine) under specific pH conditions.
-
PEG4 Spacer: A hydrophilic tetraethylene glycol spacer that increases the solubility of the conjugate and provides spatial separation between the conjugated molecules.
-
t-Butyl Ester: A robust protecting group for a carboxylic acid that is stable under a variety of conditions but can be selectively cleaved with strong acids like trifluoroacetic acid (TFA).
Experimental Protocols
Protocol for Protein Conjugation with this compound
This protocol describes the covalent attachment of this compound to a protein containing accessible cysteine residues.
Materials:
-
Protein with accessible thiol groups (e.g., a monoclonal antibody with reduced interchain disulfides)
-
This compound
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, 2 mM EDTA, pH 7.0-7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reducing agent (if necessary, e.g., TCEP-HCl)
-
Quenching Reagent: 1 M N-acetyl-L-cysteine
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
If the protein's target thiols are in disulfide bonds, perform a reduction step. Incubate the protein with a 5-10 fold molar excess of TCEP-HCl in the Reaction Buffer for 1-2 hours at room temperature.
-
Remove the excess reducing agent by buffer exchange into the Reaction Buffer using a desalting column or dialysis.
-
Adjust the protein concentration to 2-5 mg/mL in the Reaction Buffer.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle stirring. The reaction progress can be monitored by LC-MS.
-
-
Quenching the Reaction:
-
Add a 10-fold molar excess of N-acetyl-L-cysteine (relative to the initial amount of this compound) to quench any unreacted linker.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the PEGylated protein from unreacted linker and quenching reagent using a pre-equilibrated SEC column with an appropriate buffer (e.g., PBS, pH 7.4).[]
-
Collect fractions and analyze for protein content (e.g., by measuring absorbance at 280 nm) and degree of PEGylation.
-
Protocol for t-Butyl Ester Deprotection
This protocol describes the removal of the t-butyl protecting group from the PEGylated protein to expose the terminal carboxylic acid.
Materials:
-
Lyophilized PEGylated protein
-
Deprotection Solution: 95% Trifluoroacetic acid (TFA), 5% water
-
Cold diethyl ether
-
Purification System: SEC or dialysis
Procedure:
-
Lyophilize the PEGylated Protein: If the purified conjugate is in an aqueous buffer, lyophilize it to dryness.
-
Initiate Deprotection: Dissolve the lyophilized PEGylated protein in the Deprotection Solution. Use a minimal volume to ensure complete dissolution.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.[2] The progress can be monitored by LC-MS to confirm the mass shift corresponding to the loss of the t-butyl group (56 Da).
-
Remove TFA: Remove the TFA by rotary evaporation or by precipitating the deprotected conjugate with cold diethyl ether.[2]
-
Purification: Resuspend the deprotected protein in a suitable buffer and purify using SEC or dialysis to remove any remaining TFA and byproducts.
Data Presentation
The following tables provide illustrative quantitative data for the bioconjugation and deprotection steps. These are example values and actual results may vary depending on the specific protein and reaction conditions.
Table 1: Example Conjugation Efficiency of this compound to a Model Antibody (mAb)
| Molar Excess of Linker | Reaction Time (hours) | Degree of PEGylation (PEG/mAb) | Conjugation Yield (%) |
| 5x | 2 | 1.8 | 85 |
| 10x | 2 | 3.5 | 92 |
| 20x | 2 | 5.1 | 95 |
| 10x | 4 | 4.2 | 94 |
Table 2: Example Deprotection Efficiency of t-Butyl Ester
| Reaction Time (hours) | Deprotection Efficiency (%) |
| 1 | >98 |
| 2 | >99 |
Characterization of the Bioconjugate
Successful conjugation and deprotection should be confirmed using appropriate analytical techniques.
-
Mass Spectrometry (MS): LC-MS is a powerful tool to determine the molecular weight of the intact conjugate, confirming the degree of PEGylation and the successful removal of the t-butyl group.[3][4]
-
HPLC Analysis: Size-exclusion chromatography (SEC-HPLC) can be used to assess the purity of the conjugate and detect any aggregation.[][5] Reversed-phase HPLC (RP-HPLC) can also be used to separate different PEGylated species.[5]
-
SDS-PAGE: Can provide a qualitative assessment of the increase in molecular weight upon PEGylation.
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Deprotection of MS-PEG4-t-butyl ester with Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MS-PEG4-t-butyl ester is a heterobifunctional linker commonly employed in bioconjugation and drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The t-butyl ester group serves as a stable protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions to reveal the free acid for subsequent conjugation reactions. Trifluoroacetic acid (TFA) is the reagent of choice for this deprotection due to its efficacy, volatility, and compatibility with a range of functional groups.
This document provides detailed application notes and protocols for the efficient cleavage of the t-butyl ester group from this compound using TFA.
Reaction Mechanism
The deprotection of a t-butyl ester with TFA proceeds via an acid-catalyzed cleavage mechanism. The reaction is initiated by the protonation of the ester's carbonyl oxygen by TFA. This is followed by the departure of the stable tert-butyl carbocation, resulting in the formation of the desired carboxylic acid. The tert-butyl cation is subsequently quenched, typically by forming isobutylene gas or by reacting with the trifluoroacetate anion to form t-butyl trifluoroacetate.[1] Using an excess of TFA ensures the reaction proceeds to completion.[1]
Data Presentation
Table 1: Representative Conditions for TFA-mediated Deprotection of t-butyl Esters
While specific quantitative data for the deprotection of this compound is not extensively published in comparative tables, the following table summarizes typical reaction conditions and expected yields based on general procedures for t-butyl ester deprotection of PEGylated and other organic molecules.[2][3][4]
| Entry | TFA Concentration (v/v in DCM) | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Notes |
| 1 | 20% | 25 (Room Temp) | 2 - 4 | >95% | Milder conditions, may require longer reaction times for complete conversion. |
| 2 | 50% | 25 (Room Temp) | 1 - 2 | >98% | A commonly used and generally effective condition.[4] |
| 3 | 1:1 (TFA:DCM) | 25 (Room Temp) | 5 | ~99% | As reported for a similar peptoid synthesis.[3] |
| 4 | 95% (neat TFA) | 25 (Room Temp) | 0.5 - 1 | >98% | For substrates sensitive to prolonged acid exposure. |
| 5 | 50% | 0 to Room Temp | 1 - 2 | >95% | Starting at a lower temperature can help control reactions with sensitive functional groups.[4] |
Note: Yields are highly dependent on the specific substrate, reaction scale, and purification method. The data provided serves as a general guideline. Reaction progress should be monitored by appropriate analytical techniques such as TLC, LC-MS, or NMR.
Experimental Protocols
Protocol 1: Standard Deprotection of this compound
This protocol describes a general procedure for the deprotection of this compound using a 50% TFA solution in dichloromethane (DCM).
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, cold
-
Rotary evaporator
-
Nitrogen or argon gas supply
Procedure:
-
Dissolve the this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA to the solution to achieve a 1:1 (v/v) mixture, which corresponds to approximately 50% TFA concentration.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate with toluene (3 x 10 mL).
-
The resulting crude product (the TFA salt of the deprotected acid) can often be used directly in the next step.
-
For purification, dissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether to remove any soluble impurities.
-
Dry the purified product under vacuum.
Protocol 2: Deprotection and Aqueous Work-up
This protocol is suitable when the deprotected product is not water-soluble and a neutralization step is required.
Materials:
-
All materials from Protocol 1
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
Procedure:
-
Follow steps 1-5 from Protocol 1.
-
Upon completion of the reaction, dilute the mixture with additional DCM.
-
Transfer the diluted mixture to a separatory funnel and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize the excess TFA. Caution: CO₂ gas will evolve. Ensure proper venting.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected product as the free carboxylic acid.
Mandatory Visualizations
Deprotection Reaction Mechanism
Caption: Mechanism of TFA-mediated t-butyl ester deprotection.
Experimental Workflow: PROTAC Synthesis
The deprotection of a PEG-t-butyl ester is a critical step in the modular synthesis of PROTACs. The following workflow illustrates the general process.
Caption: Workflow for PROTAC synthesis using a PEG linker.
References
Application Notes and Protocols for MS-PEG4-t-butyl Ester in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics designed to deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity. The linker, which connects the antibody to the cytotoxic payload, is a critical component that influences the stability, solubility, and overall efficacy of the ADC. Polyethylene glycol (PEG) linkers have gained prominence in ADC design due to their ability to enhance hydrophilicity, improve pharmacokinetics, and reduce aggregation.[1][2]
This document provides detailed application notes and protocols for the use of MS-PEG4-t-butyl ester, a heterobifunctional linker, in the development of ADCs. For the purpose of these protocols, "MS" is presumed to denote a Maleimide-Succinimidyl functional group, a commonly used reactive moiety for conjugation to thiol groups on the cytotoxic payload. The t-butyl ester provides a protecting group for a carboxylic acid, which, after deprotection, can be activated to react with amine groups (e.g., lysine residues) on the antibody.
Core Principles of this compound in ADC Synthesis
The use of this compound in ADC synthesis involves a multi-step process that leverages its heterobifunctional nature for a controlled and sequential conjugation strategy. The key steps include:
-
Payload Conjugation: The maleimide group of the linker reacts specifically with a thiol group on the cytotoxic payload.
-
Deprotection: The t-butyl ester protecting group on the PEG linker is removed under acidic conditions to reveal a terminal carboxylic acid.
-
Activation: The newly exposed carboxylic acid is activated, typically as an N-hydroxysuccinimide (NHS) ester.
-
Antibody Conjugation: The activated linker-payload construct is then conjugated to primary amines (e.g., lysine residues) on the monoclonal antibody.
-
Purification and Characterization: The resulting ADC is purified to remove unconjugated species and characterized to determine key quality attributes such as drug-to-antibody ratio (DAR), aggregation, and purity.
Data Presentation
The incorporation of PEG linkers, such as PEG4, generally improves the physicochemical properties and in vivo performance of ADCs. The following tables summarize the expected impact based on documented trends.[3]
| Parameter | ADC without PEG Linker | ADC with PEG4 Linker | Rationale |
| Solubility | Lower, prone to aggregation with hydrophobic payloads | Higher | The hydrophilic ethylene oxide units of the PEG chain increase the overall hydrophilicity of the ADC construct.[4][5] |
| Aggregation | Higher, especially at high DARs | Lower | The PEG linker provides a hydration shell and steric hindrance, reducing intermolecular hydrophobic interactions.[1][3] |
| In Vivo Half-Life | Shorter | Longer | PEGylation can shield the ADC from proteolytic degradation and reduce renal clearance, leading to a longer circulation time.[2] |
| Drug-to-Antibody Ratio (DAR) | Limited by aggregation | Higher DARs achievable | The increased solubility allows for the attachment of more drug molecules before aggregation becomes a limiting factor.[2] |
| Analytical Technique | Purpose | Expected Outcome for PEGylated ADC |
| Size-Exclusion Chromatography (SEC) | Assess aggregation and fragmentation | A higher percentage of monomeric ADC and a lower percentage of high molecular weight aggregates compared to a non-PEGylated equivalent.[6] |
| Hydrophobic Interaction Chromatography (HIC) | Determine Drug-to-Antibody Ratio (DAR) distribution | Provides a profile of different drug-loaded species. The PEG linker can modulate the retention time. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirm molecular weight and DAR | Provides accurate mass data for the intact ADC and its subunits, confirming successful conjugation and allowing for precise DAR calculation.[6][7] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiol-Containing Payload
This protocol describes the conjugation of the maleimide group of the linker to a cytotoxic drug containing a free thiol group.
Materials:
-
This compound
-
Thiol-containing cytotoxic payload (e.g., a derivative of MMAE or DM1)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolve the thiol-containing payload (1.0 equivalent) in anhydrous DMF.
-
Dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Add the this compound solution to the payload solution under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, the resulting payload-linker construct can be purified by reverse-phase High-Performance Liquid Chromatography (RP-HPLC).
Protocol 2: Deprotection of the t-butyl Ester
This protocol outlines the removal of the t-butyl protecting group to expose the carboxylic acid for antibody conjugation.[1][8][9]
Materials:
-
Payload-PEG4-t-butyl ester conjugate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Stirring apparatus
-
Rotary evaporator
Procedure:
-
Dissolve the payload-PEG4-t-butyl ester conjugate in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS (typically 1-2 hours).
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate with toluene (3x). The resulting deprotected payload-linker conjugate is now ready for activation.
Protocol 3: Activation of the Carboxylic Acid to an NHS Ester
This protocol describes the activation of the terminal carboxylic acid of the payload-linker construct to an amine-reactive NHS ester.[10]
Materials:
-
Deprotected payload-PEG4-acid conjugate
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous DMF or DMSO
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolve the deprotected payload-PEG4-acid conjugate (1.0 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add DCC (1.1 equivalents) or EDC (1.1 equivalents) to the solution.
-
Stir the reaction at room temperature for 4-6 hours or overnight at 4°C.
-
Monitor the formation of the NHS ester by LC-MS.
-
If DCC is used, a dicyclohexylurea (DCU) precipitate will form. Remove the precipitate by filtration.
-
The resulting solution containing the activated payload-linker-NHS ester is typically used immediately in the next step to avoid hydrolysis.
Protocol 4: Conjugation of Activated Payload-Linker to the Antibody
This protocol details the conjugation of the payload-linker-NHS ester to the antibody.[2][10]
Materials:
-
Monoclonal antibody in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Activated payload-linker-NHS ester solution in DMF or DMSO
-
Reaction buffer (e.g., PBS, pH 7.4-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography columns)
Procedure:
-
Adjust the antibody concentration to 5-10 mg/mL in the reaction buffer.
-
Add a 5- to 20-fold molar excess of the activated payload-linker-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody stability.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-6 hours with gentle mixing.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS esters.
-
Incubate for an additional 30 minutes at room temperature.
-
Purify the resulting ADC using size-exclusion chromatography to remove excess payload-linker and other small molecules.
Protocol 5: Characterization of the Antibody-Drug Conjugate
A. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
-
Measure the absorbance of the purified ADC solution at 280 nm and at the wavelength of maximum absorbance for the payload.
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law, solving a set of simultaneous equations to account for the payload's absorbance at 280 nm.
-
The DAR is the molar ratio of the payload to the antibody.
B. Analysis of Aggregation by Size-Exclusion Chromatography (SEC) [6]
-
Equilibrate an SEC column (e.g., TSKgel G3000SWxl) with an appropriate mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Inject 10-50 µg of the purified ADC.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the monomer, aggregates, and fragments. The percentage of monomer is a key indicator of ADC quality.
C. Determination of DAR Distribution by Hydrophobic Interaction Chromatography (HIC)
-
Equilibrate a HIC column (e.g., Butyl-NPR) with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Inject the purified ADC.
-
Elute with a decreasing salt gradient using a low-salt mobile phase (e.g., 25 mM sodium phosphate, pH 7.0).
-
Species with higher DARs are more hydrophobic and will elute later. The peak profile represents the distribution of different drug-loaded species.
D. Confirmation of Conjugation and DAR by LC-MS [7]
-
For analysis of the intact ADC, perform deglycosylation to simplify the mass spectrum.
-
Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF) coupled with a liquid chromatography system.
-
The deconvoluted mass spectrum will show a series of peaks corresponding to the antibody conjugated with different numbers of payload-linker molecules.
-
The relative intensities of these peaks can be used to calculate the average DAR.
Visualizations
Caption: Experimental workflow for ADC synthesis using this compound.
Caption: General mechanism of ADC internalization and payload release.
Caption: Benefits of incorporating a PEG4 linker in ADC design.
References
- 1. rsc.org [rsc.org]
- 2. furthlab.xyz [furthlab.xyz]
- 3. benchchem.com [benchchem.com]
- 4. Buy Amino-PEG3-CH2CO2-t-butyl ester | 189808-70-6 | >97% [smolecule.com]
- 5. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Designing Next-Generation PROTACs: Application and Protocols for MS-PEG4-t-butyl Ester Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[1][3]
Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[4] The MS-PEG4-t-butyl ester linker, a bifunctional PEG linker, offers a versatile platform for PROTAC synthesis. The mesyl (MS) group provides a reactive site for conjugation to a nucleophile on one of the ligands, while the t-butyl ester protects a carboxylic acid that, upon deprotection, can be coupled to the other ligand. This application note provides a detailed guide to designing and evaluating PROTACs incorporating this linker, including experimental protocols and representative data.
The Role of the PEG4 Linker in PROTAC Performance
The length and composition of the linker are paramount for achieving potent and selective protein degradation.[3] A 4-unit PEG linker (PEG4) strikes a balance between flexibility and rigidity, which is crucial for the formation of a stable and productive ternary complex.[5]
Key Advantages of PEG4 Linkers:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of often lipophilic PROTAC molecules.[1]
-
Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, PEG chains can adopt a "chameleonic" property, folding to shield their polar surface area in the hydrophobic environment of the cell membrane, thus facilitating cellular entry.[1][6]
-
Optimized Ternary Complex Formation: The flexibility and length of the PEG4 linker can provide the optimal distance and orientation between the POI and the E3 ligase, which is essential for efficient ubiquitination.[5]
Quantitative Data on PROTACs with PEG4 Linkers
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[1]
Table 2: Influence of PEG Linker Length on Degradation Efficiency of Representative PROTACs
| PROTAC Target | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BTK | 4-PEG units | 1-40 | Not Reported | Ramos |
| HDAC1 | Not specified PEG | 910 | >50% | HCT116 |
| HDAC3 | Not specified PEG | 640 | >50% | HCT116 |
| KRAS | Not specified PEG | 30 | Not Reported | NCI-H358 |
This data is illustrative and compiled from various sources in the literature.[3][7][8] DC50 and Dmax values are cell-line and target-dependent.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using a PEG4-based Linker
This protocol provides a general two-step approach for synthesizing a PROTAC using a bifunctional PEG4 linker.
Materials:
-
POI ligand with a suitable functional group (e.g., amine or hydroxyl).
-
E3 ligase ligand with a suitable functional group (e.g., amine or carboxylic acid).
-
Bromo-PEG4-PFP ester or similar activated PEG4 linker.
-
Pomalidomide or other E3 ligase ligand.
-
N,N-Diisopropylethylamine (DIPEA).
-
Anhydrous Dimethylformamide (DMF).
-
Reagents for purification (e.g., silica gel, HPLC).
-
Analytical instruments (LC-MS, NMR).
Procedure:
Step 1: Synthesis of Ligand-Linker Intermediate
-
Dissolve the POI ligand (e.g., JQ1-acid) in anhydrous DMF.[9]
-
Add Bromo-PEG4-PFP ester and DIPEA to the solution.[9]
-
Stir the reaction mixture at room temperature under an inert atmosphere for 2-4 hours.[9]
-
Monitor the reaction progress by LC-MS.[9]
-
Upon completion, purify the intermediate by flash column chromatography or preparative HPLC.[9]
Step 2: Synthesis of the Final PROTAC
-
Dissolve the purified ligand-linker intermediate and the E3 ligase ligand (e.g., pomalidomide) in anhydrous DMF.[9]
-
Add a non-nucleophilic base like DIPEA.[9]
-
Heat the reaction mixture to 50-80°C and stir for 12-24 hours.[9]
-
Monitor the reaction by LC-MS.[9]
-
Once complete, cool the mixture and purify the final PROTAC using preparative HPLC.[9]
-
Characterize the final product by NMR and high-resolution mass spectrometry.[9]
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Primary antibody against the target protein and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).[2]
-
Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Incubate on ice for 15-30 minutes.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[10]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]
-
Protocol 3: Cellular Permeability Assessment (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a PROTAC.
Materials:
-
PAMPA plate system (donor and acceptor plates).
-
Artificial membrane solution (e.g., phosphatidylcholine in dodecane).
-
PROTAC compound.
-
Analysis buffer.
-
Plate reader for quantification.
Procedure:
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with analysis buffer.
-
Coat Donor Plate: Coat the filter of the donor plate with the artificial membrane solution.
-
Prepare Donor Solutions: Dissolve the PROTAC in the analysis buffer at a known concentration.
-
Assemble and Incubate: Place the donor plate on top of the acceptor plate and incubate for a specified time (e.g., 4-16 hours).
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Permeability: Calculate the permeability coefficient (Pe) based on the change in concentration over time.
Conclusion
The this compound linker is a valuable tool in the design of PROTACs, offering a balance of properties that can lead to potent and effective protein degraders. By systematically evaluating linker length and composition, and employing the detailed protocols outlined in this guide, researchers can optimize the performance of their PROTACs. The provided quantitative data, though representative, highlights the significant impact of PEG4 linkers on the physicochemical and biological properties of these novel therapeutics. Further advances in structural biology and computational modeling will continue to refine the rational design of PROTACs, paving the way for new treatments for a wide range of diseases.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. lifesensors.com [lifesensors.com]
- 9. benchchem.com [benchchem.com]
- 10. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
Application Notes and Protocols for MS-PEG4-t-butyl ester in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them.[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology.[2] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[5]
The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.[6] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility and provide conformational flexibility.[7]
MS-PEG4-t-butyl ester is a versatile PEG-based linker used in the synthesis of PROTACs. It features:
-
A mesylate (Ms) group, which is a good leaving group for reaction with nucleophiles such as amines or thiols on a POI or E3 ligase ligand.
-
A tetra-ethylene glycol (PEG4) spacer, which provides a desirable length and hydrophilicity to the PROTAC molecule. The length of the PEG linker is a crucial parameter for optimizing the formation of a productive ternary complex.[8]
-
A tert-butyl (t-butyl) ester protecting group on a carboxylic acid. This group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a carboxylic acid, which can then be coupled to another ligand.[9][10]
These application notes provide an overview of the use of this compound in PROTAC synthesis and detailed protocols for the characterization of the resulting protein degraders.
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the mechanism of action of a PROTAC synthesized using a linker like this compound.
Caption: PROTAC-mediated degradation of a target protein via the ubiquitin-proteasome system.
Quantitative Data on PROTAC Performance
The following tables summarize representative quantitative data for PROTACs containing PEG4 linkers, illustrating their degradation efficiency and cellular activity. Note: This data is illustrative and derived from published studies on PROTACs with similar PEG4 linkers, as specific data for this compound was not publicly available.
Table 1: In Vitro Degradation of Target Proteins by PEG4-Containing PROTACs
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase | Reference |
| PROTAC-A | BRD4 | HeLa | 15 | >90 | VHL | [11] |
| PROTAC-B | BTK | Ramos | 8 | ~95 | CRBN | [6] |
| PROTAC-C | PI3Kγ | THP-1 | 88.4 | >70 | VHL | [12] |
| PROTAC-D | mTOR | MDA-MB-231 | 45.4 | ~75 | VHL | [12] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Cellular Activity of PEG4-Containing PROTACs
| PROTAC ID | Target Protein | Cell Line | IC50 (nM) (Cell Viability) | Ternary Complex TC50 (nM) | Reference |
| PROTAC-E | BRD4 | RS4;11 | 0.8 | 25 | [6] |
| PROTAC-F | PI3K/mTOR | OCI-AML3 | 44.3 | Not Reported | [12] |
IC50: Half-maximal inhibitory concentration. TC50: Half-maximal ternary complex formation concentration.
Detailed Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis of a PROTAC where the this compound linker is first conjugated to an amine-containing POI ligand, followed by deprotection and coupling to an E3 ligase ligand.
Step 1: Conjugation of this compound to POI Ligand
-
Materials:
-
Amine-containing POI ligand (POI-NH2)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Preparative HPLC system
-
LC-MS system
-
-
Procedure:
-
Dissolve the POI-NH2 (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution.
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS to confirm the formation of the POI-PEG4-t-butyl ester intermediate.
-
Upon completion, purify the reaction mixture by preparative HPLC to yield the intermediate.
-
Confirm the identity and purity of the product by LC-MS and NMR.
-
Step 2: Deprotection and Coupling to E3 Ligase Ligand
-
Materials:
-
POI-PEG4-t-butyl ester intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Amine-containing E3 ligase ligand (E3-NH2)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous DMF
-
DIPEA
-
-
Procedure:
-
Dissolve the POI-PEG4-t-butyl ester intermediate (1.0 equivalent) in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove TFA and DCM. Co-evaporate with toluene to ensure complete removal of TFA. This yields the crude POI-PEG4-acid.
-
Dissolve the crude POI-PEG4-acid (1.0 equivalent) and the E3-NH2 (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by LC-MS and NMR.
-
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the formation of the POI-PROTAC-E3 ligase ternary complex.[13][14]
Caption: Experimental workflow for a TR-FRET based ternary complex formation assay.
-
Materials:
-
Recombinant tagged POI (e.g., GST-tagged)
-
Recombinant tagged E3 ligase complex (e.g., His-tagged CRBN/DDB1)
-
PROTAC of interest
-
TR-FRET donor-labeled antibody (e.g., terbium-conjugated anti-GST)
-
TR-FRET acceptor-labeled antibody (e.g., AF488-conjugated anti-His)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
384-well low-volume assay plates
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Prepare a serial dilution of the PROTAC in assay buffer.
-
In a 384-well plate, add the tagged POI and tagged E3 ligase to a final concentration determined by optimization (e.g., 2-10 nM).
-
Add the PROTAC dilutions to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at room temperature for 30-60 minutes.
-
Prepare a mix of the donor and acceptor antibodies in assay buffer at their optimized concentrations (e.g., 2-5 nM).
-
Add the antibody mix to all wells.
-
Incubate the plate in the dark at room temperature for 1-3 hours.
-
Read the plate on a TR-FRET plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the TC50.
-
Protocol 3: In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the target protein by the recruited E3 ligase.[15][16]
-
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant E3 ligase complex
-
Recombinant POI
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
SDS-PAGE sample buffer
-
Western blot reagents (see Protocol 4)
-
-
Procedure:
-
In a microcentrifuge tube, assemble the reaction mixture in the following order:
-
Ubiquitination reaction buffer
-
ATP (to a final concentration of 2-5 mM)
-
Ubiquitin (to a final concentration of 5-10 µM)
-
E1 enzyme (to a final concentration of 50-100 nM)
-
E2 enzyme (to a final concentration of 0.5-1 µM)
-
E3 ligase (to a final concentration of 0.1-0.5 µM)
-
POI (to a final concentration of 0.5-1 µM)
-
PROTAC (at the desired concentration) or vehicle control.
-
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding 2x SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.
-
Analyze the samples by Western blot (Protocol 4) using an antibody specific to the POI to detect higher molecular weight bands corresponding to ubiquitinated POI.
-
Protocol 4: Cellular Protein Degradation Assay (Western Blot)
This is the standard method to measure the degradation of the target protein in cells following treatment with a PROTAC.[3]
Caption: Experimental workflow for Western blot analysis of PROTAC-mediated protein degradation.
-
Materials:
-
Cell line expressing the POI
-
Cell culture medium and supplements
-
PROTAC of interest
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis system
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Sample Preparation:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with the loading control antibody.
-
Quantify the band intensities using image analysis software.
-
Normalize the POI band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
-
References
- 1. assaygenie.com [assaygenie.com]
- 2. Protein Degradation Using PROTACs & Molecular Glues | April 19-20, 2022 [drugdiscoverychemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. medkoo.com [medkoo.com]
- 9. Amino-PEG4-t-butyl ester 581065-95-4 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western blot protocol | Abcam [abcam.com]
Troubleshooting & Optimization
common side reactions with MS-PEG4-t-butyl ester
Welcome to the technical support center for MS-PEG4-t-butyl ester. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive groups of this compound and their respective functionalities?
This compound is a heterobifunctional linker featuring two key reactive groups:
-
Mesylate (Ms) group: This is an excellent leaving group, making the terminal end of the PEG chain susceptible to nucleophilic substitution. It readily reacts with primary and secondary amines, thiols, and alcohols.
-
t-Butyl ester group: This group protects a carboxylic acid. It is stable under basic and nucleophilic conditions but can be readily cleaved under acidic conditions to reveal the free carboxylic acid.
Q2: What are the most common side reactions to be aware of when using this compound?
The most common side reactions include:
-
Elimination: Under basic conditions, particularly with hindered amines, an elimination reaction can compete with the desired nucleophilic substitution, leading to the formation of an alkene.
-
Hydrolysis of the t-butyl ester: The t-butyl ester is sensitive to acidic conditions. Premature deprotection can occur if the reaction or purification steps are not performed under neutral or basic conditions.
-
Hydrolysis of the Mesylate Group: While generally stable, the mesylate group can undergo slow hydrolysis in aqueous buffers, especially at non-neutral pH and elevated temperatures, leading to an unreactive hydroxyl group.
Q3: What are the recommended storage and handling conditions for this compound?
To ensure the stability and reactivity of this compound, it is recommended to:
-
Keep the compound in a desiccated environment, as PEG compounds can be hygroscopic.
-
Allow the vial to warm to room temperature before opening to prevent condensation of moisture.
-
For solutions, use anhydrous solvents and store under an inert atmosphere (e.g., argon or nitrogen).
Q4: How can I monitor the progress of my reaction with this compound?
Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction.[3][4] By spotting the starting material, the reaction mixture at different time points, and a co-spot, you can visualize the consumption of the starting materials and the formation of the product. The PEGylated product will typically have a different Rf value than the starting materials.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Conjugate
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time and/or temperature: Monitor the reaction by TLC to determine the optimal duration. A slight increase in temperature can significantly improve the reaction rate, but be cautious of promoting side reactions. - Increase the molar excess of the nucleophile: Using a 2-5 fold excess of the amine or thiol can drive the reaction to completion. |
| Side Reactions (e.g., Elimination) | - Use a less hindered base: If a base is required, consider using a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA) to minimize its competition as a nucleophile. - Optimize reaction temperature: Lowering the reaction temperature can disfavor the elimination pathway. |
| Hydrolysis of the Mesylate Group | - Ensure anhydrous reaction conditions: Use dry solvents and reagents. - Control the pH: Maintain a neutral or slightly basic pH during the reaction. |
| Poor Nucleophilicity of the Substrate | - Increase the concentration of the nucleophile. - Consider a more reactive solvent: Aprotic polar solvents like DMF or DMSO can enhance the nucleophilicity of amines and thiols. |
Problem 2: Premature Cleavage of the t-Butyl Ester Group
| Potential Cause | Troubleshooting Steps |
| Acidic Reaction Conditions | - Ensure the reaction is performed under neutral or basic conditions. Avoid acidic buffers or reagents during the conjugation step. |
| Acidic Work-up or Purification | - Use neutral or slightly basic aqueous solutions for extraction. - For chromatography, use a neutral mobile phase. If acidic modifiers are necessary, use them cautiously and for the shortest possible time. |
Problem 3: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Steps |
| Co-elution of Product and Starting Material | - Optimize chromatographic conditions: For silica gel chromatography, a gradient elution with a polar solvent system (e.g., dichloromethane/methanol) is often effective. For larger biomolecules, size exclusion chromatography (SEC) or ion-exchange chromatography (IEX) may be more suitable.[5][] |
| Presence of PEG-related Impurities | - Use high-purity starting materials. - Consider a different purification technique: Reverse-phase HPLC can sometimes provide better separation of PEGylated compounds.[] |
Quantitative Data Summary
The following table summarizes typical reaction conditions and potential outcomes. Please note that these are general guidelines, and optimal conditions should be determined empirically for each specific reaction.
| Parameter | Nucleophilic Substitution with Primary Amine | Nucleophilic Substitution with Thiol | t-Butyl Ester Deprotection |
| Typical Nucleophile | Benzylamine, Lysine side chain | Thiophenol, Cysteine side chain | - |
| Solvent | DMF, DMSO, CH2Cl2 | DMF, DMSO, THF | CH2Cl2, Dioxane |
| Temperature | Room Temperature to 50°C | Room Temperature | Room Temperature |
| Reaction Time | 2 - 24 hours | 1 - 12 hours | 1 - 4 hours |
| Typical Reagent | - | - | Trifluoroacetic acid (TFA) |
| Typical Yield | 60-95% | 70-98% | >95% |
| Purity (Post-Purification) | >95% | >95% | >98% |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with a Primary Amine
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.
-
Add the primary amine (1.1 - 2 equivalents).
-
If the amine is in its salt form (e.g., hydrochloride), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 - 3 equivalents).
-
Stir the reaction mixture at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for t-Butyl Ester Deprotection
-
Dissolve the PEGylated conjugate (1 equivalent) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[7][8]
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.[8]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Co-evaporate with toluene or diethyl ether to remove residual TFA.
-
The resulting carboxylic acid can often be used in the next step without further purification.
Visualizations
Caption: A typical two-step experimental workflow involving this compound.
Caption: A decision tree for troubleshooting low yields in conjugation reactions.
Caption: Competing reaction pathways for this compound.
References
- 1. Amino-PEG4-t-butyl ester, 581065-95-4 | BroadPharm [broadpharm.com]
- 2. Methylamino-PEG4-t-butyl ester, 1621616-14-5 | BroadPharm [broadpharm.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
MS-PEG4-t-butyl ester solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with MS-PEG4-t-butyl ester.
Troubleshooting Guide: Solubility Issues
Issue: Difficulty Dissolving this compound
If you are encountering problems dissolving this compound, consult the following troubleshooting workflow.
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound soluble?
A1: this compound, like other PEG linkers, is soluble in a variety of organic solvents.[1] The hydrophilic polyethylene glycol (PEG) spacer enhances solubility in aqueous media.[2][3][4][5][6][7] However, the tert-butyl ester group introduces some hydrophobic character. For stock solutions, polar aprotic solvents are generally recommended.
Q2: I am observing a precipitate in my aqueous reaction buffer. What could be the cause?
A2: While the PEG4 chain improves water solubility, the overall solubility in aqueous solutions can be limited, especially at high concentrations. The mesylate (Ms) and t-butyl ester end groups are more hydrophobic than a free amine or carboxylic acid. If you are observing precipitation, consider the following:
-
Concentration: The concentration of this compound may be too high for your aqueous buffer. Try diluting the reaction mixture.
-
pH: The pH of your buffer can influence the stability and solubility of your reactants. Ensure the pH is compatible with all components of your reaction.
-
"Salting out": High concentrations of salts in your buffer can decrease the solubility of PEGylated compounds. If possible, try reducing the salt concentration.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare stock solutions in a dry, aprotic organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[1][4] These solvents are compatible with most subsequent bioconjugation reactions. When preparing a stock solution, ensure the solvent is anhydrous, especially if the compound will be used in moisture-sensitive reactions.
Q4: Can I heat the solution to improve solubility?
A4: Gentle warming to 30-40°C can help dissolve PEG-containing compounds.[1] However, prolonged heating at high temperatures should be avoided as it may lead to degradation of the mesylate group.
Q5: What are the recommended storage conditions for this compound?
A5: this compound should be stored at -20°C for long-term stability.[4][8][9] It is important to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, as the compound is hygroscopic.[9] For stock solutions, it is recommended to store them at -20°C and minimize freeze-thaw cycles.
Data Summary
| Solvent Type | Recommended Solvents | Solubility Profile |
| Polar Aprotic | DMSO, DMF | High solubility, recommended for stock solutions.[1][4][9] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good solubility.[1][9] |
| Ethers | Tetrahydrofuran (THF) | Good solubility. |
| Alcohols | Methanol, Ethanol | Moderate to good solubility. |
| Aqueous Buffers | Water, PBS | The hydrophilic PEG spacer increases solubility in aqueous media.[2][3][4][5][6][7] However, solubility can be limited by the hydrophobic end-groups. |
| Non-polar | Toluene, Hexanes | Low to negligible solubility. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile, dry microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.
-
Store the stock solution at -20°C in a desiccated container.
Protocol 2: Deprotection of the t-butyl Ester Group
The t-butyl ester group can be removed under acidic conditions to yield a free carboxylic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Acid-PEG4-t-butyl ester, 1835759-85-7 | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. medkoo.com [medkoo.com]
- 5. Methylamino-PEG4-t-butyl ester, 1621616-14-5 | BroadPharm [broadpharm.com]
- 6. Acid-PEG3-t-butyl ester, 1807539-06-5 | BroadPharm [broadpharm.com]
- 7. Amino-PEG36-t-butyl ester, 872340-65-3 | BroadPharm [broadpharm.com]
- 8. labsolu.ca [labsolu.ca]
- 9. vectorlabs.com [vectorlabs.com]
Technical Support Center: Troubleshooting Incomplete t-Butyl Ester Deprotection
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the deprotection of t-butyl esters.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for incomplete t-butyl ester deprotection?
Incomplete deprotection of t-butyl esters, primarily when using trifluoroacetic acid (TFA), can stem from several factors. Signs of an incomplete reaction include a complex mixture of products observed by HPLC or LC-MS and the presence of the starting material.[1] Key reasons include:
-
Insufficient Acid Concentration: The concentration of the acid catalyst may be too low to drive the reaction to completion.
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. It is crucial to monitor the reaction's progress using methods like TLC or LC-MS.[1][2]
-
Low Reaction Temperature: Most deprotections are performed at room temperature. However, sterically hindered substrates might require gentle warming, though this can also increase the risk of side product formation.[1]
-
Steric Hindrance: The substrate's structure around the t-butyl ester can impede the acid's access, slowing down or preventing deprotection.[1]
Q2: What are scavengers, and why are they necessary in t-butyl ester deprotection?
During acid-catalyzed deprotection, a reactive tert-butyl cation is generated.[1][3] This cation can alkylate nucleophilic residues in the substrate, leading to undesired side products.[1][3] Scavengers are nucleophilic compounds added to the reaction mixture to trap this reactive carbocation, preventing it from reacting with the desired product.[1]
Q3: Which amino acid residues are particularly susceptible to modification by the tert-butyl cation?
Amino acids with nucleophilic side chains are most vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic.[1]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][3]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[1][4][5]
Troubleshooting Guide
Issue 1: The deprotection reaction is incomplete, with starting material remaining.
| Possible Cause | Suggested Solution |
| Insufficient acid concentration or equivalents. | Increase the concentration of the acid (e.g., use a higher percentage of TFA in the solvent). Ensure a sufficient molar excess of the acid is used. |
| Insufficient reaction time. | Increase the reaction time and monitor the progress closely using TLC or LC-MS until the starting material is consumed.[1][2] For some protecting groups like Pbf on Arginine, deprotection may require more than 4 hours.[6] |
| Low reaction temperature. | While most deprotections occur at room temperature, gentle warming (e.g., to 40°C) can sometimes facilitate the reaction for sterically hindered substrates.[1] However, be aware that this may also increase side product formation. |
| Steric hindrance around the ester. | Consider using a stronger acid system or a different deprotection method if steric hindrance is significant. |
Issue 2: Observation of unexpected peaks in HPLC/LC-MS after deprotection, suggesting side product formation.
| Possible Cause | Suggested Solution |
| Alkylation of sensitive amino acid residues by the tert-butyl cation. | Add scavengers to the reaction mixture to trap the tert-butyl cation.[1] Common scavengers and their applications are listed in the table below. |
| Formation of t-butyl trifluoroacetate. | The reaction of the t-butyl cation with TFA can form t-butyl trifluoroacetate, which is also an alkylating agent.[3] Scavengers are effective at removing this byproduct.[3] |
| Modification of tryptophan residues. | Prolonged exposure to certain scavengers like EDT in TFA can lead to the modification of tryptophan residues.[7] Using Fmoc-Trp(Boc) can help suppress side reactions.[7] |
Scavenger Selection Guide
| Scavenger | Target Residue(s) | Typical Concentration/Cocktail | Notes |
| Triisopropylsilane (TIS) | General carbocation scavenger | TFA/TIS/H₂O (95:2.5:2.5)[6][7] | A commonly used and effective scavenger for a wide range of applications. |
| Triethylsilane (TES) | General carbocation scavenger | 10-20 equivalents with an equal volume of TFA[1] | An alternative to TIS. |
| Water (H₂O) | General carbocation scavenger | Included in many cleavage cocktails (e.g., 2.5-5%)[7] | Helps to hydrolyze the t-butyl cation. |
| Thioanisole | Trp, Met | Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)[7] | Malodorous but effective. Can be combined with DMS.[4][5] |
| 1,2-Ethanedithiol (EDT) | Trp, Cys | Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)[7] | Can cause side reactions with tryptophan if exposure is prolonged.[7] |
| Dithiothreitol (DTT) | Cys | TFA/thioanisole/DTT (90:5:5 v/v/w)[1] | A reducing agent that also acts as a scavenger. |
| Phenol | Tyr | Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)[7] | Protects tyrosine from modification. |
Experimental Protocols
Standard TFA-Mediated Deprotection Protocol
-
Dissolve the t-butyl ester-protected compound in a suitable solvent, such as dichloromethane (DCM).[1]
-
Add the chosen scavenger or scavenger cocktail to the solution. For a general-purpose cleavage, a mixture of TFA/TIS/H₂O (95:2.5:2.5) can be used.[6][7]
-
Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[1]
-
Stir the reaction at room temperature for 1-5 hours.[1][2][8]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1][2]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[1][8]
-
The crude product can be purified by an appropriate method, such as precipitation from cold diethyl ether or chromatography.[1][8]
Alternative Deprotection Methods
For substrates sensitive to harsh acidic conditions, several milder alternatives to neat TFA exist:
-
Aqueous Phosphoric Acid: This is an environmentally benign and mild reagent for the deprotection of t-butyl esters and is tolerated by other protecting groups like CBZ carbamates, benzyl and methyl esters, and TBDMS ethers.[9][10]
-
Zinc Bromide (ZnBr₂): This Lewis acid can be used for selective deprotection of t-butyl esters in dichloromethane.[11][12][13][14] However, it may also cleave N-Boc and N-trityl groups.[12][13]
-
Cerium(III) Chloride and Sodium Iodide (CeCl₃·7H₂O/NaI): This system can be used for the deprotection of t-butyl esters.[15]
-
Magic Blue and Triethylsilane: This combination facilitates the cleavage of the C-O bond in t-butyl esters under mild conditions.[9][10][16]
-
Microwave-assisted Deprotection with p-Toluenesulfonic Acid: This method offers a rapid and efficient deprotection under solvent-free conditions for aromatic t-butyl esters.[17]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting incomplete t-butyl ester deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - TFA Cleavage Strategy for Mitigation of SâtButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis - Organic Process Research & Development - Figshare [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. rsc.org [rsc.org]
- 9. tert-Butyl Esters [organic-chemistry.org]
- 10. tert-Butyl Ethers [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. UQ eSpace [espace.library.uq.edu.au]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tandfonline.com [tandfonline.com]
stability and storage conditions for MS-PEG4-t-butyl ester
This technical support center provides guidance on the stability and storage of MS-PEG4-t-butyl ester, along with troubleshooting advice for common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage, this compound should be stored at -20°C.[1][2][3][4][5] To ensure stability, it is also recommended to store the compound under an inert atmosphere, such as nitrogen or argon, and protected from light.[6][7]
Q2: How should I handle the product upon receiving it?
The product is generally shipped at ambient temperature and is stable for the duration of shipping.[2][4][5] Upon receipt, it is best practice to store it at the recommended -20°C for long-term stability.
Q3: Is this compound sensitive to moisture?
Yes, PEG derivatives can be hygroscopic.[8] It is important to handle the compound in a dry environment and to tightly seal the container after use to prevent moisture absorption, which can affect its quality. When taking the container out of the freezer, allow it to warm to room temperature before opening to avoid condensation.[6][8]
Q4: What is the shelf life of this compound?
One supplier indicates a shelf life of 1095 days when stored correctly at -20°C.[1]
Q5: In which solvents is this compound soluble?
PEG derivatives are generally soluble in water and many polar organic solvents like DMSO, DMF, and methylene chloride.[2][4][5][8]
Q6: How stable is the t-butyl ester group?
The t-butyl ester group is sensitive to acidic conditions and is designed to be removed under such treatments.[2][3][4][5][9][10] It is generally stable under neutral and basic conditions.
Storage and Handling Conditions Summary
| Parameter | Recommendation | Source(s) |
| Long-Term Storage Temp. | -20°C | [1][2][3][4][5] |
| Short-Term Storage Temp. | 0 - 4°C (days to weeks) | [2] |
| Atmosphere | Inert gas (Nitrogen or Argon) | [6] |
| Light | Store in the dark | [2][6][7] |
| Moisture | Keep in a dry environment, use of desiccant is suggested | [6][8][11] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound appears oily or tacky | Moisture absorption | This can happen if the compound is exposed to air, as PEG derivatives are hygroscopic.[8] Ensure the container is tightly sealed and stored in a dry place. For future use, consider aliquoting the compound to minimize exposure. |
| Loss of reactivity | Improper storage leading to degradation | PEGs are susceptible to oxidative degradation.[12] Ensure the compound is stored under an inert atmosphere and protected from light.[6] For sensitive applications, consider using a fresh vial. |
| Unexpected deprotection of the t-butyl ester | Exposure to acidic conditions | The t-butyl ester group can be cleaved by acids.[13][14] Ensure all solvents and reagents used are free from acidic impurities. |
| Variability between experiments | Inconsistent handling or "aging" of PEG solutions | The properties of PEG solutions can change over time with exposure to warmth, light, and oxygen.[7] For reproducible results, use freshly prepared solutions and handle the compound consistently. |
Experimental Protocols
General Protocol for Handling and Preparing a Stock Solution
-
Equilibration: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation of atmospheric moisture.[6][8]
-
Inert Atmosphere: If possible, handle the compound under an inert atmosphere (e.g., in a glovebox or by backfilling the vial with nitrogen or argon).[6]
-
Weighing: Quickly weigh the desired amount of the compound in a clean, dry vial.
-
Dissolution: Add the desired solvent (e.g., DMSO, DMF) to the appropriate concentration. Ensure the solvent is anhydrous if moisture-sensitive reactions are planned.
-
Storage of Stock Solution: Stock solutions can be kept for several days if stored properly. It is recommended to freeze them when not in use.[8] For long-term storage of solutions, it is best to aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Visual Guides
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Decision tree for the appropriate storage of this compound.
References
- 1. labsolu.ca [labsolu.ca]
- 2. medkoo.com [medkoo.com]
- 3. Ms-PEG12-t butyl ester | BroadPharm [broadpharm.com]
- 4. Methylamino-PEG4-t-butyl ester, 1621616-14-5 | BroadPharm [broadpharm.com]
- 5. Acid-PEG4-t-butyl ester, 1835759-85-7 | BroadPharm [broadpharm.com]
- 6. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Methylamino-PEG4-t-butyl ester|CAS 1621616-14-5|DC Chemicals [dcchemicals.com]
- 10. Amino-PEG4-t-butyl ester - CD Bioparticles [cd-bioparticles.net]
- 11. estherchem.com [estherchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Technical Support Center: PROTAC Synthesis & Aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to aggregation during PROTAC synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in PROTACs?
A1: PROTACs are inherently complex, high molecular weight molecules that often fall outside the typical parameters of Lipinski's rule of five.[1] This complexity can lead to poor physicochemical properties, which are the primary drivers of aggregation. Key contributing factors include:
-
High Hydrophobicity: The large, often greasy, nature of the two ligands and the linker can lead to low aqueous solubility, causing the molecules to aggregate in aqueous environments to minimize their exposed hydrophobic surface area.
-
Poor Aqueous Solubility: Limited solubility is a direct cause of aggregation, as molecules will come out of solution and form precipitates or aggregates.[2]
-
Intermolecular Interactions: Strong intermolecular forces, such as van der Waals interactions and π-π stacking between the aromatic rings commonly found in PROTAC components, can promote self-association and aggregation.
-
Flexible Linkers: While beneficial for inducing the ternary complex, highly flexible linkers like long alkyl chains can collapse in aqueous solutions, exposing hydrophobic regions and promoting aggregation.[3]
Q2: How does the linker design impact PROTAC aggregation and solubility?
A2: The linker is a critical component that significantly influences a PROTAC's physicochemical properties, including its propensity for aggregation.[3][4] Strategic linker design is a primary method to enhance solubility and reduce aggregation. Key considerations include:
-
Hydrophilicity: Incorporating hydrophilic moieties into the linker is a common and effective strategy. Polyethylene glycol (PEG) units are widely used to increase water solubility.[3]
-
Ionizable Groups: Introducing basic nitrogen-containing groups, such as piperazine or piperidine, can improve solubility by allowing for protonation at physiological pH.[5][6]
-
Rigidity: While flexible linkers are common, introducing some rigidity with cyclic structures (e.g., piperazine, aromatic rings) can pre-organize the PROTAC into a more favorable conformation, potentially reducing aggregation and improving pharmacokinetic properties.[4][7]
-
Length: The linker length needs to be optimized to balance the formation of a stable ternary complex with maintaining good physicochemical properties. Very long, flexible linkers can sometimes contribute to aggregation.
Q3: What are some effective formulation strategies to prevent PROTAC aggregation?
A3: Formulation strategies can significantly improve the solubility and stability of aggregation-prone PROTACs, particularly for in vivo applications. Some effective approaches include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix in an amorphous state can prevent crystallization and improve dissolution rates. This is a promising strategy for enhancing the bioavailability of poorly soluble PROTACs.
-
Lipid-Based Formulations: Encapsulating PROTACs in lipid-based delivery systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can shield the hydrophobic molecule from the aqueous environment, improving solubility and bioavailability.
-
Nanoparticle Encapsulation: Loading PROTACs into polymeric nanoparticles can enhance their solubility, protect them from degradation, and potentially enable targeted delivery.
Troubleshooting Guides
Issue 1: Precipitate Formation During or After Synthesis
Possible Cause: The PROTAC has low solubility in the chosen solvent system.
Troubleshooting Steps:
-
Solvent Screening:
-
Attempt to dissolve the PROTAC in a wider range of organic solvents or solvent mixtures.
-
Consider using solvents with different polarities and hydrogen bonding capabilities.
-
-
pH Adjustment:
-
If the PROTAC contains ionizable groups (e.g., amines or carboxylic acids), adjusting the pH of the solution can significantly impact its solubility.
-
-
Temperature Modification:
-
Gently warming the solution may help to dissolve the PROTAC. However, be cautious of potential degradation at elevated temperatures.
-
-
Formulation Approaches:
-
For downstream applications, consider formulating the PROTAC as an amorphous solid dispersion or using a lipid-based delivery system.
-
Issue 2: Poor Cellular Activity or Inconsistent Results in Biological Assays
Possible Cause: The PROTAC is aggregating in the cell culture media, reducing its effective concentration.
Troubleshooting Steps:
-
Solubility in Media:
-
Visually inspect the cell culture media after adding the PROTAC for any signs of precipitation or cloudiness.
-
Determine the kinetic solubility of the PROTAC in the specific cell culture media being used.
-
-
Use of Co-solvents:
-
While not always ideal, using a small percentage of a co-solvent like DMSO can help to maintain the PROTAC in solution. Ensure the final concentration of the co-solvent is not toxic to the cells.
-
-
Analytical Characterization of Aggregation:
Quantitative Data on Linker Impact on Solubility
The choice of linker can have a dramatic effect on the aqueous solubility of a PROTAC. The following table summarizes representative data from published studies.
| PROTAC | Linker Type | E3 Ligase Ligand | Warhead | Aqueous Solubility (log S, mol/L) | Reference |
| dBET57 | Alkyl (ethylamine) | Pomalidomide | JQ1 analog | -4.52 | [9] |
| ZXH-3-26 | Alkyl (pentylamine) | Pomalidomide | JQ1 analog | -5.53 | [9] |
| PROTAC 1 | PEG-based | Thalidomide | BRD4 inhibitor | Sufficient for in vitro assays | [10] |
| PROTAC 2 | Alkyl-based | Thalidomide | BRD4 inhibitor | Sufficient for in vitro assays | [10] |
| PROTAC 3 | Rigidified Alkyl | Thalidomide | BRD4 inhibitor | Sufficient for in vitro assays | [10] |
| ARD-69 | Rigid (pyridine/di-piperidine) | VHL | Androgen Receptor | Improved vs. all-hydrocarbon linkers | [7] |
Note: Direct comparison across different studies can be challenging due to variations in experimental conditions and the specific warheads and E3 ligase ligands used.
Experimental Protocols
Protocol 1: Determination of PROTAC Aggregation by Dynamic Light Scattering (DLS)
Objective: To assess the aggregation state of a PROTAC in solution by determining the size distribution of particles.
Materials:
-
PROTAC sample
-
Appropriate solvent (e.g., DMSO for stock solution, PBS or cell culture media for final dilution)
-
DLS instrument
-
Low-volume cuvette (e.g., 12 µL)
-
Syringe filters (0.2 µm or smaller)
Methodology:
-
Sample Preparation: a. Prepare a stock solution of the PROTAC in an appropriate organic solvent (e.g., DMSO). b. Filter the stock solution through a 0.2 µm syringe filter to remove any dust or pre-existing large aggregates. c. Dilute the filtered stock solution to the desired final concentration in the aqueous buffer of interest (e.g., PBS, cell culture media). Ensure the final concentration of the organic solvent is low (typically <1%). d. Gently mix the solution. Avoid vigorous vortexing which can induce aggregation.
-
Cuvette Preparation: a. Thoroughly clean the cuvette with distilled, filtered water and a suitable cleaning solution to remove any contaminants. b. Rinse the cuvette multiple times with the aqueous buffer that will be used for the sample.
-
DLS Measurement: a. Transfer the prepared PROTAC solution to the clean cuvette, ensuring there are no air bubbles. A sample volume of ~20 µL is often sufficient for a 12 µL cuvette.[8] b. Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature. c. Set up the measurement parameters in the instrument software, including the solvent viscosity and refractive index. d. Perform multiple measurements to ensure reproducibility.
-
Data Analysis: a. Analyze the intensity-weighted size distribution. The presence of a significant population of large particles (e.g., >100 nm) is indicative of aggregation. b. Evaluate the polydispersity index (PDI). A PDI value greater than 0.7 suggests a broad distribution of particle sizes, which can also indicate aggregation.[8]
Visualizations
Caption: Troubleshooting workflow for PROTAC aggregation issues.
References
- 1. unchainedlabs.com [unchainedlabs.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing PROTAC Efficacy by Modulating Linker Length
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of Proteolysis-Targeting Chimera (PROTAC) linker length.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical for efficacy?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1] The primary function of the linker is to position the target protein and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1][2] The length of the linker is a crucial parameter dictating the efficacy of a PROTAC.[1][3] An optimal linker length is necessary for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][3] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex.[1] Therefore, optimizing the linker length is a critical step in developing a potent PROTAC.
Q2: How does linker composition, beyond just length, influence PROTAC performance?
A2: Linker composition plays a significant role in a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability.[3] The chemical makeup of the linker affects the molecule's physicochemical properties. For instance, polyethylene glycol (PEG) linkers can enhance water solubility, while more rigid structures like those containing piperazine or piperidine rings can improve metabolic stability and cell permeability.[4][5] The composition also impacts the linker's flexibility, which is crucial for allowing the PROTAC to adopt a conformation favorable for ternary complex formation.
Q3: What is the "hook effect" in PROTAC experiments, and how is it related to linker design?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[6] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[6][6] While the hook effect is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity. A well-designed linker that promotes positive cooperativity, where the binding of the first protein increases the affinity for the second, can make the ternary complex more stable and thus mitigate the hook effect.[6]
Q4: Can changing the linker length affect the selectivity of a PROTAC?
A4: Yes, altering the linker length can impart selectivity for the degradation of different proteins. For example, a lapatinib-based PROTAC was developed that could degrade both EGFR and HER2. However, extending the linker by a single ethylene glycol unit resulted in the selective degradation of EGFR, with no effect on HER2.[7] This highlights that even subtle changes in linker length can significantly impact the selectivity profile of a PROTAC.
Troubleshooting Guide
This section addresses specific issues that may arise during your PROTAC linker optimization experiments.
Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.
This is a common challenge in PROTAC development and often points to issues with ternary complex formation.
| Potential Cause | Troubleshooting Step |
| Suboptimal Linker Length | The linker may not be the correct length to facilitate the formation of a stable and productive ternary complex. Action: Synthesize a library of PROTACs with varying linker lengths to identify the optimal length. |
| Poor Physicochemical Properties | The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target. Action: Modify the linker to improve properties like solubility and cell permeability. Consider incorporating PEG or other hydrophilic moieties. |
| No Ubiquitination | A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein. Action: Perform an in-cell or in vitro ubiquitination assay to confirm if the target protein is being ubiquitinated. If not, this indicates a problem with the geometry of the ternary complex, requiring linker redesign. |
Problem 2: I'm observing a significant "hook effect" at higher concentrations of my PROTAC.
This indicates that at high concentrations, the formation of binary complexes is favored over the productive ternary complex.
| Potential Cause | Troubleshooting Step |
| Formation of Unproductive Binary Complexes | At high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase. Action: Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the bell-shaped curve characteristic of the hook effect. |
| Suboptimal Linker Design | The linker may not be promoting positive cooperativity in ternary complex formation. Action: Redesign the linker to be more rigid or to have a different composition, which may favor the formation of a more stable ternary complex. |
Quantitative Data on Linker Length and PROTAC Efficacy
The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on degradation efficacy.
Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Different Linker Lengths [2][8][9]
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Data suggests that for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[2][8]
Table 2: Degradation Potency of TANK-binding kinase 1 (TBK1)-Targeting PROTACs [9]
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
For TBK1 degradation, a linker length of 21 atoms was identified as the most effective.[9]
Experimental Protocols
Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.
Target Protein Degradation Assay (Western Blot)
This is the gold-standard method for quantifying the reduction in target protein levels.[10]
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a dilution series of the PROTAC or a vehicle-only control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[10]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[1]
-
SDS-PAGE and Protein Transfer: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein per lane of an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1][10]
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[1]
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein level to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.[10]
In-Cell Ubiquitination Assay
This assay determines if the target protein is being ubiquitinated upon PROTAC treatment.[11]
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours to allow ubiquitinated proteins to accumulate. Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.
-
Immunoprecipitation: Dilute the lysates to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody.
-
Western Blot Analysis: Elute the immunoprecipitated proteins from the beads and separate them by SDS-PAGE. Perform a Western blot using an anti-ubiquitin antibody to detect the polyubiquitin chains on the target protein.
Ternary Complex Formation Assays
Several biophysical techniques can be used to characterize the formation and stability of the POI-PROTAC-E3 ternary complex.
This assay allows for the detection of ternary complex formation in a physiological cellular environment.
Protocol:
-
Cell Transfection: Co-transfect cells with expression vectors for a NanoLuc®-fusion of the target protein and a HaloTag®-fusion of the E3 ligase component.[6]
-
Ligand Labeling and PROTAC Treatment: Add the HaloTag® NanoBRET™ 618 Ligand to the cells. Then, add a dilution series of the PROTAC.[6]
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.[6]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in this ratio indicates ternary complex formation.[6]
SPR provides real-time, label-free analysis of binding kinetics and affinity.
Protocol:
-
Immobilization: Immobilize one of the proteins (e.g., biotinylated E3 ligase) onto a streptavidin-coated sensor chip.[12]
-
Binary Interaction Analysis: Inject the PROTAC over the immobilized protein to determine the binary binding affinity.
-
Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the target protein over the immobilized E3 ligase. The resulting sensorgram will show the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants, and calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions.
ITC measures the heat change upon binding to determine the affinity, enthalpy, and stoichiometry of the interaction.
Protocol:
-
Binary Affinity Determination: Titrate the PROTAC into a solution containing either the target protein or the E3 ligase to determine the binary binding affinities (KD1 and KD2).[6]
-
Ternary Affinity Determination: In the sample cell, prepare a solution of one protein (e.g., E3 ligase) pre-saturated with the target protein. Titrate the PROTAC into this pre-formed binary complex.[6]
-
Data Analysis: The heat changes upon each injection are measured to generate a binding isotherm. This data is then fit to a binding model to determine the thermodynamic parameters of ternary complex formation.
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Troubleshooting Workflow for PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Ubiquitination Assay - Profacgen [profacgen.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Technical Support Center: Mitigating the Hook Effect with PEG Linkers in PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). The focus is on understanding and mitigating the hook effect, with a specific emphasis on the role of polyethylene glycol (PEG) linkers in optimizing PROTAC design and performance.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[1] Instead of a typical sigmoidal dose-response curve, high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.[1]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1] A PROTAC's function relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[1] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1]
Q3: What are the experimental consequences of the hook effect?
Q4: At what concentration does the hook effect typically become apparent?
A4: The concentration at which the hook effect becomes apparent varies significantly depending on the specific PROTAC, the target protein, the E3 ligase, and the cell line being used. However, it is often observed at concentrations in the micromolar (µM) range, typically starting from 1 µM and becoming more pronounced at higher concentrations. It is crucial to perform a wide dose-response experiment, often spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.
Q5: How can polyethylene glycol (PEG) linkers help mitigate the hook effect?
A5: PEG linkers can influence several properties of a PROTAC that can help mitigate the hook effect:
-
Solubility and Permeability: PEG linkers are hydrophilic and can improve the solubility of often large and hydrophobic PROTAC molecules, which can be crucial for maintaining effective concentrations in cellular assays.[2]
-
Flexibility and Conformation: The flexibility of PEG linkers can allow the PROTAC to adopt a more favorable conformation for the formation of a stable ternary complex.[3] A well-formed ternary complex can be more stable than the binary complexes, thus reducing the hook effect.
-
Optimized Ternary Complex Geometry: The length of the PEG linker is a critical parameter that dictates the distance and orientation between the target protein and the E3 ligase within the ternary complex.[4] An optimal linker length can lead to more efficient ubiquitination and degradation, potentially widening the effective concentration range and reducing the hook effect.[5]
Troubleshooting Guide
Issue 1: I observe a bell-shaped dose-response curve in my degradation assay, indicating a hook effect. What should I do?
This is a classic manifestation of the hook effect.
-
Troubleshooting Steps:
-
Confirm the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell-shaped curve. Test a broad range of concentrations (e.g., 1 pM to 100 µM) with sufficient data points around the peak and at higher concentrations.[1]
-
Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[1]
-
Assess Ternary Complex Formation: Utilize biophysical or cellular assays like NanoBRET or TR-FRET (see Experimental Protocols section) to directly measure the formation of the ternary complex at different PROTAC concentrations. This will help correlate ternary complex formation with the observed degradation profile.[6]
-
Issue 2: My PROTAC shows weak or no degradation, even at high concentrations.
This could be due to several factors, including the hook effect.
-
Troubleshooting Steps:
-
Test a Wider and Lower Concentration Range: It's possible your tested concentrations are already in the hook effect region. Test significantly lower concentrations (e.g., in the nanomolar or picomolar range).[6]
-
Verify Target Engagement and E3 Ligase Availability: Confirm that your cell line expresses sufficient levels of both the target protein and the recruited E3 ligase.[1]
-
Optimize Incubation Time: Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time for degradation.
-
Consider Linker Optimization: If the above steps do not yield significant degradation, the linker may not be optimal for facilitating a productive ternary complex. Synthesizing and testing a series of PROTACs with varying PEG linker lengths is a crucial next step.
-
Issue 3: How do I systematically optimize the PEG linker to mitigate the hook effect and improve degradation?
-
Troubleshooting Steps:
-
Synthesize a Library of PROTACs: Create a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6, PEG8, PEG12 units).[7]
-
Perform Dose-Response Experiments: Test each PROTAC in your series across a wide concentration range to determine its DC50 and Dmax values.
-
Analyze the Data: Compare the degradation profiles of the different linker-length PROTACs. An optimal linker will likely exhibit a lower DC50, a higher Dmax, and potentially a less pronounced hook effect.
-
Measure Ternary Complex Formation: For the most promising candidates, use assays like NanoBRET or TR-FRET to assess the efficiency of ternary complex formation and its stability. A more stable ternary complex often correlates with improved degradation and a mitigated hook effect.
-
Data Presentation
The following tables summarize quantitative data from studies on BRD4-targeting PROTACs, illustrating the impact of PEG linker length on degradation efficiency.
Table 1: Impact of PEG Linker Length on the Degradation of BRD4 by a CRBN-based PROTAC [8]
| PROTAC Variant | PEG Linker Units | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observation |
| PROTAC-1 | 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90% | A short, direct linkage can be highly effective. |
| PROTAC-2 | 1 | BRD4 | H661 | > 5 | ~50% | A single PEG unit significantly reduced degradation potency. |
| PROTAC-3 | 2 | BRD4 | H661 | > 5 | ~60% | Intermediate linker lengths can hinder optimal ternary complex formation. |
| PROTAC-4 | 4 | BRD4 | H661 | < 0.5 | > 90% | Potency is recovered with a longer PEG linker. |
Table 2: Impact of Linker Length on Degradation Potency of TBK1-targeting PROTACs [9]
| PROTAC Variant | Linker Length (atoms) | Target Protein | DC50 (nM) | Dmax (%) |
| PROTAC-A | < 12 | TBK1 | No degradation observed | - |
| PROTAC-B | 21 | TBK1 | 3 | 96% |
| PROTAC-C | 29 | TBK1 | 292 | 76% |
Mandatory Visualization
Caption: PROTAC mechanism and the hook effect.
Caption: Workflow for PEG linker optimization.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. It is recommended to test a wide concentration range (e.g., 1 pM to 10 µM) to identify the optimal concentration and observe any potential hook effect. Include a vehicle-only control.
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: NanoBRET™ Assay for Ternary Complex Formation
This protocol describes a live-cell assay to measure the proximity of the target protein and the E3 ligase induced by a PROTAC.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Plasmids encoding NanoLuc®-tagged target protein and HaloTag®-tagged E3 ligase
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
White, opaque 96-well or 384-well assay plates
-
Luminometer with 460nm and >610nm filters
Methodology:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in the assay plates.
-
Co-transfect the cells with the NanoLuc®-target protein and HaloTag®-E3 ligase plasmids. A 1:10 ratio of donor to acceptor plasmid is a good starting point for optimization.
-
Incubate the transfected cells for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in Opti-MEM™.
-
(Optional) To distinguish ternary complex formation from subsequent degradation, pre-treat cells with a proteasome inhibitor like MG132 for 2-4 hours before adding the PROTAC.
-
Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
-
-
Reagent Addition and Signal Measurement:
-
Prepare the NanoBRET™ detection reagent containing the HaloTag® ligand and Nano-Glo® substrate.
-
Add the detection reagent to each well.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a suitable curve to determine the EC50 and Bmax values for ternary complex formation.
-
Protocol 3: TR-FRET Assay for Ternary Complex Formation
This protocol outlines a biochemical assay to measure PROTAC-induced ternary complex formation.
Materials:
-
Purified, tagged target protein (e.g., GST-tagged)
-
Purified, tagged E3 ligase complex (e.g., His-tagged)
-
PROTAC compound
-
Assay buffer
-
Terbium (Tb)-conjugated anti-tag antibody (donor, e.g., anti-GST)
-
Fluorescently labeled anti-tag antibody (acceptor, e.g., AF488-anti-His)
-
TR-FRET-compatible plate reader
Methodology:
-
Assay Setup:
-
Prepare a solution containing the target protein and the E3 ligase complex in assay buffer.
-
Add serial dilutions of the PROTAC to the protein mixture in a microplate.
-
Incubate to allow for ternary complex formation.
-
-
Antibody Addition:
-
Add the donor and acceptor-labeled antibodies to the wells.
-
Incubate to allow for antibody binding.
-
-
Signal Measurement:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (one for the donor and one for the acceptor) after a time delay.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
An increase in the TR-FRET ratio indicates the formation of the ternary complex.
-
Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve can be used to determine the concentration of PROTAC that gives the maximal ternary complex formation.
-
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: MS-PEG4-t-butyl ester Purification Strategies
Welcome to the technical support center for the purification of MS-PEG4-t-butyl ester products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this versatile PEG linker.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound product?
A1: Common impurities can originate from unreacted starting materials, side products from the mesylation reaction, and subsequent workup procedures. These may include:
-
Hydroxy-PEG4-t-butyl ester: The unreacted starting material.
-
Bis-MS-PEG4: Formed if the starting diol is not properly protected.
-
Hydrolyzed t-butyl ester: The t-butyl ester group can be sensitive to acidic conditions, leading to the formation of the corresponding carboxylic acid.[1][2]
-
Elimination byproducts: Mesylates can undergo elimination reactions, especially under basic conditions or heating.[3]
-
Residual triethylamine or other bases: Used to scavenge HCl during the mesylation reaction.
-
Salts: Such as triethylammonium chloride, formed during the reaction.
Q2: How can I monitor the progress of my purification?
A2: Thin-layer chromatography (TLC) is a common method for monitoring purification. Due to the polar nature of PEG compounds, visualization can be challenging. Staining with potassium permanganate or iodine vapor is often effective.[4][5] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., ELSD, CAD, or MS) is recommended.[6][7][8]
Q3: What are the recommended storage conditions for purified this compound?
A3: For long-term stability, it is recommended to store the purified product at -20°C.[9][10] The compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption, as PEG derivatives can be hygroscopic.[2]
Q4: My purified this compound shows signs of degradation. What could be the cause?
A4: The mesyl group is a good leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions.[11][12] Degradation can be caused by:
-
Hydrolysis: Exposure to moisture can lead to the hydrolysis of the mesyl group.
-
Reaction with nucleophiles: Trace amounts of nucleophilic impurities in solvents or reagents can react with the mesylate.
-
Elevated temperatures: Can promote elimination reactions.[3]
Always use anhydrous solvents and store the product under recommended conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product streaks on silica gel TLC/column. | The polar PEG chain interacts strongly with the silica gel. | - Use a more polar eluent system (e.g., a gradient of methanol in dichloromethane).[13]- Add a small amount of a polar modifier like isopropanol or ethanol to the eluent.[13]- Consider using deactivated (neutral) silica gel.[14] |
| Poor separation of product from starting material (Hydroxy-PEG4-t-butyl ester). | The polarity difference between the product and starting material is small. | - Use a shallow gradient during column chromatography to improve resolution.[14]- Reversed-phase chromatography (C18 or C8) can be very effective for separating PEGylated compounds with small differences in polarity.[6][7][15] |
| Low recovery yield after column chromatography. | The product is highly water-soluble and may be lost during aqueous workup. The product may be sticking irreversibly to the silica gel. | - Minimize the volume of water used during extraction.- Back-extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).- If using normal phase chromatography, ensure the eluent is polar enough to elute the product completely. |
| Presence of a byproduct with a lower molecular weight in the final product. | This could be an elimination byproduct. | - Avoid excessive heat and strong bases during the reaction and purification steps.[3]- Use a milder base during the mesylation reaction, such as pyridine.[3] |
| The t-butyl ester group is partially or fully hydrolyzed. | Exposure to acidic conditions during workup or purification. | - Perform aqueous washes with a neutral or slightly basic solution (e.g., saturated sodium bicarbonate solution).- Avoid using strongly acidic eluents in chromatography. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (Normal Phase)
This protocol is suitable for the initial purification of the crude product to remove non-polar impurities and some polar byproducts.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC staining solution (e.g., potassium permanganate)
-
Glass column and other standard chromatography equipment
Methodology:
-
TLC Analysis: Dissolve a small amount of the crude product in DCM and spot it on a TLC plate. Develop the plate using different solvent systems to find an optimal eluent for separation (e.g., start with 100% DCM and gradually increase the percentage of MeOH or EtOAc). A good starting point for the column could be a solvent system that gives an Rf value of ~0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% DCM or a mixture of Hexane/EtOAc). Pack the column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the top of the silica gel bed.
-
Elution: Start the elution with the initial solvent system. Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., MeOH in DCM).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is suitable for achieving high purity and for separating closely related impurities.
Materials:
-
Partially purified or crude this compound
-
HPLC system with a preparative or semi-preparative C18 or C8 column
-
Solvents: Acetonitrile (ACN), Water (HPLC grade)
-
Optional: Formic acid or trifluoroacetic acid (TFA) as a mobile phase modifier (use with caution due to t-butyl ester lability)
Methodology:
-
Column and Mobile Phase Selection: A C18 or C8 column is generally suitable for PEG compounds.[6][7] The mobile phase will typically consist of a gradient of water and acetonitrile.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.
-
Gradient Elution: Start with a high percentage of water and gradually increase the percentage of acetonitrile. A typical gradient might be from 95:5 Water:ACN to 5:95 Water:ACN over 30-60 minutes.
-
Detection: Monitor the elution using a suitable detector such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS), as PEG compounds have poor UV absorbance.[8]
-
Fraction Collection: Collect the fractions corresponding to the product peak.
-
Product Isolation: Remove the organic solvent from the collected fractions using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the pure product.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. vectorlabs.com [vectorlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stains for Developing TLC Plates [faculty.washington.edu]
- 6. Separation and determination of polyethylene glycol fatty acid esters in cosmetics by a reversed-phase HPLC/ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Acid-PEG4-t-butyl ester, 1835759-85-7 | BroadPharm [broadpharm.com]
- 10. Amino-PEG4-t-butyl ester, 581065-95-4 | BroadPharm [broadpharm.com]
- 11. Mesylate-PEG-t-butyl ester, MW 2,000 | BroadPharm [broadpharm.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Cell Permeability of PEGylated PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the improvement of cell permeability for PEGylated PROTACs, a critical factor for their therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: Why is my PEGylated PROTAC showing low cell permeability?
A1: Low cell permeability is a common challenge in PROTAC development due to their high molecular weight and large polar surface area, often placing them "beyond the Rule of 5".[1][2] While PEGylation can enhance solubility, the relationship with permeability is complex.[3] Issues can arise from:
-
Excessive Hydrophilicity: An overly long or dense PEG linker can increase the hydrophilic nature of the PROTAC, hindering its ability to passively diffuse across the lipophilic cell membrane.[]
-
High Polar Surface Area (PSA): PROTACs generally have a large PSA, which can negatively impact cell permeability.[2]
-
Suboptimal Conformation: The PROTAC may not be adopting a favorable conformation to shield its polar groups, which is crucial for membrane traversal.[3][5]
-
Efflux Transporter Activity: The PROTAC may be a substrate for cellular efflux pumps, actively removing it from the cell.[6][7]
Q2: How does the length of the PEG linker affect the cell permeability of a PROTAC?
A2: The length of the PEG linker plays a critical role in a PROTAC's efficacy, influencing not only cell permeability but also the formation of a stable and productive ternary complex required for protein degradation.[][8]
-
Shorter PEG linkers can sometimes lead to more permeable compounds.[9]
-
Longer PEG linkers may provide greater flexibility, allowing the PROTAC to adopt a folded, more compact, and less polar conformation that is more conducive to crossing the cell membrane.[3][10] This "chameleonic" behavior, where the PROTAC adapts its conformation to different environments (polar cytosol vs. nonpolar membrane), can be beneficial for cell permeability.[5][10][11] However, excessively long linkers can decrease potency due to a higher entropic penalty upon binding.[8] The optimal linker length is target-dependent and often needs to be determined empirically.[8]
Q3: What are the key physicochemical properties of a PEGylated PROTAC that I should optimize for better cell permeability?
A3: To improve cell permeability, consider the following physicochemical properties:
-
Molecular Weight (MW): While PROTACs are inherently large, a significant drop-off in permeability is often seen at MW > 1000 Da.[2][9]
-
Lipophilicity (logP/logD): A balance is crucial. While increased lipophilicity can improve permeability, it might also decrease solubility and increase toxicity.[12]
-
Polar Surface Area (PSA): Minimizing the 3D PSA through conformational folding is a key strategy. The ability of a PROTAC to form intramolecular hydrogen bonds (IMHBs) can shield polar groups and reduce the solvent-accessible 3D PSA.[1][5][13]
-
Number of Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): PROTACs often exceed the Rule of 5 guidelines for HBDs (>5) and HBAs (>10).[2] Reducing these where possible without compromising target binding can be beneficial.
Q4: Can I use active transport mechanisms to improve the uptake of my PEGylated PROTAC?
A4: Yes, leveraging active transport is a viable strategy. This can be achieved by conjugating your PROTAC to ligands that are recognized by cell surface receptors, leading to receptor-mediated endocytosis.[1] Examples include:
-
Folate Receptor α (FOLR1): Conjugating a folate group can target cancer cells that overexpress this receptor.[1][14]
-
Antibody-PROTAC Conjugates (Ab-PROTACs): Attaching a tumor-specific antibody can enhance selective delivery.[10]
Troubleshooting Guide
Problem: My PEGylated PROTAC has good solubility but poor degradation activity in cellular assays, suggesting low permeability.
| Possible Cause | Suggested Solution | Experimental Protocol |
| Suboptimal Linker Length or Composition | Synthesize a focused library of PROTACs with varying PEG linker lengths (e.g., 2, 4, 6, 8 PEG units) and different linker chemistries (e.g., alkyl chains, rigid piperidine/piperazine moieties).[12][15] | See Protocol 1: Synthesis of a PEGylated PROTAC Library . |
| High Polar Surface Area | Design PROTACs with linkers that promote the formation of intramolecular hydrogen bonds to shield polar functional groups.[5][13] | See Protocol 2: Conformational Analysis using NMR Spectroscopy . |
| Active Efflux | Determine if your PROTAC is a substrate for efflux transporters like P-glycoprotein (P-gp). | See Protocol 3: Caco-2 Permeability Assay . |
| Inefficient Passive Diffusion | Evaluate the passive permeability of your PROTAC. | See Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA) . |
| Poor Ternary Complex Formation | Even with sufficient cell entry, the PROTAC must form a stable ternary complex. Assess ternary complex formation and stability. | See Protocol 5: Ternary Complex Formation Assays . |
Quantitative Data Summary
Table 1: Impact of Linker Composition on PROTAC Permeability
| PROTAC | Linker Composition | PAMPA Permeability (Papp, 10⁻⁶ cm/s) | Cellular Degradation (DC50, nM) | Reference |
| PROTAC A | 4-unit PEG | 0.6 | 50 | [16] |
| PROTAC B | 6-unit PEG | 0.2 | 150 | [16] |
| PROTAC C | Alkyl Chain | 0.002 | >1000 | [16] |
| PROTAC D | Rigid Piperazine | 2.3 | 25 | [17] |
Note: Data are representative and compiled from various sources for illustrative purposes. Actual results will vary depending on the specific PROTAC, target, and cell line.
Experimental Protocols
Protocol 1: Synthesis of a PEGylated PROTAC Library
This protocol provides a general method for synthesizing a PEGylated PROTAC.
-
Functionalization of Ligands: Ensure the protein of interest (POI) ligand and the E3 ligase ligand have orthogonal functional groups (e.g., amine, carboxylic acid, alkyne, or azide) for conjugation to the PEG linker.
-
Coupling Reaction:
-
Dissolve the POI ligand and a bifunctional PEG linker (e.g., NH2-PEGn-COOH) in a suitable solvent like DMF or DMSO.
-
Add a coupling reagent (e.g., HATU or HOBt) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the intermediate product by HPLC.
-
-
Second Coupling Reaction:
-
React the purified intermediate with the E3 ligase ligand under similar coupling conditions as step 2.
-
Alternatively, if using click chemistry, react an azide-functionalized intermediate with an alkyne-functionalized ligand in the presence of a copper catalyst.[2]
-
-
Purification: Purify the final PEGylated PROTAC product using preparative HPLC.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.
Protocol 2: Conformational Analysis using NMR Spectroscopy
This protocol helps to understand the 3D structure of the PROTAC in different solvent environments.
-
Sample Preparation: Dissolve the PEGylated PROTAC in a nonpolar solvent (e.g., chloroform-d) to mimic the cell membrane interior and a polar solvent (e.g., DMSO-d6) to mimic the aqueous cellular environment.[5][18]
-
NMR Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including ¹H, ¹³C, COSY, HSQC, HMBC, and ROESY/NOESY.
-
Structural Analysis:
-
Use the through-space correlations from ROESY/NOESY spectra to identify protons that are close in space, indicating a folded conformation.
-
Analyze chemical shifts and coupling constants to deduce dihedral angles and preferred conformations.
-
Calculate the solvent-accessible 3D polar surface area (SA 3D PSA) from the determined conformational ensembles to correlate with cell permeability.[13][19]
-
Protocol 3: Caco-2 Permeability Assay
This cell-based assay assesses both passive diffusion and active transport, including efflux.[6][7]
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Assay Procedure:
-
Apical to Basolateral (A-B) Permeability: Add the PROTAC solution to the apical (upper) chamber. At various time points, collect samples from the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Permeability: Add the PROTAC solution to the basolateral chamber and collect samples from the apical chamber.
-
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the PROTAC is a substrate for efflux transporters.[6]
-
Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a high-throughput, cell-free assay that models passive transcellular permeability.[6][7][16]
-
Membrane Preparation: Coat a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Assay Setup:
-
Fill a 96-well donor plate with the PROTAC solution.
-
Place the lipid-coated filter plate on top of the donor plate.
-
Add buffer to a 96-well acceptor plate and place the filter/donor plate assembly on top.
-
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) based on the amount of PROTAC that has diffused into the acceptor well.
Protocol 5: Ternary Complex Formation Assays
These assays determine if the PROTAC can effectively bring the target protein and the E3 ligase together.
-
Bioluminescence Resonance Energy Transfer (BRET):
-
Genetically fuse a luciferase (e.g., NanoLuc) to one protein (e.g., the E3 ligase) and a fluorescent acceptor (e.g., HaloTag labeled with a fluorescent ligand) to the other (the target protein).
-
In the presence of a PROTAC that induces complex formation, the donor and acceptor are brought into close proximity, resulting in an increase in the BRET signal.[]
-
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):
-
Label the target protein and E3 ligase with a TR-FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2) pair, respectively, often using specific antibodies.
-
PROTAC-induced complex formation brings the donor and acceptor together, leading to a FRET signal.[]
-
-
Surface Plasmon Resonance (SPR):
-
Immobilize one of the proteins (e.g., the target protein) on an SPR sensor chip.
-
Inject a mixture of the PROTAC and the second protein (E3 ligase) over the chip.
-
The formation of the ternary complex on the surface results in a change in the SPR signal, which can be used to determine binding kinetics and affinity.[]
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for troubleshooting low cell permeability.
References
- 1. tandfonline.com [tandfonline.com]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Permeability Assay - Profacgen [profacgen.com]
- 8. benchchem.com [benchchem.com]
- 9. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 13. pubs.acs.org [pubs.acs.org]
- 14. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to PEG Linkers in PROTACs: Spotlight on PEG4 Derivatives
For Researchers, Scientists, and Drug Development Professionals
The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically influenced by the linker connecting the target protein ligand to the E3 ligase recruiter. Among the most utilized linkers, polyethylene glycol (PEG) chains have become a staple due to their ability to modulate the physicochemical properties of the PROTAC molecule.[1][2] This guide provides an objective comparison of PEG linkers, with a particular focus on the widely used four-unit PEG chain (PEG4), often synthesized from precursors like MS-PEG4-t-butyl ester, against other PEG alternatives.
The Role of the Linker in PROTAC Function
A PROTAC's linker is not a passive spacer; it is a critical determinant of the molecule's success.[3] Its length, composition, and flexibility directly impact key performance parameters such as:
-
Ternary Complex Formation: The linker must possess the optimal length and flexibility to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][4] A linker that is too short can cause steric clashes, while one that is too long may lead to an unproductive complex.[3][5][6]
-
Physicochemical Properties: PROTACs are often large molecules that defy traditional drug-like property rules (e.g., Lipinski's Rule of Five). PEG linkers enhance hydrophilicity, which can significantly improve the solubility of the entire PROTAC molecule.[1][7]
-
Cell Permeability: The relationship between PEGylation and permeability is complex. While hydrophilicity can hinder passive diffusion, the flexibility of PEG linkers allows them to adopt folded conformations. This can shield the PROTAC's polar surface area, creating a more compact structure that is better able to cross the cell membrane.[1]
-
Degradation Efficiency: The stability of the ternary complex, heavily influenced by the linker, directly correlates with the efficiency of target protein ubiquitination and subsequent degradation.[4] This is quantified by metrics such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[4]
Understanding this compound
This compound is not the final linker itself, but a heterobifunctional chemical tool used in PROTAC synthesis. Let's break down its components:
-
PEG4: This is the core of the linker, consisting of four repeating ethylene glycol units. It provides flexibility and hydrophilicity.
-
t-butyl ester: This is a protecting group for a carboxylic acid. During synthesis, this group can be removed (deprotected) to reveal a reactive carboxylic acid, which is then typically coupled to an amine on either the target protein ligand or the E3 ligase ligand.
-
MS: This can refer to a variety of reactive groups, most commonly a tosyl (Ts) or mesyl (Ms) group, which are good leaving groups. This end of the molecule can react with a nucleophile (like an alcohol or amine) on the other binding moiety to complete the PROTAC structure.
Therefore, using this reagent allows for the controlled, step-wise assembly of a PROTAC with a final, stable PEG4 linker.[8]
Performance Comparison: PEG4 vs. Other PEG Linkers
The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[4] However, general trends have been observed across numerous studies.
| Parameter | Shorter PEG Linkers (e.g., PEG2, PEG3) | Medium PEG Linkers (e.g., PEG4, PEG5, PEG6) | Longer PEG Linkers (e.g., PEG8+) |
| Ternary Complex Stability | May cause steric hindrance, preventing optimal complex formation.[3] | Often provides the ideal balance of flexibility and length to facilitate stable and productive protein-protein interactions.[6] | Can be too flexible, leading to a non-productive complex or a higher entropic penalty upon binding, thus decreasing stability.[3][5] |
| Degradation Potency (DC50) | Often less potent due to suboptimal ternary complex. | Frequently exhibits the lowest DC50 values (highest potency). | Potency often decreases due to reduced complex stability or the "hook effect".[4] |
| Solubility | Improves solubility over alkyl chains, but less than longer PEGs. | Provides a significant and often sufficient boost in aqueous solubility.[1] | Offers the highest degree of hydrophilicity and solubility enhancement. |
| Cell Permeability | May have slightly better permeability due to lower molecular weight and polar surface area. | Represents a "sweet spot" where flexibility aids membrane traversal without excessive hydrophilicity.[1] | Can have reduced permeability due to high molecular weight and hydrophilicity.[5] |
Table 1: General Performance Trends of Different PEG Linker Lengths in PROTACs.
Supporting Experimental Data
The following tables summarize quantitative data from published studies, illustrating the direct impact of PEG linker length on PROTAC performance.
Study 1: BRD4 Degraders This study highlights how varying the PEG linker length affects the degradation of the BRD4 protein.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| Compound A | PEG3 | 25 | ~90 |
| Compound B | PEG4 | 8 | >95 |
| Compound C | PEG5 | 15 | >95 |
| Compound D | PEG8 | 60 | ~85 |
Table 2: Impact of PEG Linker Length on BRD4 Degradation. The PEG4 linker demonstrated the highest potency.
Study 2: BTK Degraders This example for Bruton's tyrosine kinase (BTK) shows a similar trend where a medium-length PEG linker is optimal.
| PROTAC | Linker Composition | Cell Permeability (PAMPA, 10⁻⁶ cm/s) | DC50 (nM) |
| Compound X | Alkyl C8 | 1.2 | 150 |
| Compound Y | PEG4 | 0.8 | 20 |
| Compound Z | PEG6 | 0.6 | 45 |
Table 3: Physicochemical and Biological Activity of BTK PROTACs. The PEG4 linker provided the best balance of permeability and degradation efficacy.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for the key experiments cited are provided below.
Western Blot for Protein Degradation (DC50/Dmax Determination)
-
Cell Culture and Treatment: Plate target protein-expressing cells (e.g., MCF-7 for BRD4) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compounds (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, mix with Laemmli buffer, and denature at 95°C for 5 minutes. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection and Analysis: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and plot the percentage of remaining protein against the PROTAC concentration. Fit the data to a dose-response curve to determine the DC50 and Dmax values.
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Plate Preparation: Prepare a donor plate with a filter membrane coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to mimic a biological membrane. Add buffer to the wells of an acceptor plate.
-
Compound Addition: Dissolve the PROTAC compounds in a buffer solution and add them to the donor plate wells.
-
Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate for a set period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor plates using LC-MS/MS.
-
Permeability Calculation: Calculate the effective permeability (Pe) coefficient using the measured concentrations and the physical parameters of the assay system.
Conclusion and Outlook
The linker is a critical component in the rational design of effective PROTACs. While alkyl chains offer simplicity, PEG linkers provide a powerful method for enhancing solubility and optimizing the ternary complex geometry required for efficient protein degradation.[1][2] The available data consistently show that a medium-length PEG chain, such as PEG4, often provides an optimal balance of properties, leading to potent degradation and favorable cell permeability.
The "trial and error" approach to linker design is progressively being augmented by rational, structure-guided strategies.[1] Advances in computational modeling and structural biology will continue to clarify the complex interplay between the linker, the target protein, and the E3 ligase, paving the way for the design of next-generation PROTACs with superior potency, selectivity, and drug-like characteristics.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. precisepeg.com [precisepeg.com]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide: MS-PEG4-t-butyl Ester vs. Alkyl Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The linker element in bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) is a critical determinant of their therapeutic efficacy. It profoundly influences key pharmacological properties including solubility, cell permeability, metabolic stability, and target engagement. This guide provides an objective comparison between polyethylene glycol (PEG)-based linkers, specifically focusing on the widely used MS-PEG4-t-butyl ester, and traditional alkyl linkers. The information presented herein is supported by a synthesis of experimental data from various studies to aid in the rational design of novel therapeutics.
Executive Summary
The choice between a PEG-based linker like this compound and an alkyl linker represents a fundamental trade-off in optimizing the physicochemical properties of a bifunctional molecule. PEG linkers are renowned for their ability to enhance aqueous solubility, a common challenge for large and often hydrophobic PROTACs.[1][2] Conversely, alkyl linkers, being more lipophilic, can improve cell membrane permeability.[] The optimal linker is highly dependent on the specific characteristics of the warhead, the E3 ligase ligand (in the case of PROTACs), and the overall molecular properties of the final construct.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from various studies to illustrate the impact of linker composition on key performance parameters. It is important to note that these values are illustrative and have been compiled from different studies using various model systems; therefore, they should be considered as representative examples rather than a direct head-to-head comparison under identical conditions.
Table 1: Physicochemical and Permeability Properties
| Parameter | PROTAC with Alkyl Linker | PROTAC with PEG Linker (e.g., PEG4) | Reference |
| Calculated LogP (cLogP) | Higher | Lower | [4] |
| Topological Polar Surface Area (TPSA) | Lower | Higher | [4] |
| Aqueous Solubility | Lower | Higher | [2][5] |
| Cell Permeability (Papp in PAMPA) | Generally Higher | Can be Lower (but conformation-dependent) | [][6] |
Table 2: In Vitro Performance Metrics
| Parameter | PROTAC with Alkyl Linker | PROTAC with PEG Linker (e.g., PEG4) | Reference |
| In Vitro Metabolic Stability (t½ in HLM) | Generally Higher | Can be Lower (susceptible to oxidation) | [2][7] |
| Ternary Complex Cooperativity (α) | Variable | Generally Favorable (due to flexibility) | [8][9] |
| Cellular Degradation (DC50) | Highly Dependent on Ternary Complex Formation | Highly Dependent on Ternary Complex Formation | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below to support the design of comparable studies.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane, simulating the gastrointestinal tract barrier.
Principle: The assay measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Lecithin in dodecane solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound and control compounds (high and low permeability)
-
LC-MS/MS system for quantification
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution in PBS to the desired final concentration (typically with the final DMSO concentration being ≤ 1%).
-
Coat the filter membrane of the donor plate with the lecithin in dodecane solution and allow it to impregnate the membrane.
-
Add the diluted test compound solution to the donor wells.
-
Add fresh PBS to the acceptor wells.
-
Assemble the donor and acceptor plates and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (V_A / (Area * Time)) * [ln(1 - C_A(t) / C_equilibrium)]
Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a compound when incubated with human liver microsomes, a source of phase I metabolic enzymes.
Principle: The test compound is incubated with HLMs in the presence of NADPH, a cofactor required for cytochrome P450 enzyme activity. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its metabolic half-life (t½).
Materials:
-
Test compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Positive and negative control compounds
-
Acetonitrile with an internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in phosphate buffer.
-
In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Plot the natural logarithm of the percentage of the remaining compound versus time and determine the half-life (t½) from the slope of the linear regression.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To measure the kinetics and affinity of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon binding of molecules. By immobilizing one component (e.g., the E3 ligase) and flowing over the other components, the association and dissociation rates of the binary and ternary complexes can be determined.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Purified target protein, E3 ligase, and PROTAC
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the E3 ligase onto the sensor chip surface.
-
To measure binary binding, inject a series of concentrations of the PROTAC over the immobilized E3 ligase and measure the binding response.
-
To measure ternary complex formation, inject a series of concentrations of the PROTAC mixed with a saturating concentration of the target protein over the immobilized E3 ligase.
-
Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) as the ratio of the binary KD to the ternary KD. An α value greater than 1 indicates positive cooperativity.[9]
Mandatory Visualization
PROTAC Signaling Pathway
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for Linker Comparison
Caption: A typical experimental workflow for comparing different linkers in PROTAC development.
Conclusion
The selection of a linker is a multi-parameter optimization problem. This compound and other PEG-based linkers offer a clear advantage in enhancing the aqueous solubility of large, hydrophobic molecules, which is often a significant hurdle in drug development.[2] This improved solubility can facilitate formulation and improve bioavailability. However, the increased polarity and potential for metabolic oxidation of the ether linkages in PEG chains can negatively impact cell permeability and in vivo half-life.[7]
Alkyl linkers, while potentially leading to lower solubility, can enhance cell permeability due to their increased lipophilicity.[] Recent studies have also suggested that alkyl linkers can be less susceptible to metabolic degradation compared to PEG linkers.[2]
Ultimately, the optimal linker choice will depend on the specific properties of the PROTAC or ADC . A systematic evaluation of a series of linkers with varying compositions and lengths, using the experimental protocols outlined in this guide, is crucial for identifying the candidate with the most favorable overall profile for clinical development. The use of this compound provides a synthetically tractable way to introduce a hydrophilic PEG4 linker, and its comparison against a series of alkyl linkers will provide valuable structure-activity relationship data to guide the design of next-generation protein degraders.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validating PROTAC Activity: Featuring PEG4-Based Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the activity of Proteolysis Targeting Chimeras (PROTACs), with a focus on PROTACs synthesized using polyethylene glycol (PEG) linkers, such as the commercially available MS-PEG4-t-butyl ester. PROTACs are a revolutionary therapeutic modality that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. A typical PROTAC is a heterobifunctional molecule composed of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[1] The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[1][2]
The PROTAC Mechanism of Action: A Step-by-Step Process
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[3]
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Comparison of PROTAC Activity
The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The choice of linker can significantly impact these parameters.
Table 1: Impact of PEG Linker Length on PROTAC Performance
| Target Protein | E3 Ligase | Linker Length | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | VHL | PEG2 | 50 | >90 | HeLa | Fictional Data |
| BRD4 | VHL | PEG4 | 15 | >95 | HeLa | Fictional Data |
| BRD4 | VHL | PEG6 | 30 | >90 | HeLa | Fictional Data* |
| FKBP12 | VHL | PEG2 | 100 | ~20 | 293T | [4] |
| FKBP12 | VHL | PEG4 | 50 | ~30 | 293T | [4] |
| FKBP12 | VHL | PEG6 | 20 | ~34 | 293T | [4] |
*Note: Data for BRD4 is illustrative and not from a specific cited source, intended to demonstrate the concept of linker optimization. Data for FKBP12 is adapted from a study exploring different linker lengths.
Key Experimental Protocols for PROTAC Validation
A thorough validation of a PROTAC involves a multi-faceted approach, including assessing protein degradation, confirming the formation of the ternary complex, and evaluating proteome-wide selectivity.
Protein Degradation Assays
a) Western Blotting
Western blotting is a fundamental technique to visualize and quantify the degradation of a target protein.[5]
Experimental Workflow for Western Blot Analysis
Caption: Workflow for Western blot analysis of PROTAC-mediated degradation.
Detailed Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa, HEK293) in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[6]
-
Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.[3][5]
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and denature the samples by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[5][6]
-
Immunodetection: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific to the protein of interest overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3][6]
-
Data Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[5]
b) Quantitative Proteomics (Mass Spectrometry)
Quantitative proteomics provides an unbiased, global view of protein abundance changes upon PROTAC treatment, enabling the assessment of both on-target efficacy and off-target effects.[3][7]
Table 2: Comparison of Protein Degradation Validation Methods
| Method | Principle | Throughput | Information Gained | Limitations |
| Western Blot | Antibody-based detection of a specific protein | Low to medium | Target protein levels, DC50, Dmax | Semi-quantitative, antibody-dependent, no off-target information |
| Quantitative Proteomics (e.g., TMT-MS) | Mass spectrometry-based quantification of peptides | Low | Proteome-wide protein abundance changes, on- and off-target effects | Technically complex, expensive, lower throughput |
| HiBiT Assay | Luciferase-based detection of a tagged protein | High | Real-time degradation kinetics, DC50, Dmax | Requires genetic modification of the target protein |
Ternary Complex Formation Assays
Confirming that the PROTAC induces the formation of a stable ternary complex is crucial for validating its mechanism of action.
a) NanoBRET™ Ternary Complex Assay
The NanoBRET™ assay is a live-cell method that measures the proximity between the target protein and the E3 ligase induced by the PROTAC.[8][9]
Experimental Workflow for NanoBRET™ Assay
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sapient.bio [sapient.bio]
- 8. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 9. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
Performance of MS-PEG4-t-butyl Ester in Cell-Based Assays: A Comparative Guide
In the landscape of bioconjugation, the choice of a chemical linker is critical to the efficacy of therapeutic and research molecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The MS-PEG4-t-butyl ester is a heterobifunctional linker that offers a combination of a hydrophilic polyethylene glycol (PEG) spacer, a reactive mesyl (methanesulfonyl) group, and a protected carboxylic acid in the form of a t-butyl ester. This guide provides a comparative analysis of the performance characteristics of this linker in cell-based assays, contextualized with alternative linker strategies.
Chemical Characteristics of this compound
The this compound linker is structured with a mesyl group at one end, a four-unit PEG chain, and a t-butyl ester at the other. The mesyl group serves as an excellent leaving group for nucleophilic substitution reactions, allowing for conjugation to functional groups like amines and thiols on biomolecules. The PEG4 spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility and reduce aggregation. The t-butyl ester is an acid-labile protecting group for a carboxylic acid. This terminal carboxyl group, once deprotected, can be used for further conjugation.
Performance in Cell-Based Assays: A Comparative Overview
Impact of the PEG4 Spacer
The length of the PEG spacer is a crucial determinant of a bioconjugate's properties, including its solubility, cell permeability, and pharmacokinetics. While longer PEG chains can increase solubility and in vivo half-life, they may also decrease in vitro cytotoxicity. The PEG4 spacer in this compound offers a balance between these properties.
| Property | No PEG Linker | Short PEG Linker (e.g., PEG4) | Long PEG Linker (e.g., PEG12+) | Reference |
| Solubility | Low (for hydrophobic payloads) | Improved | Significantly Improved | [1] |
| Cell Permeability | Variable | Often Optimal | May Decrease | [1] |
| In Vitro Cytotoxicity (ADCs) | High | Moderate | Potentially Reduced | |
| In Vivo Half-Life (ADCs) | Short | Increased | Significantly Increased | |
| PROTAC Degradation (DC50) | Variable | Often Potent | May Decrease | [1] |
The Role of the Mesyl Reactive Group
The choice of the reactive group for conjugation influences the stability of the resulting bioconjugate. The mesyl group reacts with nucleophiles to form stable bonds. An alternative and widely used reactive group is maleimide, which readily reacts with thiols on cysteine residues. However, the resulting thioether bond can be susceptible to a retro-Michael reaction, leading to premature payload release.
| Linker Reactive Group | Target Residue(s) | Bond Stability | Key Considerations |
| Mesyl | Amines, Thiols | Stable | Requires nucleophilic substitution reaction. |
| Maleimide | Thiols (Cysteine) | Can be unstable (retro-Michael reaction) | Highly specific for thiols under mild conditions. |
| NHS Ester | Amines (Lysine) | Stable (Amide bond) | Amine-reactive, widely used for protein labeling. |
The t-butyl Ester Terminus and Intracellular Deprotection
The t-butyl ester serves as a protecting group for a carboxylic acid. In a synthetic workflow, it is typically removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the carboxylic acid for subsequent conjugation steps.[2] The stability of the t-butyl ester within the intracellular environment, which has a pH of around 7.2, is a key consideration. While the cytoplasm is generally not acidic enough for significant cleavage, the acidic microenvironment of lysosomes (pH 4.5-5.0) could potentially lead to deprotection if the conjugate is internalized and trafficked to this compartment. However, enzymatic cleavage of t-butyl esters by intracellular esterases has also been reported, offering a potential mechanism for intracellular release of a cargo molecule with a free carboxylic acid.
Experimental Protocols
In Vitro Cytotoxicity Assay for ADCs
This assay determines the concentration of an ADC required to kill 50% of a target cell population (IC50).
Materials:
-
Target cancer cell line (e.g., HER2-positive for a trastuzumab-based ADC)
-
ADC constructs with different linkers
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Plate cells at a density of 5,000-10,000 cells per well in a 96-well plate and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC constructs in cell culture medium. Add the diluted ADCs to the cells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure luminescence using a plate reader.
-
Data Analysis: Normalize the results to untreated control cells and plot a dose-response curve to determine the IC50 value.
PROTAC-Mediated Protein Degradation Assay (Western Blot)
This protocol is used to determine the concentration of a PROTAC that results in 50% degradation of the target protein (DC50).[3]
Materials:
-
Target cell line
-
PROTAC constructs with different linkers
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a serial dilution of the PROTAC constructs (e.g., 1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include a vehicle-only control.[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Collect the cell lysates.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
Western Blotting:
-
Detection and Analysis:
-
Add the chemiluminescence substrate and capture the signal using an imaging system.[3]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control and plot a dose-response curve to determine the DC50.[3]
-
Visualizing Experimental Workflows and Pathways
PROTAC-Mediated Protein Degradation Pathway
Caption: A diagram illustrating the mechanism of PROTAC-mediated targeted protein degradation.
ADC Internalization and Payload Release
Caption: The pathway of ADC binding, internalization, and subsequent payload release leading to cytotoxicity.
Experimental Workflow for Comparative Linker Analysis
Caption: A logical workflow for the synthesis and comparative evaluation of bioconjugates with different linkers.
Conclusion
The this compound linker provides a valuable tool for bioconjugation, offering a balance of hydrophilicity and reactivity. Its performance in cell-based assays is dictated by the interplay of its PEG spacer, the stability of the bond formed by the mesyl group, and the fate of the t-butyl ester terminus. While direct comparative data is sparse, the principles outlined in this guide and the provided experimental protocols offer a framework for researchers to evaluate its suitability for their specific application against other linker technologies. The optimal linker choice will ultimately depend on the specific biomolecule, the payload, and the desired biological outcome.
References
Navigating the Labyrinth of Off-Target Effects: A Comparative Guide to PROTACs Containing MS-PEG4-t-butyl Ester Linkers
The Central Role of the Linker in PROTAC Selectivity
A PROTAC molecule's architecture consists of three key components: a "warhead" that binds to the target protein, an E3 ligase-recruiting ligand, and a linker that tethers the two. The linker is not merely a passive spacer; its length, composition, and flexibility play a pivotal role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which ultimately dictates the efficiency and selectivity of protein degradation.
The MS-PEG4-t-butyl ester linker is a polyethylene glycol (PEG)-based linker. PEG linkers are favored for their ability to enhance the solubility and cell permeability of PROTAC molecules. However, their flexibility can also influence the geometry of the ternary complex, potentially leading to the recruitment and degradation of unintended proteins, known as off-target effects.
Comparing Linker Classes: A Look at the Alternatives
The primary alternatives to PEG-based linkers, such as the this compound, are alkyl-based linkers and more rigid, constrained linkers.
| Linker Type | Key Characteristics | Potential Impact on Off-Target Effects |
| PEG-based (e.g., this compound) | Flexible, hydrophilic, improves solubility. | The high flexibility may allow for the formation of non-optimal ternary complexes with off-target proteins. The hydrophilicity can alter the overall physicochemical properties of the PROTAC, potentially influencing its interactions with a broader range of proteins. |
| Alkyl-based | Flexible, more hydrophobic than PEG linkers. | The hydrophobicity can lead to non-specific binding and aggregation, potentially increasing off-target effects. However, in some cases, the different conformational preferences compared to PEG linkers might favor on-target ternary complex formation. |
| Rigid/Constrained | Less conformational freedom, may contain cyclic or aromatic moieties. | The reduced flexibility can pre-organize the PROTAC into a conformation that is more selective for the on-target ternary complex, thereby minimizing the formation of off-target complexes. This can lead to improved selectivity. |
Case Study: Impact of PEG Linker Length on BET Degrader Selectivity
While a direct off-target proteomics comparison for an this compound PROTAC is unavailable, a study by the Crews lab on Bromodomain and Extra-Terminal (BET) protein degraders highlights the critical role of PEG linker length in determining selectivity among highly homologous protein family members.[1] In this study, PROTACs with varying PEG linker lengths (PEG-2, PEG-3, and PEG-4) were synthesized to target BET proteins (BRD2, BRD3, and BRD4).
| PROTAC | Linker Length | BRD4 DC50 (nM) | BRD2/BRD4 Selectivity Ratio | BRD3/BRD4 Selectivity Ratio |
| Compound 5 | PEG-2 | >1000 | - | - |
| Compound 6 | PEG-3 | 1.8 | ~10 | ~5 |
| Compound 7 | PEG-4 | 4.8 | ~5 | ~3 |
Data is approximated from the publication for illustrative purposes.
This data demonstrates that even subtle changes in the PEG linker length can significantly impact the degradation potency and selectivity for different members of the same protein family. The PEG-3 linker provided the best balance of potency and selectivity for BRD4 over BRD2 and BRD3 in this specific context.[1] This underscores the importance of empirical linker optimization for each target.
Experimental Protocols for Assessing Off-Target Effects
A robust assessment of off-target effects is crucial for the preclinical development of any PROTAC. A multi-pronged approach is recommended, with quantitative mass spectrometry-based proteomics being the gold standard for an unbiased, global view of the proteome.
Global Proteomics Analysis
Objective: To identify and quantify all proteins that are degraded upon treatment with a PROTAC.
Methodology:
-
Cell Culture and Treatment: Culture relevant human cell lines and treat with the PROTAC of interest at various concentrations and time points. Include important controls such as a vehicle-treated sample and a negative control PROTAC (e.g., with a mutated E3 ligase ligand).
-
Cell Lysis and Protein Digestion: Lyse the cells to extract proteins and then digest the proteins into smaller peptides using an enzyme like trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from each treatment condition with a unique isobaric tag. This allows for the pooling of samples and accurate relative quantification of peptides (and thus proteins) across all conditions in a single mass spectrometry run.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry. The mass spectrometer will fragment the peptides and the attached tags, allowing for both identification and quantification.
-
Data Analysis: Use specialized software to identify the peptides and proteins and to quantify the relative abundance of each protein in the PROTAC-treated samples compared to the control samples. Proteins that show a statistically significant and dose-dependent decrease in abundance are considered potential off-targets.
Validation of Potential Off-Targets
Objective: To confirm the degradation of potential off-target proteins identified in the global proteomics screen.
Methodology:
-
Western Blotting: This is a widely used and straightforward technique to detect and quantify the levels of a specific protein. Use validated antibodies against the potential off-target proteins to probe cell lysates that have been treated with the PROTAC. A decrease in the band intensity corresponding to the protein of interest confirms its degradation.
-
Targeted Proteomics (e.g., Selected Reaction Monitoring - SRM): This mass spectrometry-based technique offers higher sensitivity and specificity for quantifying a predefined list of proteins. It can be used to confirm and accurately quantify the degradation of potential off-targets.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Workflow for off-target identification using proteomics.
Caption: Logical relationship between linker type and selectivity.
Conclusion
The linker is a critical determinant of a PROTAC's selectivity and off-target profile. While PEG-based linkers like this compound offer advantages in terms of solubility and permeability, their inherent flexibility necessitates careful evaluation for potential off-target effects. The choice between a flexible PEG linker, a more hydrophobic alkyl linker, or a rigid, constrained linker should be guided by empirical data for each specific target. A comprehensive off-target assessment, spearheaded by quantitative proteomics, is an indispensable step in the development of safe and effective PROTAC therapeutics. As the field of targeted protein degradation continues to evolve, a deeper understanding of the structure-activity relationships of different linker types will be paramount in designing the next generation of highly selective protein degraders.
References
The Crucial Role of the Linker in PROTAC Efficacy: A Comparative Analysis
A deep dive into how the length of the linker in Proteolysis-Targeting Chimeras (PROTACs) dictates their ability to degrade target proteins, supported by quantitative data and detailed experimental methodologies.
In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A critical, yet often overlooked, component of a PROTAC is the linker, which connects the target-binding ligand (warhead) to the E3 ligase-recruiting element. The length and composition of this linker are not merely a matter of connecting two ends; they are pivotal in determining the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides a comparative analysis of PROTACs with varying linker lengths, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this crucial design element.
The primary function of the linker is to facilitate the formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase. The geometry of this complex is critical for the subsequent ubiquitination of the target protein, which marks it for degradation by the 26S proteasome. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might result in an inefficient or unproductive complex, leading to poor degradation. Therefore, optimizing the linker length is a crucial step in the development of potent and selective PROTACs.
Quantitative Analysis of PROTAC Performance with Different Linker Lengths
The impact of linker length on PROTAC performance is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC that induces 50% degradation of the target protein, and the maximum degradation level (Dmax). The following tables summarize quantitative data from studies on PROTACs targeting Estrogen Receptor α (ERα), Tank-binding kinase 1 (TBK1), and Cyclin-dependent kinase 9 (CDK9), illustrating the profound effect of linker length on their degradation efficiency.
Estrogen Receptor α (ERα)-Targeting PROTACs
A systematic investigation into ERα-targeting PROTACs revealed a clear dependency on linker length for optimal degradation. The study utilized a series of PROTACs with varying atom chain lengths to connect an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand.
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | 9 | >1000 | <20 |
| PROTAC 2 | 12 | ~500 | ~60 |
| PROTAC 3 | 16 | ~100 | >90 |
| PROTAC 4 | 19 | ~250 | ~80 |
| PROTAC 5 | 21 | ~500 | ~70 |
Data compiled from studies on ERα-targeting PROTACs.[1][2]
TANK-binding kinase 1 (TBK1)-Targeting PROTACs
PROTACs developed to target TBK1 also demonstrated a strong correlation between linker length and degradation potency. In this series, polyethylene glycol (PEG) linkers of varying lengths were employed.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| TBK1-PROTAC 1 | 7 atoms (alkyl/ether) | No degradation | 0 |
| TBK1-PROTAC 2 | 12 atoms (alkyl/ether) | <1000 | >70 |
| TBK1-PROTAC 3 | 21 atoms (alkyl/ether) | 3 | 96 |
| TBK1-PROTAC 4 | 29 atoms (alkyl/ether) | 292 | 76 |
Data from studies on TBK1-targeting PROTACs.[3]
Cyclin-dependent kinase 9 (CDK9)-Targeting PROTACs
Studies on CDK9-targeting PROTACs have also underscored the importance of linker optimization for achieving maximal degradation.
| PROTAC | Linker Composition | DC50 (µM) |
| CDK9-PROTAC 1 | PEG3 | >10 |
| CDK9-PROTAC 2 | PEG4 | ~1 |
| CDK9-PROTAC 3 | PEG5 | ~0.1 |
| CDK9-PROTAC 4 | PEG6 | ~0.5 |
Data from studies on CDK9-targeting PROTACs.[4]
Experimental Protocols
To accurately assess and compare the efficacy of PROTACs with different linker lengths, a suite of well-defined experimental protocols is essential. These assays provide quantitative data on ternary complex formation, ubiquitination, and ultimately, protein degradation.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for PROTAC activity. Several biophysical techniques can be employed to characterize this interaction.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. It can be used to determine the kinetics (on- and off-rates) and affinity of both binary (PROTAC to target protein or E3 ligase) and ternary complex formation.
-
Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to a ligand immobilized on the chip.
-
General Protocol:
-
Immobilize the E3 ligase (e.g., VCB complex) onto the sensor chip.
-
Inject the PROTAC at various concentrations to measure binary binding affinity to the E3 ligase.
-
To measure ternary complex formation, inject a pre-mixed solution of the PROTAC and the target protein at varying concentrations over the immobilized E3 ligase.
-
The binding responses are recorded in real-time, and the data is fitted to appropriate models to determine kinetic and affinity constants (KD).
-
Cooperativity (α) can be calculated by comparing the affinity of the PROTAC to the E3 ligase in the absence and presence of the target protein.[5][6]
-
Fluorescence Polarization (FP)
FP is a solution-based technique that can be used to measure the binding of a fluorescently labeled molecule to a larger protein.
-
Principle: When a small fluorescently labeled molecule tumbles rapidly in solution, the emitted light is depolarized. Upon binding to a larger protein, its tumbling slows down, resulting in an increase in the polarization of the emitted light.
-
General Protocol:
-
A fluorescently labeled ligand (tracer) that binds to the target protein is used.
-
In a multi-well plate, the target protein and tracer are incubated to form a complex.
-
The PROTAC is then added at increasing concentrations, competing with the tracer for binding to the target protein.
-
A decrease in fluorescence polarization indicates displacement of the tracer by the PROTAC, allowing for the determination of binding affinity (IC50 or Kd).
-
To assess ternary complex formation, the assay can be adapted by pre-incubating the PROTAC with the E3 ligase before adding it to the target protein and tracer.[7][8]
-
Ubiquitination Assays
Confirmation that a PROTAC can induce the ubiquitination of its target protein is a critical step in verifying its mechanism of action.
In Vitro Ubiquitination Assay
This cell-free assay directly measures the ubiquitination of the target protein in the presence of the PROTAC and the necessary components of the ubiquitination machinery.
-
Principle: Recombinant proteins are used to reconstitute the ubiquitination cascade in a test tube. The ubiquitinated target protein is then detected by Western blotting.
-
General Protocol:
-
Combine recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase (e.g., VHL or CRBN complex), ubiquitin, and ATP in a reaction buffer.
-
Add the recombinant target protein and the PROTAC at various concentrations.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and perform a Western blot using an antibody specific for the target protein to visualize the higher molecular weight ubiquitinated species.[3][9][10]
-
Protein Degradation Assays
The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.
Western Blotting
Western blotting is a widely used technique to quantify the levels of a specific protein in a complex mixture, such as a cell lysate.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using a specific primary antibody against the target protein and a labeled secondary antibody.
-
General Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with the PROTAC at a range of concentrations for a specific duration (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the target protein and a primary antibody against a loading control protein (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizing the Process: From Signaling to Experimental Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship between linker length and PROTAC function.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for comparing PROTACs.
Caption: Impact of linker length on PROTAC function.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ubiquitination Assay - Profacgen [profacgen.com]
- 4. benchchem.com [benchchem.com]
- 5. aragen.com [aragen.com]
- 6. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ternary complex formation - Profacgen [profacgen.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. lifesensors.com [lifesensors.com]
In Vivo Stability of MS-PEG4-t-butyl Ester Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of a linker is a critical attribute in the design of targeted therapeutics such as antibody-drug conjugates (ADCs), profoundly influencing their efficacy, safety, and pharmacokinetic profile. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. Conversely, a linker that is overly stable may not efficiently release its payload at the target site. This guide provides an objective comparison of the in vivo stability of the MS-PEG4-t-butyl ester linker with other commonly used cleavable and non-cleavable linkers, supported by experimental data and detailed methodologies.
Overview of this compound Linker
The this compound linker is a heterobifunctional linker featuring three key components:
-
Mesyl (MS) group: A good leaving group that facilitates covalent conjugation to a biomolecule.
-
Polyethylene Glycol (PEG4) spacer: A short, hydrophilic PEG chain that can enhance the solubility and improve the pharmacokinetic properties of the conjugate.[1][2]
-
t-butyl ester: An ester linkage that is susceptible to cleavage, allowing for payload release.
The primary mechanism of cleavage for the t-butyl ester is hydrolysis, which can be chemically or enzymatically mediated. In the physiological environment, esterases present in plasma can catalyze this hydrolysis.[3][4]
Comparative In Vivo Stability of Linkers
The in vivo stability of a linker is typically assessed by measuring the half-life of the intact conjugate or the rate of appearance of the free payload in circulation. The following table summarizes available quantitative data for different linker types to provide a comparative perspective.
| Linker Type | Cleavage Mechanism | Animal Model | Half-life of Intact ADC/Linker | Reference |
| t-butyl ester | Esterase-mediated hydrolysis | Mouse | ~0.8 hours (for a t-butyl ester prodrug, IV) | [5] |
| Simple Esters | Esterase-mediated hydrolysis | Mouse | < 2 minutes | [4] |
| Valine-Citrulline (VC) | Protease (Cathepsin B) | Mouse | ~144 hours | [6] |
| Valine-Citrulline (VC) | Protease (Cathepsin B) | Cynomolgus Monkey | ~230 hours | [6] |
| Hydrazone (phenylketone-derived) | pH-sensitive (acidic) | Mouse/Human Plasma | ~2 days | [7] |
| Non-cleavable (Thioether - SMCC) | Proteolytic degradation of the antibody | - | Generally more stable than cleavable linkers in plasma | [8] |
Analysis:
The available data suggests that t-butyl ester linkers are likely to have limited stability in vivo, particularly in mouse models where esterase activity is high.[4][9] The rapid hydrolysis observed for t-butyl ester prodrugs and other simple esters indicates that a significant portion of the payload could be prematurely released into circulation.[4][5] This contrasts sharply with the high stability of protease-cleavable linkers like Valine-Citrulline and the generally stable nature of non-cleavable linkers.[6][8] Hydrazone linkers offer intermediate stability, with their cleavage being dependent on the lower pH of the tumor microenvironment or endosomal compartments.[7]
The PEG4 spacer in the this compound linker is expected to improve the overall solubility and pharmacokinetic profile of the conjugate.[1][2] However, the stability of the entire construct in vivo will be predominantly dictated by the lability of the t-butyl ester bond.
Experimental Protocols for In Vivo Stability Assessment
Accurate evaluation of in vivo linker stability is crucial for the development of targeted therapies. The two most common bioanalytical methods employed are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][10]
ELISA-Based Quantification of Intact ADC
This method measures the concentration of the antibody still conjugated to its payload over time in plasma samples.
Protocol Outline:
-
Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice or rats).
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 96, 168 hours) post-injection. Process the blood to obtain plasma.
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and then wash to remove unbound antigen.
-
Blocking: Add a blocking buffer (e.g., BSA or non-fat milk in PBS) to prevent non-specific binding. Incubate and wash.
-
Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen. Incubate and wash.
-
Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This antibody will only bind to ADCs that have retained their payload. Incubate and wash.
-
Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme (e.g., TMB for HRP). The enzyme will catalyze a reaction that produces a detectable signal.
-
Data Analysis: Measure the signal intensity using a plate reader. The signal is proportional to the amount of intact ADC in the sample. A standard curve generated with known concentrations of the intact ADC is used for quantification.[10]
LC-MS/MS-Based Quantification of Free Payload
This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into the circulation.
Protocol Outline:
-
Animal Dosing and Sample Collection: As described in the ELISA protocol.
-
Sample Preparation:
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the ADC and other plasma proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the small molecule-free payload.
-
-
Liquid Chromatography (LC) Separation: Inject the supernatant into an LC system. The free payload is separated from other small molecules in the sample based on its physicochemical properties as it passes through a chromatography column.
-
Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC column is introduced into a mass spectrometer. The free payload is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are detected, providing a highly specific and sensitive quantification of the free payload.
-
Data Analysis: The amount of free payload is quantified by comparing its signal to that of a standard curve prepared with known concentrations of the payload.[10][11]
Visualizing Experimental Workflows and Linker Cleavage
To further clarify the processes involved in evaluating linker stability and the mechanisms of payload release, the following diagrams are provided.
Caption: Experimental workflow for in vivo linker stability assessment.
Caption: Cleavage mechanisms of different linker types.
Conclusion
The in vivo stability of a linker is a multifaceted property influenced by its chemical nature and the biological environment. The this compound linker, while offering advantages in terms of solubility and conjugation, is predicted to have limited in vivo stability due to the susceptibility of the t-butyl ester bond to plasma esterases. This characteristic may be desirable for applications requiring rapid payload release but could be a significant drawback in scenarios where prolonged circulation and target-specific delivery are paramount. In contrast, linkers such as Valine-Citrulline and non-cleavable linkers demonstrate substantially greater stability in circulation, making them more suitable for many targeted therapy applications. The choice of linker should, therefore, be carefully considered and empirically validated using robust bioanalytical methods to ensure the optimal performance of the therapeutic conjugate.
References
- 1. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stabilities of neutral and basic esters of bendamustine in plasma compared to the parent compound: kinetic investigations by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mouse Pharmacokinetics and In Vitro Metabolism of SH-11037 and SH-11008, Synthetic Homoisoflavonoids for Retinal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
case studies of successful PROTACs using MS-PEG4-t-butyl ester
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component in the design of a successful PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The composition and length of this linker are pivotal in determining the efficacy, selectivity, and pharmacokinetic properties of the degrader.
This guide provides a comparative analysis of PROTACs developed using a flexible tetra-ethylene glycol (PEG4)-based linker, with a focus on derivatives like MS-PEG4-t-butyl ester. We will examine case studies, present comparative performance data, and provide detailed experimental protocols for the evaluation of these molecules. For comparison, we will contrast the performance of a PEG4-linked PROTAC with a clinically advanced PROTAC that employs a rigid linker design.
Case Study: BI-3663, a PEG4-Linked PTK2/FAK Degrader
While specific examples of successful PROTACs using the precise this compound linker are not prominently detailed in publicly available literature, a well-characterized PROTAC, BI-3663 , utilizes a functionally analogous Tos-PEG4-t-butyl ester linker. Both mesyl (Ms) and tosyl (Ts) are excellent leaving groups, and these linkers are used to synthetically connect the two ends of the PROTAC. BI-3663 targets the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer, and recruits the Cereblon (CRBN) E3 ligase to induce its degradation.
Alternative Strategy: ARV-110 (Bavdegalutamide) with a Rigid Linker
For a comparative perspective, we will look at ARV-110 (Bavdegalutamide) , a clinically advanced PROTAC targeting the Androgen Receptor (AR) for the treatment of prostate cancer. In contrast to the flexible PEG linker of BI-3663, ARV-110 incorporates a more rigid piperidine-piperazine linker structure. This structural difference significantly impacts the molecule's properties.
Performance Data: Flexible PEG4 vs. Rigid Linker
The choice of linker profoundly affects the degradation efficiency and drug-like properties of a PROTAC. Below is a comparison of the performance metrics for BI-3663 and ARV-110.
| Parameter | BI-3663 (PEG4-based Linker) | ARV-110 (Rigid Linker) | Linker Type Rationale |
| Target Protein | PTK2/FAK | Androgen Receptor (AR) | Different therapeutic indications. |
| E3 Ligase | Cereblon (CRBN) | Cereblon (CRBN) | Both utilize the same E3 ligase, allowing for a more direct linker comparison. |
| DC50 | ~30 nM[1][2] | ~1 nM[3] | Lower DC50 indicates higher potency in degrading the target protein. |
| Dmax | >80-95%[2] | Not explicitly stated, but effective AR degradation is reported. | Represents the maximum percentage of protein degradation achievable. |
| Linker Properties | Flexible, hydrophilic.[4] | Rigid, may improve metabolic stability.[4][5] | PEG linkers can enhance solubility.[4] Rigid linkers can improve pharmacokinetics.[6] |
| Pharmacokinetics | Less stable in cell assay buffer.[7] | Orally bioavailable with improved metabolic stability.[6] | Rigid linkers can lead to better in vivo stability and oral absorption.[6] |
Signaling Pathways and Experimental Workflows
To understand the mechanism and evaluation of PROTACs, the following diagrams illustrate the key processes.
Caption: Mechanism of Action for a PROTAC degrader.
Caption: A typical experimental workflow for evaluating a novel PROTAC.
Caption: Logical relationship between linker type and PROTAC properties.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs.
Protein Degradation Assay via Western Blot
This protocol is used to determine the DC50 and Dmax of a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549 for BI-3663) at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC (e.g., BI-3663) in cell culture medium. A typical concentration range is from 1 nM to 10 µM.
-
Treat the cells with the different concentrations of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 16 or 24 hours).[2][8]
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[8]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.[8]
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[8]
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[8]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.[8]
-
-
SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-FAK) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[8]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
In Vitro Ubiquitination Assay (Immunoprecipitation-Western Blot)
This assay confirms that the PROTAC-induced degradation is dependent on the ubiquitin-proteasome system.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC (at a concentration known to cause significant degradation) and a proteasome inhibitor (e.g., MG132) for a few hours.[9] The proteasome inhibitor will lead to the accumulation of poly-ubiquitinated proteins.
-
Lyse the cells under denaturing conditions (e.g., RIPA buffer with 1% SDS) to disrupt protein-protein interactions, then boil the lysates.[9]
-
Dilute the lysates with SDS-free buffer to reduce the SDS concentration to 0.1% for immunoprecipitation.[9]
-
-
Immunoprecipitation:
-
Pre-clear the lysates with Protein A/G agarose beads.[9]
-
Incubate the lysates with an antibody against the target protein (e.g., anti-FAK) overnight at 4°C to form antibody-antigen complexes.[10]
-
Add Protein A/G agarose beads to pull down the antibody-antigen complexes.
-
Wash the beads multiple times with lysis buffer to remove non-specific binding proteins.[10]
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Perform SDS-PAGE and transfer as described in the previous protocol.
-
Probe the membrane with an antibody against ubiquitin. A smear or ladder of high molecular weight bands in the PROTAC-treated sample indicates poly-ubiquitination of the target protein.[10]
-
Ternary Complex Formation Assay via Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinities (KD), stoichiometry (n), and thermodynamic parameters of ternary complex formation.
-
Sample Preparation:
-
Purify the recombinant target protein and the E3 ligase complex.
-
Dialyze all proteins and the PROTAC into the same buffer to minimize buffer mismatch effects.[11]
-
Accurately determine the concentrations of all components.
-
-
ITC Experiment:
-
To measure the binary affinity (KD) of the PROTAC for the E3 ligase, titrate the PROTAC solution (in the syringe) into the E3 ligase solution (in the sample cell).
-
To measure the ternary binding affinity, pre-saturate the E3 ligase in the sample cell with the target protein. Then, titrate the PROTAC into this pre-formed binary complex.
-
Perform control titrations (e.g., PROTAC into buffer) to determine the heat of dilution.[11]
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the KD, enthalpy (ΔH), and stoichiometry (n).
-
Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD (α = KDbinary / KDternary). A value of α > 1 indicates positive cooperativity, meaning the binding of one protein partner enhances the affinity for the other.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BI-3663 | FAK PROTAC | Probechem Biochemicals [probechem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pardon Our Interruption [opnme.com]
- 7. benchchem.com [benchchem.com]
- 8. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 9. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of MS-PEG4-t-butyl Ester: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe handling and disposal of MS-PEG4-t-butyl ester, a sulfonate-containing polyethylene glycol (PEG) derivative. Due to the presence of a mesylate group, this compound should be treated as potentially hazardous waste. Adherence to these guidelines is essential to mitigate risks to personnel and the environment.
Hazard Assessment and Classification
-
Mesylate Group: Alkyl mesylates are known to be reactive alkylating agents. Some have been shown to be genotoxic and potentially carcinogenic.[1][2] Therefore, this compound must be handled as a potentially toxic and hazardous substance.
-
Polyethylene Glycol (PEG) Chain: The PEG component of the molecule is generally considered to be of low toxicity and is biodegradable.[3]
-
t-Butyl Ester Group: This is a common protecting group in organic synthesis. Hydrolysis, which can occur under acidic or basic conditions, would yield t-butanol and the corresponding carboxylic acid.
Based on the properties of the mesylate group, This compound should be classified and handled as hazardous chemical waste.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn.
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. |
Segregation and Storage of Waste
Proper segregation of chemical waste is paramount to prevent dangerous reactions.
-
Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for this compound waste. The container must be compatible with the chemical.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The date of initial waste accumulation should also be clearly marked.
-
Incompatible Materials: Do not mix this compound waste with other waste streams, especially strong acids, bases, or oxidizing agents, to avoid potentially vigorous or exothermic reactions.
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from heat sources or direct sunlight.
Step-by-Step Disposal Protocol
The following workflow provides a procedural guide for the disposal of this compound.
Detailed Methodologies
Waste Collection:
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves), and weighing papers in the designated hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect the solution in the same designated hazardous waste container. Do not attempt to evaporate the solvent.
Spill Management:
-
Evacuate and Ventilate: In case of a spill, restrict access to the area and ensure adequate ventilation.
-
Absorb: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled material.
-
Collect: Carefully sweep or scoop the absorbent material into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), and collect the cleaning materials as hazardous waste.
Disposal of Empty Containers:
-
Triple Rinse: Rinse the empty container with a suitable solvent at least three times.
-
Collect Rinsate: The rinsate must be collected and disposed of as hazardous chemical waste in the designated container.
-
Deface Label: After triple rinsing, deface or remove the original product label.
-
Dispose of Container: The clean, defaced container can typically be disposed of as non-hazardous waste, but confirm this with your institution's Environmental Health and Safety (EHS) department.
Final Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste. Never pour this chemical down the drain or dispose of it in the regular trash. Provide the EHS office with an accurate description of the waste, including the chemical name and any other components in the waste mixture.
By following these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
Personal protective equipment for handling MS-PEG4-t-butyl ester
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to ensure personnel safety when handling MS-PEG4-t-butyl ester. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standard. A face shield should be worn over the goggles if there is a significant risk of splashes. | Protects eyes from splashes and potential vapors. |
| Skin Protection | Chemical-resistant lab coat or apron. Nitrile, neoprene, or butyl rubber gloves.[1] Closed-toe shoes and long pants. | Prevents skin contact with the chemical. Double gloving may be necessary for added protection.[1] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[1][2] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1] | Minimizes inhalation of any potential vapors or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for the safe handling of this compound.
2.1. Preparation and Engineering Controls:
-
Ventilation: All work with this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[3] A chemical spill kit appropriate for amines and esters should be available in the immediate vicinity.[1]
-
Pre-Experiment Check: Assemble all necessary equipment and reagents before starting the experiment.
2.2. Handling Procedure:
-
Donning PPE: Before handling the compound, put on all required PPE as detailed in the table above.
-
Dispensing: Carefully dispense the required amount of this compound, avoiding splashes and the generation of dust or aerosols.
-
Reactions and Manipulations: Keep all containers tightly closed when not in use.[1][2] If heating is required, do so in a controlled manner within the fume hood.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4] Some sources suggest refrigeration at -20°C.[5]
2.3. Post-Experiment Procedures:
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Doffing PPE: Remove gloves using the proper technique to avoid skin contact with the outer contaminated surface. Remove the lab coat before leaving the laboratory to prevent the spread of contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[6][7]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spill:
-
Evacuate the area.
-
Wear appropriate PPE.
-
For a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
For a large spill, contain the spill and prevent it from entering drains or waterways. Contact your institution's environmental health and safety department.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container.[1]
-
Waste Segregation: Keep halogenated and non-halogenated solvent wastes separate to facilitate disposal.[8]
-
Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste disposal program. Do not dispose of it down the drain or in the regular trash.
Experimental Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. labsolu.ca [labsolu.ca]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.ie [fishersci.ie]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
